N-(m-PEG4)-N'-(azide-PEG4)-Cy7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H66ClN5O8 |
|---|---|
Molecular Weight |
852.5 g/mol |
IUPAC Name |
(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole chloride |
InChI |
InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ISHBUBOOHQEWKB-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a sophisticated bifunctional molecule engineered for advanced applications in biological research and drug development. It integrates three key functional components: a near-infrared (NIR) cyanine 7 (Cy7) fluorophore, a methoxy-terminated polyethylene glycol (m-PEG4) chain, and an azide-terminated polyethylene glycol (azide-PEG4) chain.
The Cy7 core provides a highly sensitive fluorescent reporter group for NIR imaging, a spectral region that minimizes background autofluorescence in biological samples. The dual PEG4 linkers enhance aqueous solubility and provide a flexible spacer to reduce steric hindrance during conjugation.[1][2] Most critically, the terminal azide group serves as a reactive handle for "click chemistry," enabling the covalent attachment of the entire molecule to a wide array of biomolecules with high specificity and efficiency.[3]
This molecule is particularly valuable as a fluorescent, PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the specific labeling of proteins, peptides, and other biological targets for in vivo imaging and analysis.[3][4]
Core Chemical Structure and Properties
The structure of this compound consists of a central indocyanine Cy7 core, which is asymmetrically N-substituted with two distinct PEG4 chains. One chain is capped with a chemically inert methoxy group, while the other is functionalized with a reactive azide group.
References
In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7
This technical guide provides a comprehensive overview of the physical properties, core applications, and experimental methodologies related to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for researchers, scientists, and drug development professionals.
Core Physical and Photophysical Properties
This compound is a near-infrared (NIR) fluorescent probe functionalized with a terminal azide group. This heterobifunctional molecule incorporates two polyethylene glycol (PEG4) spacers, which enhance its solubility in aqueous media.[1][2][3] The Cy7 core provides the fluorescent properties, making it suitable for a range of bio-imaging applications. The azide group allows for covalent attachment to other molecules via "click chemistry."[4]
Below is a summary of its key physical and photophysical characteristics.
| Property | Value | Reference(s) |
| Molecular Weight | 852.498 g/mol | [5] |
| Molecular Formula | C₄₆H₆₆ClN₅O₈ | [5] |
| CAS Number | 2107273-40-3 | [5][6] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [5] |
| Excitation Maximum (λex) | ~750 - 770 nm | [7][8] |
| Emission Maximum (λem) | ~775 - 800 nm | [7][8] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [7] |
| Quantum Yield (Φ) | ~0.1 - 0.3 | [7] |
Note: The photophysical properties (Excitation Maximum, Emission Maximum, Molar Extinction Coefficient, and Quantum Yield) are characteristic of the Cy7 dye core and may vary slightly depending on the solvent and conjugation state.[7]
Core Applications and Experimental Protocols
The primary applications of this compound are in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent labeling of biomolecules through click chemistry.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound serves as a fluorescent linker to connect the POI-binding ligand and the E3 ligase-binding ligand.
Experimental Workflow for PROTAC Synthesis:
The synthesis of a PROTAC using this linker typically involves a click chemistry reaction to conjugate an alkyne-functionalized ligand (either for the POI or the E3 ligase) to the azide group of the linker.
Caption: General workflow for synthesizing a fluorescent PROTAC using this compound.
PROTAC Mechanism of Action:
Once synthesized, the fluorescent PROTAC can be used to study the formation of the ternary complex (POI-PROTAC-E3 ligase) and the subsequent degradation of the target protein.
Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.
Click Chemistry Reactions
This compound can participate in two main types of click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide group of the linker and a terminal alkyne on a target molecule.
Experimental Protocol for CuAAC:
-
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (as a reducing agent)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)
-
Anhydrous DMSO
-
-
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in the reaction buffer.
-
Prepare a 100 mM solution of sodium ascorbate in water (must be freshly made).
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA or TBTA in DMSO/water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and a 2-5 fold molar excess of the this compound solution.
-
Add the THPTA or TBTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the labeled biomolecule from the reaction components using a suitable method such as size-exclusion chromatography.
-
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems where copper can be toxic.
Experimental Protocol for SPAAC:
-
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-modified)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
-
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the cyclooctyne-functionalized molecule and a 2-5 fold molar excess of the this compound solution.
-
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C, protected from light.
-
Purification: Purify the labeled biomolecule using an appropriate method like size-exclusion chromatography.
-
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
Technical Guide: Physicochemical Properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular weight and related physicochemical properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared fluorescent polyethylene glycol (PEG) derivative. This compound is notable for its integrated azide group, which facilitates "click chemistry" reactions, and its Cy7 fluorophore, making it a valuable tool in bio-conjugation, in vivo imaging, and drug delivery systems. The inclusion of two hydrophilic PEG4 linkers enhances its solubility in aqueous media.
Quantitative Data Summary
The following table summarizes the key molecular data for this compound.
| Property | Value | Source |
| Molecular Weight (MW) | 852.51 g/mol | [1] |
| 852.50 g/mol | [2] | |
| 852.498 g/mol | [3] | |
| Molecular Formula | C46H66ClN5O8 | [1][2][3] |
| Monoisotopic Mass | 851.4599918 | [3] |
| CAS Number | 2107273-40-3 | [2][3][4] |
Experimental Protocols: Molecular Weight Verification
The definitive determination and verification of the molecular weight of complex molecules like this compound are typically achieved through mass spectrometry. Below is a generalized protocol for this purpose.
Objective: To verify the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials:
-
This compound sample
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Volatile acid (e.g., formic acid)
-
Mass spectrometer with an ESI source
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, DMF) at a concentration of approximately 1 mg/mL.
-
From the stock solution, create a dilute sample for analysis (typically 1-10 µM) using a mixture of acetonitrile and water (e.g., 50:50 v/v) containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of the analyte.
-
Set the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte. These will vary depending on the instrument.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, scanning a mass-to-charge (m/z) range that encompasses the expected molecular ion (e.g., m/z 400-1200). The expected protonated molecule [M+H]+ would have an m/z corresponding to its monoisotopic mass.
-
-
Data Analysis:
-
Process the resulting mass spectrum to identify the peak corresponding to the protonated molecule [M+H]+.
-
Compare the experimentally observed m/z value with the theoretical m/z calculated from the molecular formula (C46H66ClN5O8).
-
Visualizations
Workflow for Molecular Weight Determination
The following diagram illustrates the general workflow for determining the molecular weight of a fluorescent dye-linker conjugate.
Caption: Workflow for ESI-MS Molecular Weight Verification.
Functional Context of this compound
This diagram shows the role of the molecule as a linker in creating fluorescently labeled biomolecules for research applications.
Caption: Role in Bioconjugation via Click Chemistry.
References
In-Depth Technical Guide: Spectroscopic Properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the excitation and emission spectra of N-(m-PEG4)-N'-(azide-PEG4)-Cy7. This near-infrared (NIR) fluorescent probe is a derivative of the cyanine dye Cy7, featuring polyethylene glycol (PEG) linkers and a terminal azide group for use in "click chemistry" applications.[1][2][3][4][5] The inclusion of hydrophilic PEG spacers enhances its solubility in aqueous media, a crucial factor for biological applications.[2][3][4]
Core Spectroscopic Properties
Quantitative Spectral Data
The following table summarizes the key spectroscopic parameters for Cy7, which serve as a close approximation for this compound.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~756 nm | The peak wavelength at which the fluorophore absorbs light most efficiently.[1][2][6] |
| Emission Maximum (λem) | ~779 nm | The peak wavelength of the emitted fluorescence after excitation.[1][2][6] |
| Molar Extinction Coefficient (ε) | 199,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum.[1] |
| Recommended Laser Line | 730-750 nm | For optimal excitation of the fluorophore.[6] |
| Common Emission Filter | 780/60 nm | A bandpass filter suitable for detecting the emission peak.[6] |
Experimental Protocol for Measuring Fluorescence Spectra
The following is a generalized protocol for determining the precise excitation and emission spectra of this compound in a specific experimental context.
I. Instrumentation
A spectrofluorometer is the primary instrument required for these measurements. The essential components of this instrument include:
-
Light Source: A high-intensity Xenon arc lamp is recommended for its continuous emission spectrum across the UV-Vis-NIR range.
-
Excitation Monochromator: To select the specific wavelength of light to excite the sample.
-
Sample Holder: Typically a quartz cuvette for liquid samples.
-
Emission Monochromator: To scan the emitted fluorescence across a range of wavelengths.
-
Detector: A photomultiplier tube (PMT) or other sensitive light detector.
II. Sample Preparation
-
Solvent Selection: Dissolve the this compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer). The choice of solvent should be compatible with the intended application.
-
Concentration: Prepare a dilute solution of the fluorophore. The absorbance of the solution at the excitation maximum should be low (typically < 0.1) to avoid inner filter effects.
-
Blank Sample: Prepare a blank sample containing only the solvent used to dissolve the fluorophore.
III. Measurement Procedure
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes to ensure a consistent light output.
-
Blank Correction:
-
Place the blank cuvette in the sample holder.
-
Perform a blank scan to measure any background fluorescence from the solvent and the cuvette. This background spectrum will be subtracted from the sample spectrum.
-
-
Emission Spectrum Measurement:
-
Place the cuvette containing the this compound solution in the sample holder.
-
Set the excitation monochromator to the expected excitation maximum (~756 nm).
-
Set the emission monochromator to scan a range of wavelengths starting just above the excitation wavelength to avoid detecting scattered light (e.g., from 765 nm to 900 nm).
-
Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Keep the sample cuvette in the holder.
-
Set the emission monochromator to the determined emission maximum (λem).
-
Set the excitation monochromator to scan a range of wavelengths (e.g., from 650 nm to 780 nm).
-
Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
IV. Data Analysis
-
Background Subtraction: Subtract the blank spectrum from the sample's emission and excitation spectra.
-
Peak Identification: Identify the wavelength corresponding to the maximum intensity for both the excitation and emission spectra.
-
Correction: If necessary, apply instrument-specific correction factors for lamp intensity and detector response to obtain a corrected spectrum.
Experimental Workflow
The following diagram illustrates the logical workflow for determining the excitation and emission spectra of a fluorescent compound.
Caption: Workflow for determining fluorescence excitation and emission spectra.
References
- 1. Unhandled Error | Labcompare.com [labcompare.com]
- 2. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 3. This compound|COA [dcchemicals.com]
- 4. N-(m-PEG4)-N'-(azide-PEG4)-Cy7_2107273-40-3_新研博美 [xinyanbm.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Azide | BroadPharm [broadpharm.com]
Navigating Aqueous Environments: A Technical Guide to the Solubility of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the aqueous solubility of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) fluorescent probe featuring a bifunctional polyethylene glycol (PEG) linker and an azide group for click chemistry applications. Understanding and optimizing the solubility of this reagent is critical for its successful application in bioconjugation, cellular imaging, and in vivo studies, ensuring reproducible and reliable results.
Core Principles: The Role of PEGylation in Enhancing Solubility
The this compound molecule incorporates two PEG4 linkers, which are instrumental in improving its solubility in aqueous buffers.[1] Conventional cyanine dyes, including the parent Cy7 structure, are often hydrophobic and prone to aggregation in aqueous solutions, which can lead to fluorescence quenching and precipitation.[2][3] The hydrophilic ethylene glycol units of the PEG chains form hydrogen bonds with water molecules, creating a hydrating shell around the dye.[4] This process mitigates the hydrophobic interactions between dye molecules, thereby enhancing solubility and reducing aggregation.[1][4]
The key advantages of PEGylating fluorescent dyes like Cy7 include:
-
Improved Aqueous Solubility : Facilitates direct dissolution in biological buffers, often eliminating the need for organic co-solvents like DMSO or DMF which can be detrimental to sensitive biological samples.[5][6]
-
Reduced Aggregation : Steric hindrance provided by the PEG chains prevents the formation of non-fluorescent dye aggregates, leading to more reliable and brighter fluorescence signals.[4]
-
Enhanced Biocompatibility : PEG is a well-established non-toxic and non-immunogenic polymer, making it ideal for in vivo applications.[4]
-
Improved Pharmacokinetics : In drug delivery and imaging, PEGylation can increase the circulation half-life of conjugates by reducing renal clearance.[4]
Quantitative Solubility Data
While precise quantitative solubility data for this compound is not extensively published, the following table provides expected solubility characteristics based on data for structurally similar PEGylated and non-PEGylated cyanine dyes. These values are intended for guidance and may vary based on specific buffer composition and experimental conditions. For comparison, data for conventional (non-PEGylated) Cy7 is also included.
| Solvent/Buffer | This compound (Expected) | Conventional Cy7 | Rationale & Remarks |
| Organic Solvents | |||
| DMSO | >10 mg/mL | ~10 mg/mL[2] | Both forms are readily soluble in polar aprotic organic solvents. |
| DMF | >10 mg/mL | ~10 mg/mL[2] | Similar to DMSO, provides a good medium for creating concentrated stock solutions. |
| Aqueous Buffers | |||
| Deionized Water | Soluble; >5 mg/mL (Expected) | Sparingly soluble to insoluble | The hydrophilic PEG linkers significantly enhance solubility in pure water.[5] |
| PBS (pH 7.4) | Soluble; >2 mg/mL (Expected) | ~1 mg/mL[2] | PEGylation overcomes the limited solubility of the core Cy7 structure in physiological buffers. |
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous buffers can be influenced by several factors:
-
Buffer Composition and pH : The presence of different salts and the pH of the buffer can affect the hydration shell around the PEG chains and the charge state of the dye, thereby influencing solubility.[7]
-
Temperature : While modest heating can sometimes aid in the dissolution of PEGylated compounds, the effect can be complex. It is generally recommended to dissolve the compound at room temperature.
-
Concentration : At very high concentrations, even PEGylated dyes can exhibit aggregation. It is crucial to work within the linear range of the dye's absorbance to avoid aggregation-induced artifacts.[4]
-
Presence of Organic Co-solvents : If a highly concentrated stock solution is prepared in DMSO or DMF, the final concentration of the organic solvent in the aqueous working solution should be minimized (typically <1%) to prevent potential negative effects on biomolecules and to avoid precipitation.[2]
Experimental Protocol: Determining Aqueous Solubility
This section details a standardized methodology for quantitatively determining the equilibrium solubility of this compound in a specific aqueous buffer using UV-Vis spectrophotometry.[4]
Materials:
-
This compound
-
High-purity aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
UV-Vis spectrophotometer
-
1.5 mL microcentrifuge tubes
-
Thermostatically controlled shaker/incubator
-
Microcentrifuge
-
Calibrated pipettes and quartz cuvettes
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Generation of a Calibration Curve:
-
Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer to create a series of standards with known concentrations.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) for Cy7 (approximately 750 nm).
-
Use the aqueous buffer as a blank reference.
-
Plot absorbance versus concentration to generate a calibration curve. The relationship should be linear (obeying the Beer-Lambert law) in the chosen concentration range.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the aqueous buffer in a microcentrifuge tube. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly seal the tubes and place them in a shaker, agitating at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[4]
-
After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[4]
-
Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of your calibration curve.
-
-
Calculation of Solubility:
-
Measure the absorbance of the diluted supernatant at λmax.
-
Using the equation derived from the calibration curve, calculate the concentration of the dye in the diluted supernatant.
-
Multiply this concentration by the dilution factor to determine the equilibrium solubility of this compound in the aqueous buffer.
-
Visualization of Workflows and Logical Relationships
Diagrams created using the DOT language illustrate key experimental and logical workflows relevant to the use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. issstindian.org [issstindian.org]
- 4. benchchem.com [benchchem.com]
- 5. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pegylated Curcumin Derivative: Water-Soluble Conjugates with Antitumor and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7
Introduction: A Multifunctional Tool for Bioconjugation and In Vivo Imaging
This compound is a heterobifunctional linker that integrates three key chemical moieties: a near-infrared (NIR) cyanine 7 (Cy7) fluorophore, an azide (N3) group for bioorthogonal "click" chemistry, and two polyethylene glycol (PEG) chains. This molecular architecture makes it an invaluable tool for advanced applications in drug development, molecular imaging, and diagnostics.
The terminal azide group enables the covalent attachment of the dye to molecules containing alkyne groups through a highly efficient and specific click chemistry reaction.[1][2] This can be either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[1][3] The Cy7 fluorophore allows for sensitive detection in the near-infrared spectrum (typically 700-900 nm), a range that is optimal for in vivo imaging due to minimal tissue autofluorescence and deep photon penetration.[4][5]
The dual PEG4 linkers enhance the water solubility of the molecule and its conjugates, prevent aggregation, and reduce non-specific binding, which are critical for biological applications.[6][7] A primary application for this linker is in the synthesis of complex biomolecular structures, such as fluorescently-tagged Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[1][8]
Core Components and Functionality
The functionality of this compound is derived from its three main components, as illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. amsbio.com [amsbio.com]
An In-depth Technical Guide to the Mechanism and Application of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a versatile, trifunctional molecule engineered for advanced applications in biomedical research and drug development, particularly in the field of targeted protein degradation. Its unique structure, incorporating a polyethylene glycol (PEG)-based linker, an azide group for click chemistry, and a cyanine 7 (Cy7) fluorescent dye, enables its use in the synthesis of sophisticated molecular probes and therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). The PEG spacers enhance solubility and optimize spatial orientation, the azide moiety allows for precise and efficient conjugation to alkyne-containing molecules, and the Cy7 dye provides a near-infrared (NIR) fluorescent readout for tracking and quantification. This guide details the core mechanism of action, provides key physicochemical properties, outlines experimental protocols for its application, and presents its utility in modern chemical biology.
Core Mechanism of Action
The functionality of this compound is rooted in its three distinct chemical moieties, each contributing to its overall mechanism of action: a PROTAC linker, a click chemistry handle, and a fluorescent reporter.
-
PROTAC Linker: The molecule serves as a flexible, hydrophilic linker in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The dual PEG4 spacers provide optimal length and flexibility to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, a critical step for efficient protein degradation.[3]
-
Click Chemistry Reagent: The terminal azide (N₃) group is a key component for "click chemistry," a class of biocompatible and highly efficient chemical reactions.[1] This azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN).[2] This allows for the precise and stable covalent attachment of the linker to a molecule of interest, such as a ligand for a target protein or an E3 ligase.
-
Fluorescent Reporter: The molecule is conjugated to Cyanine 7 (Cy7), a near-infrared (NIR) fluorescent dye. This allows for the direct visualization and quantification of the PROTAC or other bioconjugates. The PEG linkers can enhance the photophysical properties of the dye and reduce non-specific binding in biological systems.[4][5] This is particularly valuable for studying the cellular uptake, distribution, and mechanism of action of the synthesized molecules through techniques like fluorescence microscopy and in vivo imaging.[6][7]
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is provided in the table below. These properties are essential for designing and executing experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₆H₆₆ClN₅O₈ | [8] |
| Molecular Weight | 852.50 g/mol | [8] |
| CAS Number | 2107273-40-3 | [8] |
| Solubility | Soluble in Water, DMSO, DMF | [8] |
| Fluorescence | ||
| Excitation (max) | ~750 nm | |
| Emission (max) | ~773 nm | |
| Purity | Typically >95% (as specified by vendor) | |
| Storage Conditions | Store at -20°C, protect from light | [9] |
Signaling Pathways and Logical Relationships
The primary signaling pathway influenced by PROTACs constructed with this linker is the Ubiquitin-Proteasome System (UPS). The logical workflow for PROTAC action is depicted below.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of a fluorescent PROTAC via CuAAC click chemistry.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a fluorescent PROTAC using this linker typically involves a two-step process: synthesis of an alkyne-functionalized ligand for the protein of interest, followed by a click chemistry reaction with the azide-containing Cy7 linker and subsequent purification.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of the linker to a terminal alkyne on a molecule of interest (e.g., a POI ligand).
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water mixture)
-
Reaction vials
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water, 1 M sodium ascorbate in water, and 100 mM THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).
-
Add this compound (1.1 equivalents).
-
Add the THPTA solution (5 equivalents).
-
Add the CuSO₄ solution (1 equivalent).
-
Vortex briefly to mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution (10 equivalents).
-
Vortex the reaction mixture.
-
Incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture is typically purified by reverse-phase HPLC to isolate the final fluorescent PROTAC conjugate.
-
-
Characterization:
-
The purified product should be characterized by mass spectrometry to confirm its identity and by fluorescence spectroscopy to verify the integrity of the Cy7 dye.
-
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research:
-
Development of Fluorescent PROTACs: The primary application is in the synthesis of fluorescently labeled PROTACs. These molecules allow for the direct observation of PROTAC uptake, subcellular localization, and engagement with the target protein and E3 ligase.
-
High-Throughput Screening: The fluorescent tag enables the development of high-throughput screening assays to identify and optimize new PROTACs.
-
In Vivo Imaging: The near-infrared fluorescence of Cy7 is suitable for in vivo imaging studies in animal models, allowing for the assessment of the pharmacokinetic and pharmacodynamic properties of the PROTAC.[7]
-
Mechanism of Action Studies: By tracking the fluorescent signal, researchers can gain insights into the kinetics of ternary complex formation and protein degradation.
Conclusion
This compound is a powerful and versatile chemical tool that integrates the principles of targeted protein degradation, bioorthogonal chemistry, and fluorescence imaging. Its trifunctional nature provides a streamlined approach to the synthesis of advanced molecular probes and potential therapeutics. The strategic combination of a flexible PEG linker, a reactive azide handle, and a near-infrared fluorescent dye offers researchers significant advantages in the development and characterization of novel PROTACs and other complex bioconjugates. This guide provides a foundational understanding of its mechanism and a practical framework for its application in the laboratory.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 5. Fluorescent dye with PEG linker [schem.jp]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. amsbio.com [amsbio.com]
The Cornerstone of Bioconjugation: A Technical Guide to the PEG4 Linker in N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and targeted therapeutics, the precise and stable linkage of molecules is paramount. The bifunctional linker, N-(m-PEG4)-N'-(azide-PEG4)-Cy7, has emerged as a critical tool, offering a combination of a hydrophilic spacer, a bioorthogonal reactive group, and a near-infrared fluorescent reporter. At its core lies the tetraethylene glycol (PEG4) linker, a component that significantly influences the overall properties and efficacy of the resulting conjugate. This in-depth technical guide delves into the pivotal role of the PEG4 linker within this molecule, providing a comprehensive overview of its properties, detailed experimental methodologies, and a visual representation of its application in key experimental workflows.
The Multifaceted Role of the PEG4 Linker
The this compound molecule is strategically designed with two PEG4 linkers flanking a central cyanine 7 (Cy7) dye. One end is terminated with a methoxy group (m-PEG4), providing stability, while the other end features a reactive azide group (azide-PEG4) for covalent attachment to other molecules via "click chemistry". The incorporation of these PEG4 linkers is not merely for spacing; it imparts several crucial advantages to the overall molecule and its subsequent conjugates.
Enhanced Hydrophilicity and Solubility: A significant challenge in bioconjugation is the often-hydrophobic nature of fluorescent dyes and other small molecules, which can lead to aggregation and reduced bioavailability in aqueous environments. The hydrophilic ethylene glycol repeats of the PEG4 linker dramatically improve the water solubility of the entire construct, ensuring its utility in physiological buffers and in vivo applications.
Reduced Steric Hindrance: The flexible and extended nature of the PEG4 linker provides a crucial spatial separation between the conjugated biomolecule and the Cy7 dye. This separation minimizes steric hindrance, allowing both the biomolecule and the dye to maintain their native conformations and functions.
Improved Pharmacokinetics and Biocompatibility: For in vivo applications, PEGylation—the process of attaching PEG chains—is a well-established strategy to enhance the pharmacokinetic profile of molecules. The PEG4 linkers contribute to a reduced immunogenicity and can increase the circulation half-life of the conjugated biomolecule by shielding it from enzymatic degradation and renal clearance.
Optimized for Click Chemistry: The azide-terminated PEG4 linker is specifically designed for highly efficient and bioorthogonal click chemistry reactions. This allows for the precise and stable conjugation of the fluorescent probe to a wide range of alkyne-modified biomolecules, including proteins, peptides, and nucleic acids, under mild, biocompatible conditions.
Quantitative Data Presentation
To facilitate the application of this compound in research and development, the following table summarizes its key quantitative properties.
| Property | Value |
| Molecular Weight | 852.50 g/mol |
| Molecular Formula | C46H66ClN5O8 |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~776 nm |
| Molar Extinction Coefficient | 199,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 (estimated based on unconjugated Cy7) |
| Solubility | Soluble in Water, DMSO, DMF, DCM |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing the azide functionality of this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a protein containing an alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in DMSO/water)
-
Freshly prepared sodium ascorbate stock solution (e.g., 100 mM in water)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 2- to 5-fold molar excess of the this compound stock solution.
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of live cells that have been metabolically engineered to express a strained alkyne (e.g., DBCO) on their surface.
Materials:
-
Live cells with surface-expressed strained alkynes
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture the cells to the desired confluency in a suitable imaging dish or plate.
-
-
Labeling Solution Preparation:
-
Prepare a solution of this compound in cell culture medium at a final concentration of 1-10 µM.
-
-
Cell Labeling:
-
Wash the cells with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells and visualize them using a fluorescence microscope equipped with appropriate filters for Cy7.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the application of this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein Labeling.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Live Cell Imaging.
Caption: Logical Relationship in Fluorescent PROTAC Synthesis and Action.
The Strategic Role of the Azide Group in N-(m-PEG4)-N'-(azide-PEG4)-Cy7: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent probe engineered for advanced bioconjugation applications. This guide delves into the pivotal role of its terminal azide (N₃) group, a key functional moiety that unlocks powerful and versatile strategies for covalently linking this potent fluorophore to a wide array of biomolecules. The azide group serves as a bioorthogonal handle, enabling highly specific and efficient ligation through "click chemistry," a class of reactions that are rapid, selective, and high-yielding. This document provides a comprehensive overview of the two primary click chemistry pathways facilitated by the azide group: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Detailed experimental protocols, quantitative comparisons, and visual diagrams are presented to equip researchers with the knowledge to effectively leverage this technology in their respective fields, from basic research to the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
The Azide Group: A Gateway to Bioorthogonal Ligation
The azide functional group is a cornerstone of modern bioconjugation due to its unique chemical properties. It is virtually absent in biological systems, rendering it a truly bioorthogonal functional group. This means it will not participate in side reactions with naturally occurring functional groups within complex biological milieux such as cell lysates or even in living organisms. The azide group's primary role in the this compound molecule is to serve as a reactive partner in cycloaddition reactions with alkynes, forming a stable triazole linkage.[1][2] This functionality is central to the molecule's utility as a labeling reagent.
The dual polyethylene glycol (PEG4) linkers in the molecule's structure enhance its aqueous solubility and provide a flexible spacer arm, which can mitigate steric hindrance during conjugation to bulky biomolecules.[3][4] One linker is capped with a methoxy group (m-PEG4) to prevent non-specific binding, while the other is functionalized with the crucial azide group for targeted covalent attachment.[5]
Core Ligation Chemistries: CuAAC vs. SPAAC
The azide group on this compound can be utilized in two main types of click chemistry reactions, each with its own set of advantages and considerations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst.[6][7] The copper catalyst dramatically accelerates the reaction rate and ensures the regioselective formation of a 1,4-disubstituted triazole.[7]
dot
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it particularly well-suited for applications in living cells or organisms where copper toxicity is a concern.[1] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[1] The high ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a catalyst.[8]
dot
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following table summarizes the key quantitative parameters to facilitate this decision-making process.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes, Copper(I) | No |
| Biocompatibility | Limited due to potential copper cytotoxicity. Mitigated by using ligands. | High, suitable for in vivo and live-cell applications.[1] |
| Second-Order Rate Constant | Generally faster (10 to 10⁴ M⁻¹s⁻¹).[9] | Generally slower (10⁻³ to 1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[9][10] |
| Reaction Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN).[1] |
| Side Reactions | Potential for oxidative damage to biomolecules, which can be reduced with accelerating ligands.[8] | Minimal side reactions due to the high specificity of the azide and strained alkyne. |
| Reagent Accessibility | Terminal alkyne-modified biomolecules are often easier and less expensive to synthesize. | Strained cyclooctynes can be more complex and costly to synthesize. |
Experimental Protocols
The following protocols provide detailed methodologies for conjugating this compound to a target biomolecule using both CuAAC and SPAAC.
Protocol for CuAAC with an Alkyne-Modified Protein
This protocol describes the conjugation of this compound to a protein that has been previously functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5.
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Desalting spin columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 25 µM).[11]
-
Add the this compound stock solution to achieve a 2-5 fold molar excess over the protein.
-
Prepare the copper catalyst by premixing the CuSO₄ solution and the THPTA ligand solution at a 1:5 molar ratio.[11] Let it stand for a few minutes.
-
Add the premixed catalyst solution to the reaction mixture to a final copper concentration of 50-250 µM.[11]
-
-
Initiation and Incubation:
-
Purification:
-
Remove the excess unconjugated dye and reaction components using a desalting spin column or by dialysis against PBS.
-
-
Characterization:
Protocol for SPAAC with a DBCO-Modified Oligonucleotide
This protocol outlines the copper-free conjugation of this compound to an oligonucleotide functionalized with a DBCO group.
Materials:
-
DBCO-modified oligonucleotide in nuclease-free water or a suitable buffer.
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Ethanol and sodium acetate for precipitation (optional purification method)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the DBCO-modified oligonucleotide in the reaction buffer.
-
Add the this compound stock solution to achieve a 1.5 to 3-fold molar excess.[14]
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.[14] The optimal incubation time may need to be determined empirically.
-
-
Purification:
-
The labeled oligonucleotide can be purified by ethanol precipitation. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2. Mix and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in nuclease-free water. Alternatively, use size-exclusion chromatography.
-
-
Characterization:
Application in PROTAC Synthesis: A Workflow Example
The azide group of this compound makes it a valuable building block in the synthesis of fluorescently labeled PROTACs, which can be used to study their cellular uptake, distribution, and mechanism of action.
dot
Caption: General workflow for synthesizing and applying a fluorescent PROTAC.
In a typical synthetic route, a bifunctional linker containing an azide and another reactive group (e.g., a carboxylic acid) is used.[2][16] The carboxylic acid is coupled to an E3 ligase ligand, and the azide is then reacted with an alkyne-modified warhead (targeting the protein of interest) via CuAAC. This compound can be incorporated to fluorescently label one of the components before the final assembly.
Conclusion
The azide group in this compound is a critical enabler of modern bioconjugation strategies. Its bioorthogonality and reactivity in click chemistry reactions provide a robust and versatile method for attaching the Cy7 fluorophore to a wide range of biological molecules. By understanding the principles and protocols of both CuAAC and SPAAC, researchers can effectively harness the power of this molecule for applications ranging from cellular imaging to the development of novel therapeutics. This guide serves as a foundational resource for scientists and professionals seeking to implement this powerful tool in their research and development endeavors.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Cy7 Fluorophore: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core properties, experimental applications, and technical protocols for leveraging the near-infrared fluorophore, Cy7, in advanced biological research and therapeutic development.
Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in the fields of biomedical research and drug development.[1] Its unique spectral properties, characterized by excitation and emission in the 750-800 nm window, offer significant advantages for deep-tissue and whole-animal imaging.[1][2] This region, often referred to as the "NIR window," is advantageous due to minimal light absorption by endogenous biological components like hemoglobin and water, as well as reduced tissue autofluorescence.[1][3][4] These characteristics result in a high signal-to-background ratio, enabling sensitive and clear detection of labeled molecules in complex biological systems.[2][3][5] This guide provides a detailed overview of the physicochemical properties of Cy7, comprehensive experimental protocols for its application, and visualizations of relevant workflows and signaling pathways.
Core Properties of Cy7
The utility of Cy7 as a fluorescent probe is defined by its specific photophysical and chemical characteristics. These properties can be influenced by environmental factors such as the solvent and conjugation to biomolecules.[3][6]
Photophysical Properties
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [5][6][7] |
| Maximum Emission Wavelength (λem) | ~773 - 779 nm | [5][6][7][8] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3][5][6][9] |
| Quantum Yield (Φ) | ~0.28 - 0.3 | [5][6][10][11] |
Chemical Properties
| Property | Value | References |
| Molecular Formula | C₃₅H₄₂N₂O₈S₂ | [1] |
| Molecular Weight | ~682.85 g/mol | [1][6] |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, DMF). Sulfonated versions have increased water solubility. | [1][] |
| Reactive Groups | Commonly available with NHS ester (for primary amines) or maleimide (for sulfhydryl groups) functionalities for conjugation. | [9][13] |
Key Applications in Research and Drug Development
The favorable characteristics of Cy7 make it a versatile fluorophore for a multitude of applications, from basic cellular studies to preclinical animal models.
-
In Vivo Imaging : The ability of NIR light to penetrate tissues more effectively than visible light makes Cy7 an ideal candidate for non-invasive imaging of biological processes in living organisms.[2] This includes tracking the biodistribution and pharmacokinetics of drug candidates, monitoring tumor growth and metastasis, and studying disease progression.[1][2][6]
-
Flow Cytometry : Cy7 is compatible with common lasers used in flow cytometers and is often used for multiparametric analysis to identify and sort specific cell populations.[2][4]
-
Microscopy and Cell-Based Assays : In fluorescence microscopy, Cy7 is used to label and visualize specific proteins, cellular components, or events like apoptosis and cell proliferation.[2][5] Its NIR emission minimizes autofluorescence from cells, leading to clearer images.[2]
-
Antibody and Nucleic Acid Labeling : Cy7 can be conjugated to antibodies for use in immunoassays like Western blotting and ELISA, or to nucleic acid probes for techniques such as fluorescence in situ hybridization (FISH).[2][4][]
-
Drug Development : By labeling therapeutic candidates or delivery vehicles with Cy7, researchers can non-invasively track their localization, target engagement, and clearance in real-time within animal models.[6][14]
Experimental Protocols
Detailed methodologies for common applications of Cy7 are provided below. It is important to note that optimization of these protocols may be necessary for specific experimental conditions and reagents.
Protocol 1: Antibody Conjugation with Cy7-NHS Ester
This protocol details the labeling of an antibody with a Cy7 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein to form a stable amide bond.[5][9]
Materials:
-
Primary antibody (purified, in an amine-free buffer such as PBS)[5]
-
Cy7 NHS ester[5]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5][9]
-
Desalting column (e.g., Sephadex G-25)[5]
-
Reaction tubes[5]
-
Pipettes[5]
Methodology:
-
Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in a buffer with a pH of 8.5-9.0.[5] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[9]
-
Prepare Cy7 Stock Solution: Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[5]
-
Conjugation Reaction: Add the Cy7 stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1.[5][15] Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
-
Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.[5][15] Collect the fractions containing the labeled antibody.[5]
-
Characterization: Measure the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7) to determine the degree of labeling (DOL).[5][9] The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye], where CF is a correction factor for the dye's absorbance at 280 nm.[9]
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.[5]
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for staining fixed and permeabilized cells with a Cy7-conjugated antibody for fluorescence microscopy.[5]
Materials:
-
Cells grown on coverslips[5]
-
Phosphate-Buffered Saline (PBS)[5]
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)[5]
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[5]
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)[5]
-
Cy7-conjugated primary antibody[5]
-
Nuclear counterstain (e.g., DAPI) (optional)[5]
-
Antifade mounting medium[5]
-
Microscope slides[5]
Methodology:
-
Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips.[5] Gently wash the cells with PBS.[5] Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by three washes with PBS.[5]
-
Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.[5]
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[5]
-
Primary Antibody Incubation: Dilute the Cy7-conjugated primary antibody to its optimal concentration in Blocking Buffer.[5] Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Washing: Wash the cells three times with PBS to remove unbound antibodies.[5]
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes, then wash with PBS.[5]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[5]
-
Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filter sets for Cy7 and any other fluorophores used.[5]
Protocol 3: In Vivo Imaging in a Tumor Model
This protocol provides a general procedure for in vivo fluorescence imaging of a tumor-bearing mouse injected with a Cy7-labeled targeting agent.[1][6]
Materials:
-
Tumor-bearing mouse model
-
Cy7-labeled probe (e.g., antibody, peptide)[1]
-
Sterile PBS[16]
-
In vivo imaging system with appropriate NIR filters[1]
-
Syringes and needles for intravenous injection[1]
Methodology:
-
Probe Administration: Anesthetize the animal using a calibrated vaporizer with isoflurane.[16] Dilute the Cy7-labeled probe in sterile PBS to the desired concentration.[16] A typical starting dose for a labeled antibody is around 50 µg.[16] Inject the probe intravenously via the tail vein.[1]
-
In Vivo Imaging: Place the anesthetized animal in the imaging chamber of the in vivo imaging system.[16] Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window.[1] Use an appropriate filter set for Cy7 (e.g., excitation ~745 nm, emission ~820 nm).[1]
-
Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs.[6] Quantify the fluorescence intensity within the ROIs, often expressed as average radiant efficiency.[6] Calculate the tumor-to-background ratio to assess targeting specificity.[1][6]
-
Ex Vivo Imaging (Optional): At the end of the study, euthanize the mouse and dissect the tumor and major organs.[1][6] Image the excised tissues to confirm the in vivo signal distribution.[1][6]
Visualizations
Diagrams created using the DOT language to illustrate key concepts and workflows related to Cy7.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 3. benchchem.com [benchchem.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 , a specialized linker designed for the development of fluorescent PROTACs. This linker incorporates several key features: a polyethylene glycol (PEG) backbone to enhance solubility and pharmacokinetic properties, a terminal azide group for facile conjugation using click chemistry, and a Cy7 near-infrared fluorescent tag for imaging and tracking applications.[3][4] We will delve into its role in PROTAC synthesis, provide detailed experimental protocols for its application and evaluation, and present quantitative data from related systems to guide researchers in the development of novel protein degraders.
Core Concepts and Mechanism of Action
A PROTAC synthesized with this compound functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1][5]
The inclusion of the Cy7 fluorophore allows for non-invasive tracking of the PROTAC's distribution and cellular uptake, providing valuable insights into its pharmacokinetics and pharmacodynamics.[6][7]
Physicochemical Properties and Design Considerations
The this compound linker offers several advantageous properties for PROTAC design:
-
Enhanced Solubility: The hydrophilic PEG4 chains improve the aqueous solubility of the often-hydrophobic PROTAC molecule, which can aid in formulation and improve cell permeability.[8]
-
Optimal Length and Flexibility: The PEG4 spacers provide a flexible linker of a defined length, which is crucial for achieving the optimal orientation of the POI and E3 ligase to facilitate efficient ubiquitination.[9]
-
Bioorthogonal Conjugation: The terminal azide group enables highly efficient and specific conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[10][11] This modular approach simplifies the synthesis of PROTAC libraries.
-
Near-Infrared Fluorescence: The Cy7 tag emits in the near-infrared spectrum (~770 nm), a range where biological tissues have minimal absorbance and autofluorescence. This allows for deep tissue penetration and a high signal-to-noise ratio in in vivo imaging studies.[7]
It is important to note that the addition of a bulky fluorophore like Cy7 can impact the physicochemical properties of the final PROTAC, potentially affecting its permeability and binding affinities.[12] Therefore, careful evaluation of the fluorescently labeled PROTAC's performance is essential.
Quantitative Data on PROTAC Performance
While specific degradation data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables provide representative data for PROTACs with similar PEG linkers, illustrating the impact of linker composition and length on degradation efficiency. The key parameters are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 1: Effect of Linker Length on BTK Degradation by Covalent PROTACs [13]
| PROTAC Identifier | Linker Composition | DC50 (nM) in Mino cells | Dmax (%) in Mino cells |
| NC-1 | Non-covalent | 2.2 | 97 |
| IR-1 | Irreversible covalent | <10 | ~90 |
| IR-2 | Irreversible covalent | <10 | ~90 |
| RC-3 | Reversible covalent | <10 | ~90 |
Table 2: Degradation Efficiencies of BRD4-Targeting PROTACs [14][15]
| PROTAC Identifier | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | HeLa | ~25 | >90 |
| dBET1 | CRBN | HEK293 | ~4 | >95 |
| ARV-771 | VHL | 22Rv1 | ~1 | >95 |
| QCA570 | VHL | MOLM-13 | 0.23 | >98 |
Experimental Protocols
Protocol 1: Synthesis of a Cy7-labeled BRD4-targeting PROTAC
This protocol describes a representative synthesis of a PROTAC targeting BRD4, using an alkyne-modified JQ1 as the POI ligand and a pomalidomide derivative as the E3 ligase ligand, conjugated to this compound via CuAAC.
Materials:
-
Alkyne-modified JQ1
-
Pomalidomide-alkyne
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)
-
Dimethylformamide (DMF)
-
Water
-
Solvents for purification (e.g., acetonitrile, water)
-
Preparative HPLC system
Procedure:
-
Dissolve the alkyne-functionalized JQ1 (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., DMF/H₂O 4:1).
-
In a separate vial, prepare a solution of CuSO₄ (0.1 equivalents) and, if used, THPTA (0.1 equivalents) in water.
-
Add the sodium ascorbate solution (0.3 equivalents) to the reaction mixture.
-
Add the copper sulfate solution to the reaction mixture to initiate the click reaction.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final Cy7-labeled PROTAC.
-
Characterize the final product by HRMS and analytical HPLC for purity assessment.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with the synthesized PROTAC.[16]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., 22Rv1, HeLa)[7][17]
-
Cy7-labeled BRD4 PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the Cy7-labeled BRD4 PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[18]
Protocol 3: Cellular Uptake and Localization by Confocal Microscopy
This protocol allows for the visualization of the Cy7-labeled PROTAC's uptake and subcellular localization.[1][19]
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Cy7-labeled PROTAC
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium
-
Confocal microscope with appropriate laser lines and detectors
Procedure:
-
Cell Seeding: Seed cells on imaging-compatible plates and allow them to adhere.
-
PROTAC Treatment: Treat the cells with the Cy7-labeled PROTAC at a desired concentration (e.g., 1 µM) in live-cell imaging medium.
-
Staining: Co-incubate with Hoechst 33342 for nuclear staining for the last 15-30 minutes of the treatment period.
-
Washing: Gently wash the cells with fresh imaging medium to remove unbound PROTAC and dyes.
-
Imaging: Acquire images using a confocal microscope. Use the appropriate laser lines for Cy7 (e.g., 633 nm or 647 nm excitation) and Hoechst (e.g., 405 nm excitation).
-
Image Analysis: Analyze the images to determine the cellular uptake efficiency and subcellular localization of the Cy7-labeled PROTAC.
Protocol 4: In Vivo Imaging of PROTAC Distribution
This protocol provides a general guideline for in vivo imaging of small animals (e.g., mice) using the Cy7-labeled PROTAC.[6]
Materials:
-
Tumor-bearing mice (e.g., xenograft model with a relevant cancer cell line)
-
Cy7-labeled PROTAC
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse.
-
PROTAC Administration: Administer the Cy7-labeled PROTAC via an appropriate route (e.g., intravenous injection). The dose will need to be optimized but can start in the range of 1-10 mg/kg.
-
Imaging: Place the anesthetized animal in the imaging chamber of the in vivo imaging system. Acquire fluorescent images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the distribution and tumor accumulation of the PROTAC. Use the appropriate excitation and emission filters for Cy7.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescent signal and assess the biodistribution and tumor-targeting efficiency of the Cy7-labeled PROTAC.
Visualizations
Signaling Pathway
Caption: Signaling pathway of BRD4 in castration-resistant prostate cancer and its disruption by a PROTAC.[10][20]
Experimental Workflows
Caption: General workflow for the synthesis of a Cy7-labeled PROTAC using click chemistry.
Caption: Experimental workflow for a Western blot-based protein degradation assay.[3]
Conclusion
This compound is a highly versatile and powerful tool for the development of next-generation PROTACs. Its combination of a hydrophilic PEG linker, a bioorthogonal azide handle, and a near-infrared fluorescent tag provides researchers with the means to not only synthesize potent protein degraders but also to visualize their behavior in complex biological systems. While the direct impact of this specific linker on PROTAC performance requires empirical determination for each new target, the principles and protocols outlined in this guide offer a robust framework for its successful application in the discovery and development of novel therapeutics.
References
- 1. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BRD4 Regulates Metastatic Potential of Castration-Resistant Prostate Cancer through AHNAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Intracellular Uptake Study of Polymeric Nanoparticles Loaded with Cardiovascular Drugs Using Confocal Laser Scanning Microscopy | MDPI [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Bifunctional Linkers for Near-Infrared Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) imaging has emerged as a powerful tool in biomedical research and drug development, offering deep tissue penetration and high signal-to-background ratios.[1][2] At the heart of targeted NIR imaging are bifunctional linkers, molecular bridges that covalently connect a NIR fluorophore to a targeting moiety, such as an antibody, peptide, or small molecule.[3] The choice of linker is critical, profoundly influencing the stability, specificity, and in vivo performance of the imaging probe.[4] This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols for utilizing bifunctional linkers in the development of NIR imaging agents.
Core Concepts of Bifunctional Linkers in NIR Imaging
Bifunctional linkers possess two reactive functional groups, allowing for the sequential or simultaneous conjugation of two different molecules.[5] In the context of NIR imaging, one end of the linker attaches to the NIR dye, while the other end binds to a biomolecule that directs the probe to a specific biological target. The linker itself can be designed with various properties, such as being flexible, rigid, cleavable, or "smart" (responsive to environmental stimuli).
Types of Bifunctional Linkers
Bifunctional linkers can be broadly categorized based on the reactivity of their functional groups and their inherent properties:
-
Amine-Reactive Linkers: These linkers contain functional groups like N-hydroxysuccinimide (NHS) esters that readily react with primary amines (e.g., lysine residues) on proteins and peptides.[6][7]
-
Thiol-Reactive Linkers: Maleimide-containing linkers are a popular choice for reacting specifically with thiol groups (e.g., cysteine residues), enabling site-specific conjugation.[7][8]
-
Click Chemistry Linkers: Bioorthogonal click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers high efficiency and specificity, forming a stable triazole linkage.[9][10]
-
Cleavable Linkers: These linkers are designed to be cleaved under specific conditions, such as in the presence of certain enzymes, reducing agents, or light.[1][11]
-
Self-immolative linkers are designed to degrade spontaneously in response to a specific stimulus, releasing the NIR fluorophore.[11][12]
-
Photocleavable linkers incorporate a photolabile group that breaks upon exposure to light of a specific wavelength, allowing for controlled release of the imaging agent.[13][14]
-
Data Presentation: Quantitative Comparison of NIR Probes and Linker Chemistries
The selection of a NIR dye and linker chemistry is a critical step in the design of an imaging probe. The following tables summarize key quantitative data for common NIR dyes and compare the performance of different bifunctional linker chemistries.
Table 1: Photophysical Properties of Common NIR Dyes
| NIR Dye | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
| Indocyanine Green (ICG) | ~780 | ~810 | ~200,000 | ~0.01-0.03 | [2][15] |
| IRDye 800CW | 774 (in PBS) | 789 (in PBS) | 240,000 | ~0.05-0.10 | [16] |
| Cy5 | ~648 | ~667 | ~215,000 | ~0.20 | [17] |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 | [18] |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.12 | [19] |
| Alexa Fluor 750 | ~749 | ~775 | ~270,000 | ~0.12 | [20] |
Note: Molar absorptivity and quantum yield can vary depending on the solvent, conjugation partner, and local environment.
Table 2: Comparison of Common Bifunctional Linker Chemistries
| Linker Chemistry | Target Residue | Bond Formed | Optimal pH | Specificity | Stability of Linkage | Key Side Reactions | Reference(s) |
| NHS Ester | Primary amines (Lysine, N-terminus) | Amide | 7.2 - 8.5 | Moderate to High | Very High | Hydrolysis of the ester | [6][7] |
| Maleimide | Thiols (Cysteine) | Thioether | 6.5 - 7.5 | High | High | Hydrolysis of the maleimide, Retro-Michael reaction | [7][8] |
| CuAAC (Click) | Azide, Alkyne | Triazole | 4.0 - 12.0 | Very High | Very High | Copper toxicity (in vivo) | [9][10] |
| SPAAC (Click) | Azide, Strained Alkyne | Triazole | 4.0 - 9.0 | Very High | Very High | Slower kinetics than CuAAC | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving bifunctional linkers for NIR imaging.
Protocol 1: Antibody Conjugation using an NHS Ester-PEG-Maleimide Linker
This protocol describes a two-step process for conjugating a NIR dye to an antibody using a heterobifunctional linker.
Materials:
-
Antibody of interest in phosphate-buffered saline (PBS), pH 7.4
-
SM(PEG)n linker (e.g., SM(PEG)4)
-
NIR dye with a free thiol group
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 2-10 mg/mL in Reaction Buffer.
-
Linker Activation: Dissolve the SM(PEG)n linker in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Antibody-Linker Conjugation:
-
Add a 10- to 20-fold molar excess of the dissolved SM(PEG)n linker to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Reaction Buffer.
-
NIR Dye Conjugation:
-
Dissolve the thiol-containing NIR dye in DMF or DMSO.
-
Add a 2- to 5-fold molar excess of the NIR dye to the maleimide-activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Final Purification: Purify the final antibody-NIR dye conjugate using a desalting column or size-exclusion chromatography to remove unreacted dye and other small molecules.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of the NIR dye.
Protocol 2: Peptide Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry conjugation of a cyclooctyne-containing NIR dye to an azide-functionalized peptide.
Materials:
-
Azide-functionalized peptide
-
DBCO-functionalized NIR dye (e.g., DBCO-IRDye 800CW)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the azide-functionalized peptide in Reaction Buffer to a concentration of 1-5 mg/mL.
-
Dissolve the DBCO-functionalized NIR dye in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the DBCO-NIR dye solution to the peptide solution to achieve a 1.5- to 3-fold molar excess of the dye. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
-
Purification: Purify the peptide-NIR dye conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the successful conjugation and purity of the product using mass spectrometry and analytical RP-HPLC.
Visualization of Signaling Pathways and Experimental Workflows
Graphviz diagrams provide a clear visual representation of complex biological processes and experimental workflows.
Signaling Pathway: Imaging the ERK/DRP1 Pathway in Melanoma
This diagram illustrates a simplified representation of how a NIR probe could be used to investigate the ERK/DRP1 signaling pathway, which is involved in mitochondrial fission and has been implicated in melanoma progression.[21]
Caption: A simplified diagram of the RAF-MEK-ERK signaling cascade leading to DRP1-mediated mitochondrial fission.
Experimental Workflow: Synthesis of a Targeted NIR Probe
This diagram outlines the general workflow for the synthesis and purification of a targeted NIR imaging probe.
Caption: A generalized workflow for the synthesis and validation of a targeted NIR imaging probe.
Logical Relationship: Choosing a Bifunctional Linker
This diagram illustrates the decision-making process for selecting an appropriate bifunctional linker based on the properties of the targeting moiety.
Caption: A decision tree for selecting a bifunctional linker based on the available functional groups on the targeting biomolecule.
Conclusion
The judicious selection and application of bifunctional linkers are fundamental to the successful development of targeted NIR imaging probes. By understanding the chemical properties of different linkers and their impact on the performance of the final conjugate, researchers can design and synthesize highly specific and stable probes for a wide range of applications in preclinical and clinical imaging. This guide provides a foundational understanding and practical protocols to aid in the rational design of the next generation of NIR imaging agents.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of C4′-O-Alkyl Linker on in Vivo Pharmacokinetics of Near-Infrared Cyanine/Monoclonal Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. content.protocols.io [content.protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 12. A self-immolative linker that releases thiols detects penicillin amidase and nitroreductase with high sensitivity via absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A near-infrared light-mediated cleavable linker strategy using the heptamethine cyanine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A near-infrared light-mediated cleavable linker strategy using the heptamethine cyanine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel HER2-Targeted Peptide for NIR-II Imaging of Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. licorbio.com [licorbio.com]
- 17. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Near-Infrared Peptide for in Vivo Molecular Imaging of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NIR-Cyanine Dye Linker: a Promising Candidate for Isochronic Fluorescence Imaging in Molecular Cancer Diagnostics and Therapy Monitoring [thno.org]
- 20. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. A novel NIR fluorescent probe inhibits melanoma progression through apoptosis and ERK/DRP1-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction facilitates the formation of a stable triazole linkage between a terminal alkyne and an azide, enabling the precise and robust conjugation of molecules for a myriad of applications in drug discovery, diagnostics, and materials science.[4][5]
This document provides detailed application notes and experimental protocols for the use of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 , a near-infrared (NIR) fluorescent probe functionalized with an azide group for CuAAC reactions. The integrated polyethylene glycol (PEG) spacers enhance aqueous solubility and minimize steric hindrance, making this reagent particularly suitable for labeling biomolecules such as proteins, peptides, and nucleic acids.[6] Its application is especially prominent in the synthesis of fluorescently labeled Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[7][8]
Applications
The unique properties of this compound make it a versatile tool for a range of applications:
-
Fluorescent Labeling of Biomolecules: The azide group allows for the covalent attachment of the Cy7 fluorophore to alkyne-modified proteins, antibodies, or other biomolecules for use in fluorescence microscopy, flow cytometry, and in vivo imaging.
-
PROTAC Development and Mechanistic Studies: As a fluorescent PROTAC linker, it enables the synthesis of traceable degraders. This allows for the direct visualization and quantification of PROTAC uptake, distribution, and engagement with the target protein and E3 ligase, as well as real-time monitoring of target protein degradation.[8][9][10]
-
In Vivo Imaging: The near-infrared fluorescence of Cy7 allows for deep tissue penetration and minimal autofluorescence, making it an ideal probe for non-invasive in vivo imaging studies.[11]
Data Presentation
The following table summarizes representative quantitative data for CuAAC reactions and the photophysical properties of Cy7 conjugates. Note that specific values can vary depending on the reaction conditions and the nature of the alkyne-containing substrate.
| Parameter | Typical Value | Conditions / Notes |
| CuAAC Reaction | ||
| Reaction Yield | >90% | With excess alkyne-modified substrate in aqueous buffer.[12] |
| Reaction Time | 1 - 4 hours | At room temperature. |
| Photophysical Properties | ||
| Excitation Maximum (λex) | ~750 nm | In aqueous buffer (e.g., PBS).[13] |
| Emission Maximum (λem) | ~776 nm | In aqueous buffer (e.g., PBS).[13] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | In aqueous buffer. |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Highly dependent on the local environment and conjugation partner.[6] |
| Photostability | Moderate | Susceptible to photobleaching under prolonged or high-intensity illumination.[14] |
Experimental Protocols
Protocol 1: General CuAAC for Labeling of an Alkyne-Modified Protein
This protocol describes a general procedure for the conjugation of this compound to an alkyne-modified protein in an aqueous buffer.
Materials:
-
This compound
-
Alkyne-modified protein of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1-5 mg/mL solution of the alkyne-modified protein in PBS.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. Mix gently.
-
Prepare the catalyst premix: in a separate tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let it stand for 2-3 minutes.
-
Add the catalyst premix to the protein-azide mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the Cy7-labeled protein from unreacted dye and catalyst components using size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS.
-
Collect the fractions containing the labeled protein and confirm labeling efficiency by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Protocol 2: Workflow for Monitoring PROTAC-Mediated Degradation of BRD4
This protocol outlines a workflow for using a fluorescently labeled PROTAC to monitor the degradation of the target protein BRD4 in live cells.
Materials:
-
Alkyne-functionalized BRD4-targeting PROTAC (e.g., an alkyne derivative of MZ1)
-
This compound
-
HeLa or other suitable cell line
-
Cell culture medium and supplements
-
Live-cell imaging medium (phenol red-free)
-
Hoechst 33342 or other nuclear stain
-
Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Synthesis of Fluorescent PROTAC:
-
Synthesize the Cy7-labeled PROTAC by reacting the alkyne-functionalized PROTAC with this compound using the CuAAC protocol described above. Purify the fluorescent PROTAC by HPLC.
-
-
Cell Culture and Treatment:
-
Seed cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
Treat the cells with the Cy7-labeled PROTAC at various concentrations (e.g., 10 nM - 1 µM) in live-cell imaging medium. Include a vehicle control (DMSO).
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage maintained at 37°C and 5% CO₂.
-
Acquire images at different time points (e.g., 0, 2, 4, 8, and 24 hours) using the appropriate laser lines and filters for Cy7 and the nuclear stain.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the Cy7-labeled PROTAC within the cells at each time point.
-
To assess BRD4 degradation, perform immunofluorescence staining for BRD4 in parallel experiments at the same time points and quantify the BRD4 signal.
-
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow for CuAAC Labeling and Analysis
Caption: Workflow for fluorescent labeling and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scientistlive.com [scientistlive.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyanine 7 azide [equivalent to Cy7® azide] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This method relies on the reaction between a strained cyclooctyne (such as dibenzocyclooctyne, DBCO) and an azide-functionalized molecule to form a stable triazole linkage.[2] The N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent labeling reagent designed for SPAAC. It features a Cy7 fluorophore for detection, an azide group for the click reaction, and two polyethylene glycol (PEG4) spacers. These hydrophilic PEG linkers enhance aqueous solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[3][4]
These application notes provide detailed protocols for the use of this compound in labeling biomolecules, particularly proteins, that have been functionalized with a strained alkyne.
Core Principles of SPAAC with this compound
The fundamental principle of this labeling strategy is the rapid and selective reaction between the azide moiety of this compound and a strained alkyne, such as DBCO, that has been incorporated into a target biomolecule. The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently at physiological temperature and pH.[2] This bioorthogonal nature ensures that the labeling reaction does not interfere with native biological processes, making it ideal for applications in living cells and complex biological samples.[5]
Data Presentation
The efficiency and kinetics of SPAAC reactions are influenced by the specific cyclooctyne used, reactant concentrations, temperature, and pH. The following tables provide a summary of key quantitative data relevant to planning and executing SPAAC experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₆ClN₅O₈ | [6] |
| Molecular Weight | 852.50 g/mol | [6] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [6] |
| Excitation Max (Cy7) | ~750 nm | |
| Emission Max (Cy7) | ~773 nm |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer |
| DBCO | PEGylated Azide | 0.18 - 1.22 | PBS, HEPES |
| BCN | PEGylated Azide | ~0.01 | Various |
| DIFO | Benzyl Azide | ~0.4 | Various |
Note: Reaction rates are influenced by the specific azide, solvent, and temperature. The provided values are for comparative purposes.
Table 3: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Cy7-Azide:Protein) | 2:1 to 10:1 | The optimal ratio should be determined empirically for each protein to avoid over-labeling. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Amine-free buffers are essential if the protein was functionalized with an NHS-ester-alkyne. |
| Organic Co-solvent (DMSO/DMF) | <10% (v/v) | To minimize potential protein denaturation. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase the reaction rate. |
| Incubation Time | 2 - 24 hours | Dependent on reactant concentrations and temperature. |
Experimental Protocols
The following protocols provide a general workflow for labeling a protein functionalized with a strained alkyne (e.g., DBCO) with this compound.
Protocol 1: Labeling of a DBCO-Functionalized Protein
Materials:
-
DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column like Sephadex G-25)
-
Storage Buffer: PBS, pH 7.4, with 0.02% sodium azide (optional)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the Cy7-azide linker in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., a microcentrifuge tube), add the DBCO-functionalized protein to the reaction buffer to achieve the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the protein solution to achieve a 2- to 10-fold molar excess over the protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below 10% (v/v) to minimize potential protein denaturation.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction for 2-24 hours at room temperature or 37°C, protected from light. Gentle rotation during incubation is recommended. The optimal incubation time should be determined empirically.
-
-
Purification:
-
Purify the Cy7-labeled protein from unreacted Cy7-azide using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with storage buffer.
-
Load the reaction mixture onto the column.
-
Collect the fractions. The labeled protein will elute first as a colored band, while the smaller, unreacted dye will elute later.
-
-
Characterization and Storage:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7).
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
Where A₂₈₀ and A₇₅₀ are the absorbances at 280 nm and 750 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (CF = A₂₈₀ of dye / A₇₅₀ of dye).
-
-
Degree of Labeling (DOL) = A₇₅₀ / (ε_Cy7 × Protein Concentration (M))
-
Where ε_Cy7 is the molar extinction coefficient of Cy7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).
-
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling a DBCO-functionalized protein with this compound.
Caption: The core reaction of SPAAC for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
Application Notes and Protocols for Protein Conjugation with N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of the near-infrared (NIR) fluorescent dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy7, to proteins. This Cy7 derivative is equipped with an azide functional group, making it ideal for bioorthogonal "click chemistry" reactions. The conjugation process involves a two-step strategy: first, the introduction of a terminal alkyne group onto the target protein, followed by the highly specific and efficient click chemistry reaction with the azide-containing Cy7 dye. This method allows for precise control over the labeling process and is suitable for a wide range of proteins, including antibodies and other signaling molecules. The resulting Cy7-labeled proteins are valuable tools for various applications, such as in vivo imaging, flow cytometry, and fluorescence microscopy, enabling the tracking and quantification of proteins in complex biological systems.
Principle of the Method
The conjugation strategy is based on a two-step bioorthogonal reaction:
-
Protein Modification with a Terminal Alkyne: The protein of interest is first functionalized with a terminal alkyne group. This is typically achieved by reacting the primary amines (e.g., lysine residues and the N-terminus) on the protein surface with an alkyne-containing N-hydroxysuccinimide (NHS) ester, such as Alkyne-PEG4-NHS Ester. This reaction forms a stable amide bond.
-
Click Chemistry Conjugation: The alkyne-modified protein is then covalently linked to the this compound molecule via a click chemistry reaction. Two primary methods for this step are described:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction catalyzed by copper(I) ions. This method is ideal for in vitro conjugations.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained alkyne (such as DBCO) on the protein to react with the azide. This method is preferred for applications in living cells or where copper toxicity is a concern. For the purpose of this protocol, where the initial modification is with a terminal alkyne, the CuAAC method is the direct follow-up. A protocol for SPAAC is also provided for contexts where the protein may be modified with a strained alkyne.
-
The polyethylene glycol (PEG) spacers on both the alkyne linker and the Cy7 dye enhance the water solubility of the reactants and the final conjugate, minimize steric hindrance, and can reduce non-specific binding.
Experimental Protocols
Protocol 1: Protein Modification with Alkyne-PEG4-NHS Ester
This protocol details the introduction of a terminal alkyne group onto the protein of interest.
Materials:
-
Protein of interest (e.g., antibody, growth factor)
-
Alkyne-PEG4-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[1]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification[2]
Procedure:
-
Protein Preparation:
-
Preparation of Alkyne-PEG4-NHS Ester Stock Solution:
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate) to facilitate the reaction with primary amines.[1]
-
Add a 10- to 20-fold molar excess of the Alkyne-PEG4-NHS Ester stock solution to the protein solution.[1][3] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to prevent protein denaturation.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of Alkyne-Modified Protein:
-
Remove unreacted Alkyne-PEG4-NHS Ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.[2]
-
-
Characterization and Storage:
-
Determine the concentration of the alkyne-modified protein using a standard protein assay (e.g., BCA).
-
The degree of alkyne incorporation can be estimated by mass spectrometry.
-
Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
-
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Reaction Buffer pH | 8.0 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[1] |
| Molar Excess of Alkyne-PEG4-NHS Ester | 10- to 20-fold | This may need to be optimized for different proteins.[3] |
| Reaction Temperature | Room Temperature or on ice | Incubation on ice may be preferable for sensitive proteins.[3] |
| Reaction Time | 30-60 minutes at RT, 2 hours on ice | Longer incubation times may not necessarily increase labeling efficiency.[3] |
Protocol 2: CuAAC Click Chemistry Conjugation
This protocol describes the copper-catalyzed reaction between the alkyne-modified protein and this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)[4]
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in water or DMSO)[4]
-
Freshly prepared Sodium Ascorbate stock solution (e.g., 100-300 mM in water)[4][5]
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare fresh Sodium Ascorbate solution immediately before use, as it is prone to oxidation.[6]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 3- to 10-fold molar excess of the this compound stock solution.[6]
-
Add the copper(I)-stabilizing ligand to the mixture to a final concentration of approximately 1 mM.[4]
-
In a separate tube, pre-mix the CuSO₄ and Sodium Ascorbate solutions.
-
Initiate the click reaction by adding the CuSO₄ and Sodium Ascorbate to the protein-azide mixture. The final concentrations should be approximately 1 mM CuSO₄ and 5 mM Sodium Ascorbate.[4]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]
-
-
Purification of the Cy7-Protein Conjugate:
-
Purify the labeled protein from excess reagents, catalyst, and unconjugated dye using size-exclusion chromatography or dialysis.[6]
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.
-
Store the Cy7-protein conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at -20°C or -80°C.
-
| Parameter | Recommended Condition | Notes |
| Molar Excess of Azide-Cy7 | 3- to 10-fold | Optimization may be required for desired DOL.[6] |
| CuSO₄ Concentration | ~1 mM | The catalyst for the reaction.[4] |
| Sodium Ascorbate Concentration | ~5 mM | The reducing agent to generate Cu(I).[4] |
| Ligand Concentration | ~1 mM | Stabilizes the Cu(I) catalyst.[4] |
| Reaction Temperature | Room Temperature | Generally sufficient for a rapid reaction. |
| Reaction Time | 30-60 minutes | The reaction is typically fast and efficient.[5] |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative for copper-free conjugation, which requires the protein to be modified with a strained alkyne (e.g., DBCO) instead of a terminal alkyne.
Materials:
-
DBCO-modified protein
-
This compound
-
PBS buffer, pH 7.4
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein with a 5- to 10-fold molar excess of this compound.[7]
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[8]
-
-
Purification and Characterization:
-
Purify and characterize the Cy7-protein conjugate as described in Protocol 2.
-
| Parameter | Recommended Condition | Notes |
| Molar Excess of Azide-Cy7 | 5- to 10-fold | Higher excess may be needed due to slower kinetics than CuAAC.[7] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for longer incubations.[8] |
| Reaction Time | 4-12 hours | SPAAC is generally slower than CuAAC.[8] |
Quantitative Data and Characterization
The success of the conjugation can be quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[9]
Calculation of Degree of Labeling (DOL):
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Cy7 (~750 nm, Aₘₐₓ).[10]
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[10]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy7 at its Aₘₐₓ.
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
| Parameter | Typical Value |
| Molar Extinction Coefficient of Cy7 (ε_dye) | ~250,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) for Cy7 | ~0.05 |
| Optimal DOL for Antibodies | 2 - 10 |
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a protein.
Caption: Use of a Cy7-labeled protein to study a generic receptor-ligand signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Labeling Alkyne-Modified Antibodies with N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the labeling of alkyne-modified antibodies with the near-infrared (NIR) fluorescent dye, N-(m-PEG4)-N'-(azide-PEG4)-Cy7. This bifunctional linker contains an azide group for covalent attachment to alkyne-modified biomolecules via click chemistry, and a Cy7 fluorophore for detection in the NIR spectrum. The inclusion of two PEG4 linkers enhances the solubility and reduces aggregation of the labeled antibody.[1][2][3] This labeling strategy is a powerful tool for a variety of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging, where the low autofluorescence in the NIR region provides a high signal-to-noise ratio.[4]
The labeling process is achieved through a highly specific and efficient bioorthogonal reaction known as the azide-alkyne cycloaddition. This reaction can be performed under mild, aqueous conditions, preserving the integrity and function of the antibody. Two primary methods for this conjugation are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]
Chemical Reaction and Workflow
The azide group on the this compound molecule reacts with the alkyne group on the modified antibody to form a stable triazole linkage.
Caption: Covalent labeling of an alkyne-modified antibody with this compound via click chemistry.
The overall experimental workflow for antibody labeling, purification, and characterization is outlined below.
Caption: Experimental workflow for labeling, purification, and characterization of Cy7-conjugated antibodies.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the labeling of alkyne-modified antibodies with this compound. Optimal conditions may vary depending on the specific antibody and application.
| Parameter | Recommended Range | Notes |
| Reactant Concentrations | ||
| Alkyne-Modified Antibody | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. Ensure antibody is in an amine-free buffer (e.g., PBS).[6] |
| This compound | 5-20 fold molar excess over antibody | A molar excess of the dye drives the reaction to completion. |
| CuAAC Reaction Components | ||
| Copper(II) Sulfate (CuSO₄) | 50-250 µM | Catalyst for the reaction. |
| Copper Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5-fold molar excess over CuSO₄) | Stabilizes Cu(I) and accelerates the reaction.[7] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I).[7] |
| Reaction Conditions | ||
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.4 | Avoid buffers containing primary amines (e.g., Tris) or sodium azide.[8][9] |
| Temperature | Room temperature (20-25°C) or 4°C | 4°C is recommended for sensitive antibodies to maintain their stability. |
| Incubation Time | 1-4 hours at RT or overnight at 4°C | Incubation time can be adjusted to control the extent of labeling. |
| Characterization | ||
| Optimal Dye-to-Antibody Ratio (DAR) | 2-8 | Varies depending on the dye and application. Over-labeling can lead to antibody precipitation and loss of function.[10] |
| Labeling Efficiency | >90% | Highly dependent on the specific antibody and reaction conditions. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an alkyne-modified antibody with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in deionized water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[11]
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired amount of alkyne-modified antibody.
-
Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the antibody.
-
Add the THPTA ligand stock solution to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Gently vortex the mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
Gently vortex the reaction mixture again.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Purify the labeled antibody from excess dye and reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[11]
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is for labeling antibodies modified with a strained alkyne (e.g., DBCO, BCN) and does not require a copper catalyst.
Materials:
-
Strained alkyne-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody and Dye Preparation:
-
Follow steps 1 and 2 from the CuAAC protocol.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the strained alkyne-modified antibody solution with the this compound stock solution (typically a 5- to 20-fold molar excess).
-
The final concentration of DMSO should be kept below 10% to maintain antibody integrity.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing, protected from light.
-
-
Purification:
-
Follow step 4 from the CuAAC protocol to purify the labeled antibody.
-
Characterization of Labeled Antibody
Determination of Dye-to-Antibody Ratio (DAR)
The DAR is a critical parameter to determine the average number of dye molecules conjugated to each antibody.[10]
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (~750 nm, A₇₅₀) using a spectrophotometer.
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:
-
Antibody Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_antibody
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₇₅₀ is the absorbance at ~750 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, often around 0.05 for Cy7).
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
-
Dye Concentration (M) = A₇₅₀ / ε_dye
-
Where:
-
A₇₅₀ is the absorbance at ~750 nm.
-
ε_dye is the molar extinction coefficient of Cy7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).
-
-
-
-
DAR = Dye Concentration / Antibody Concentration
Functional Assessment of Labeled Antibody
It is crucial to verify that the labeling process has not compromised the antigen-binding affinity of the antibody. This can be assessed using standard immunoassays such as ELISA or flow cytometry, comparing the performance of the labeled antibody to the unlabeled antibody.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Inactive reagents (especially sodium ascorbate) | Prepare fresh sodium ascorbate solution immediately before use. |
| Presence of interfering substances in the antibody buffer (e.g., Tris, azide) | Perform buffer exchange of the antibody into an appropriate buffer (e.g., PBS) before labeling. | |
| Suboptimal pH of the reaction buffer | Ensure the pH of the reaction buffer is within the recommended range (7.2-8.5). | |
| Antibody Precipitation | Over-labeling of the antibody | Reduce the molar excess of the Cy7 dye in the labeling reaction.[12] |
| High concentration of organic solvent (e.g., DMSO) | Keep the final concentration of DMSO in the reaction mixture below 10%. | |
| Antibody instability | Perform the labeling reaction at 4°C. | |
| High Background Signal in Assays | Incomplete removal of unconjugated dye | Ensure thorough purification of the labeled antibody, for example, by using a longer size-exclusion column or performing a second purification step.[11] |
| Non-specific binding of the labeled antibody | Include appropriate blocking steps in your immunoassay protocol. |
Stability and Storage
For long-term storage, it is recommended to store the Cy7-labeled antibody at 4°C in a light-protected container. The addition of a preservative such as sodium azide (at a final concentration of 0.02-0.05%) can prevent microbial growth. For some antibodies, storage at -20°C or -80°C may be suitable, but it is important to avoid repeated freeze-thaw cycles which can lead to antibody denaturation and aggregation. The stability of tandem dyes like PE-Cy7 can be sensitive to fixation and permeabilization steps in flow cytometry protocols.[13][14][15] While Cy7 itself is a synthetic dye and generally more stable than protein-based fluorophores, it's advisable to test its stability under specific experimental conditions.[14]
References
- 1. guidechem.com [guidechem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PE/Cy7® Conjugation Kit - Lightning-Link® | Easy PE/Cy7 Labelling (ab102903) | Lightning-Link® | Abcam [abcam.com]
- 7. interchim.fr [interchim.fr]
- 8. bidmc.org [bidmc.org]
- 9. cedarlanelabs.com [cedarlanelabs.com]
- 10. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors - Blacklight [honors.libraries.psu.edu]
Application Notes and Protocols for In Vivo Imaging with N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent probe designed for in vivo imaging applications. This molecule features a Cy7 fluorophore, which emits in the NIR spectrum (approximately 750-800 nm), a region where tissue autofluorescence is minimized, allowing for deep tissue imaging with a high signal-to-noise ratio. The key feature of this probe is its terminal azide group, which enables its use in bioorthogonal click chemistry reactions. Specifically, it is designed for in vivo conjugation to a pre-targeted biomolecule functionalized with a strained alkyne, such as trans-cyclooctene (TCO) or dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
This two-step pre-targeting strategy offers significant advantages for in vivo imaging. First, a targeting molecule, such as a monoclonal antibody modified with a strained alkyne, is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from non-target tissues. Subsequently, the smaller, azide-containing Cy7 probe is administered. It rapidly circulates, reacts specifically with the pre-targeted alkyne-modified molecule at the target site, and any unbound probe is quickly cleared from the body. This approach dramatically improves the imaging contrast and reduces the background signal compared to using a directly labeled antibody.
Physicochemical and Spectroscopic Properties
The this compound probe possesses characteristics that make it highly suitable for in vivo applications. The polyethylene glycol (PEG) linkers enhance its solubility in aqueous media and can improve its pharmacokinetic profile.
| Property | Value |
| Fluorophore | Cyanine 7 (Cy7) |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~775 nm |
| Reactive Group | Azide (-N₃) |
| Reactive Partner | Strained Alkynes (e.g., TCO, DBCO) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Solubility | Soluble in aqueous media |
Pre-Targeting Strategy with SPAAC
The recommended application for this compound is a pre-targeting workflow for in vivo imaging. This involves two sequential administrations:
-
Pre-targeting Step: An alkyne-modified targeting molecule (e.g., a TCO-conjugated antibody specific to a tumor antigen) is injected into the subject.
-
Imaging Step: After a sufficient time for the targeting molecule to accumulate at the target site and clear from circulation (typically 24-72 hours), the this compound probe is injected. The azide group on the probe rapidly and specifically reacts with the alkyne group on the targeting molecule in vivo.
Experimental Protocols
The following protocols provide a general framework for using this compound in a pre-targeted in vivo imaging study in a murine tumor model.
Protocol 1: In Vivo Pre-targeting and Imaging
This protocol outlines the administration of a TCO-modified antibody and the subsequent injection of the azide-Cy7 probe for in vivo fluorescence imaging.
Materials:
-
TCO-conjugated monoclonal antibody (specific to the tumor model)
-
This compound
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
Procedure:
-
Preparation of TCO-Antibody Solution:
-
Reconstitute or dilute the TCO-conjugated antibody in sterile PBS to the desired concentration. A typical dose is 1-5 mg/kg, but this should be optimized for each specific antibody. For a 20 g mouse, a dose of 100-200 µg is common.
-
-
Administration of TCO-Antibody:
-
Administer the prepared TCO-antibody solution to the tumor-bearing mice via intravenous (tail vein) injection.
-
-
Accumulation and Clearance Period:
-
Allow the TCO-antibody to accumulate at the tumor site and for the unbound antibody to clear from the bloodstream. This period is typically between 24 and 72 hours and should be optimized based on the pharmacokinetic properties of the antibody.
-
-
Preparation of Azide-Cy7 Probe Solution:
-
Dissolve the this compound in sterile PBS. A typical dose is a 1.5 to 2-fold molar excess relative to the administered TCO-antibody. For example, if 1.3 nmol of TCO-antibody was administered, inject approximately 2 nmol of the azide-Cy7 probe.
-
-
Administration of Azide-Cy7 Probe:
-
Administer the azide-Cy7 probe solution via intravenous injection.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the azide-Cy7 probe (e.g., 1, 4, 8, and 24 hours) to monitor the signal at the target site and the clearance of the unbound probe.
-
Use appropriate excitation and emission filters for Cy7 (e.g., excitation ~745 nm, emission ~780 nm).
-
Protocol 2: Ex Vivo Organ Imaging and Biodistribution Analysis
This protocol is recommended to confirm the in vivo imaging results and to quantify the probe distribution in different organs.
Procedure:
-
Euthanasia and Organ Collection:
-
At the final imaging time point, euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, and muscle).
-
-
Ex Vivo Imaging:
-
Arrange the excised organs in the in vivo imaging system and acquire a final fluorescence image. This will confirm the source of the in vivo signal.
-
-
Quantitative Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) over the tumor and each organ in both the in vivo and ex vivo images.
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) for each ROI.
-
Calculate the tumor-to-background ratio by dividing the average radiant efficiency of the tumor by that of a non-target tissue (e.g., muscle).
-
Quantitative Data and Expected Results
The following tables provide representative quantitative data from pre-clinical studies using similar pre-targeting strategies. These values should serve as a guide, and optimal results will depend on the specific antibody, tumor model, and imaging system used.
Table 1: Representative Dosing and Timing
| Parameter | Recommended Range |
| TCO-Antibody Dose | 100 - 200 µg per mouse |
| Pre-targeting Interval | 24 - 72 hours |
| Azide-Cy7 Probe Dose | 1.5 - 2.0 molar equivalents to antibody |
| Imaging Time Points | 1, 4, 8, 24 hours post-probe injection |
Table 2: Example Biodistribution Data (% Injected Dose per Gram)
This table shows representative biodistribution data from a pre-targeted PET imaging study, which is analogous to the expected distribution of the Cy7 probe after successful in vivo click chemistry.
| Organ | 4 hours post-probe | 24 hours post-probe | 120 hours post-probe |
| Tumor | 4.6 ± 0.8 | 10.2 ± 1.5 | 16.8 ± 3.9 |
| Blood | 2.1 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Liver | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Kidneys | 3.5 ± 0.7 | 1.2 ± 0.3 | 0.3 ± 0.1 |
| Spleen | 0.9 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
Data adapted from a study using a radiolabeled tetrazine probe, which demonstrates the principle of high tumor accumulation and rapid clearance from non-target tissues in a pre-targeting system.[2]
Table 3: Representative Tumor-to-Tissue Ratios
High tumor-to-tissue ratios are a key advantage of the pre-targeting strategy.
| Ratio | 24 hours post-probe |
| Tumor-to-Blood | ~20:1 |
| Tumor-to-Muscle | ~50:1 |
| Tumor-to-Kidney | ~8.5:1 |
Ratios are estimated based on the data in Table 2.
Signaling Pathway Visualization
The this compound probe can be used to visualize any biological target for which a specific alkyne-modified binding molecule is available. For example, if a TCO-modified antibody against a receptor tyrosine kinase (RTK) like EGFR is used, the probe will localize to cells overexpressing this receptor, which is often implicated in cancer cell proliferation and survival pathways.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Insufficient clearance of TCO-antibody.- Non-specific binding of the azide-Cy7 probe. | - Increase the time interval between antibody and probe injection.- Use a clearing agent if available.- Confirm the specificity of the antibody. |
| No or Low Tumor Signal | - Poor accumulation of the TCO-antibody.- Inefficient in vivo click reaction.- Low expression of the target antigen. | - Validate antibody-target binding affinity.- Optimize the dose of the TCO-antibody.- Confirm the reactivity of the TCO and azide components.- Verify target expression in the tumor model. |
| High Kidney Signal | - The azide-Cy7 probe may have some renal clearance. | - This is expected to some extent for small molecules. Ensure imaging time points are sufficient to allow for clearance. |
References
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent probe designed for bioorthogonal labeling applications in fluorescence microscopy. This molecule features a Cy7 fluorophore, a hydrophilic PEG4 (polyethylene glycol) spacer, and a terminal azide group. The Cy7 dye offers excellent photophysical properties for deep-tissue imaging and applications where minimizing autofluorescence is critical. The PEG4 linker enhances aqueous solubility and reduces steric hindrance, improving the accessibility of the azide group for reaction. The azide moiety enables covalent labeling of alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[1] These reactions are highly specific and efficient, allowing for the precise labeling of target molecules in complex biological systems.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in fluorescence microscopy, particularly for the visualization of metabolically labeled biomolecules.
Physicochemical and Spectroscopic Properties
The key characteristics of this compound are summarized in the table below. These properties are essential for designing imaging experiments and selecting appropriate instrument settings.
| Property | Value |
| Molecular Formula | C₄₆H₆₆ClN₅O₈ |
| Molecular Weight | 852.5 g/mol [2][3] |
| Excitation Maximum (λex) | ~750 nm[2] |
| Emission Maximum (λem) | ~773 nm[2] |
| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.3[2] |
| Solubility | Water, DMSO, DMF[3] |
Applications in Fluorescence Microscopy
The primary application of this compound in fluorescence microscopy is the detection and visualization of alkyne-modified biomolecules within cells and tissues. This is typically achieved through a two-step process:
-
Metabolic Labeling: Cells are incubated with a bioorthogonal reporter, an alkyne-modified version of a metabolic precursor (e.g., an amino acid, monosaccharide, or lipid). This precursor is incorporated into newly synthesized biomolecules by the cellular machinery.
-
Click Chemistry Ligation: Following metabolic labeling, the cells are fixed, permeabilized, and then treated with this compound. The azide group on the probe reacts specifically with the alkyne handle on the modified biomolecules, resulting in their fluorescent labeling.
This strategy allows for the imaging of various cellular processes, including:
-
Protein Synthesis and Localization: By using alkyne-modified amino acids, researchers can visualize newly synthesized proteins and track their localization within the cell.
-
Glycosylation: Alkyne-modified monosaccharides can be used to label and image glycans, providing insights into cellular glycosylation patterns.
-
Lipid Trafficking: The use of alkyne-functionalized fatty acids or other lipid precursors enables the visualization of lipid metabolism and transport.
-
Post-Translational Modifications: This technique is particularly useful for studying post-translational modifications like prenylation, where an alkyne-modified isoprenoid analog is incorporated into proteins.[4][5]
Experimental Protocols
The following are detailed protocols for the use of this compound in the fluorescence imaging of metabolically labeled proteins in cultured mammalian cells.
Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne-Modified Amino Acid
This protocol describes the incorporation of an alkyne-containing amino acid analog, L-azidohomoalanine (AHA) or homopropargylglycine (HPG), into newly synthesized proteins.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
L-azidohomoalanine (AHA) or Homopropargylglycine (HPG) (e.g., from a commercial supplier)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed mammalian cells on glass coverslips or in culture plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Metabolic Labeling:
-
Prepare a stock solution of AHA or HPG in sterile PBS or culture medium.
-
Remove the normal culture medium from the cells and replace it with a medium containing the alkyne-modified amino acid at a final concentration of 25-50 µM.
-
Incubate the cells for 1-24 hours, depending on the desired labeling window and the rate of protein synthesis in the cell line.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with ice-cold PBS to remove the unincorporated alkyne-modified amino acid.
-
Proceed immediately to the cell fixation and permeabilization step.
-
Protocol 2: Fixation, Permeabilization, and Click Chemistry Labeling
This protocol details the steps for fixing and permeabilizing the metabolically labeled cells, followed by the CuAAC click chemistry reaction to label the alkyne-modified proteins with this compound.
Materials:
-
Metabolically labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
This compound
-
Anhydrous DMSO
-
Click-iT® Reaction Buffer Kit (or individual components: CuSO₄, a copper-protecting ligand like THPTA, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
To the washed cells, add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS to the fixed cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with 3% BSA in PBS for 30 minutes at room temperature to reduce non-specific antibody binding if co-staining with antibodies.
-
-
Click Reaction Cocktail Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the click reaction cocktail immediately before use. For a 500 µL final volume, mix the following in order:
-
430 µL of Click Reaction Buffer
-
10 µL of 50 mM CuSO₄
-
5 µL of a 10 mM this compound stock solution (final concentration: 100 µM)
-
50 µL of a freshly prepared 500 mM sodium ascorbate solution (final concentration: 50 mM)
-
-
Note: The use of a copper-protecting ligand is highly recommended to improve reaction efficiency and reduce cell damage. Follow the manufacturer's instructions if using a commercial kit.
-
-
Click Labeling:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~773 nm) and any other fluorophores used.
-
Visualizations
Experimental Workflow for Metabolic Labeling and Fluorescence Imaging
Caption: Workflow for metabolic labeling and fluorescence imaging.
Signaling Pathway Context: Visualizing Protein Prenylation
Protein prenylation is a post-translational modification crucial for the function of many signaling proteins, including members of the Ras superfamily of small GTPases. These proteins are involved in regulating cell proliferation, differentiation, and survival. Dysregulation of prenylation is implicated in various diseases, including cancer. This compound can be used to visualize the prenylome by metabolically labeling cells with an alkyne-modified isoprenoid precursor.
Caption: Visualizing protein prenylation via metabolic labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2107273-40-3 | BroadPharm [broadpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cellular Tracking Using N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent probe designed for the covalent labeling and tracking of cells. This molecule features a Cy7 fluorophore, which emits in the NIR spectrum (~750-800 nm), allowing for deep tissue imaging with minimal autofluorescence. The presence of an azide moiety enables its use in bioorthogonal "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the highly specific and efficient covalent attachment of the dye to cells that have been metabolically engineered to express alkyne groups on their surface. The hydrophilic PEG4 linkers enhance the solubility of the molecule in aqueous media, which is advantageous for biological applications.
This document provides detailed protocols for labeling cells with this compound via a two-step metabolic labeling and click chemistry approach, followed by procedures for in vitro and in vivo cellular tracking.
Principle of Cellular Labeling
The cellular labeling strategy involves two key steps:
-
Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing a terminal alkyne group. For labeling cell surface glycans, an alkyne-modified sugar, such as a tetraacetylated N-ethynyl-D-mannosamine (Ac4ManNEt), can be used. This sugar is metabolized by the cells and incorporated into sialoglycans on the cell surface, effectively displaying alkyne groups.
-
Click Chemistry Reaction: The alkyne-displaying cells are then treated with this compound. The azide group on the dye reacts with the terminal alkyne on the cell surface via a highly specific and efficient click reaction, resulting in stable, covalent labeling of the cells with the Cy7 fluorophore.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of this cellular tracking methodology.
| Parameter | Value | Reference |
| Metabolic Labeling | ||
| Alkyne-Modified Sugar (e.g., Ac4ManNEt) Concentration | 25-100 µM | [1] |
| Incubation Time | 24-72 hours | [1] |
| Click Reaction (CuAAC) | ||
| This compound Concentration | 10-50 µM | |
| Copper(II) Sulfate (CuSO4) Concentration | 50-100 µM | |
| Copper(I)-stabilizing Ligand (e.g., THPTA) Concentration | 250-500 µM | |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 2.5-5 mM | |
| Reaction Time | 5-30 minutes | |
| Cell Viability | ||
| Post-Labeling Viability | >95% | [2] |
| In Vivo Imaging | ||
| Typical Number of Injected Cells | 1 x 10^6 to 1 x 10^7 cells | [3] |
| Imaging System | In Vivo Imaging System (IVIS) or similar NIR imaging system | [3][4] |
| Excitation/Emission Wavelengths for Cy7 | ~745 nm / ~770 nm |
Experimental Protocols
Protocol 1: In Vitro Cellular Labeling
This protocol describes the labeling of cells in culture for subsequent in vitro or in vivo tracking.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
Alkyne-modified metabolic precursor (e.g., Ac4ManNEt)
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of the alkyne-modified metabolic precursor in DMSO.
-
Add the alkyne-modified precursor to the cell culture medium to a final concentration of 25-100 µM.
-
Incubate the cells for 24-72 hours under standard culture conditions to allow for metabolic incorporation of the alkyne groups.
-
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Click Chemistry Reaction (CuAAC):
-
Harvest the metabolically labeled cells and wash them twice with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
To the cell suspension, add the click chemistry reagents in the following order, mixing gently after each addition:
-
This compound to a final concentration of 10-50 µM.
-
THPTA to a final concentration of 250-500 µM.
-
CuSO4 to a final concentration of 50-100 µM.
-
Sodium Ascorbate to a final concentration of 2.5-5 mM.
-
-
Incubate the reaction mixture for 5-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted reagents.
-
The Cy7-labeled cells are now ready for downstream applications.
-
Protocol 2: In Vivo Cellular Tracking
This protocol outlines the procedure for tracking the labeled cells in a small animal model.
Materials:
-
Cy7-labeled cells (from Protocol 1)
-
Sterile PBS or appropriate injection vehicle
-
Small animal model (e.g., mouse)
-
In Vivo Imaging System (IVIS) or equivalent NIR imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation for Injection:
-
Resuspend the Cy7-labeled cells in sterile, ice-cold PBS at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Cell Injection:
-
Anesthetize the animal using a suitable anesthetic agent.
-
Acquire a baseline NIR fluorescence image of the animal before cell injection to account for any background autofluorescence.[5]
-
Inject the desired number of labeled cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the animal via the desired route of administration (e.g., intravenous tail vein injection).[3]
-
-
In Vivo Imaging:
-
At selected time points post-injection (e.g., 1, 6, 24, 48, and 72 hours), anesthetize the animal and place it in the imaging chamber of the NIR imaging system.[6]
-
Acquire fluorescence images using the appropriate excitation and emission filters for Cy7 (typically around 745 nm excitation and 770 nm emission).
-
Analyze the images to determine the biodistribution and trafficking of the labeled cells. The fluorescence intensity in regions of interest can be quantified to measure cell accumulation.[4]
-
-
Ex Vivo Biodistribution (Optional):
Visualizations
Caption: Experimental workflow for cellular labeling and in vivo tracking.
Caption: Mechanism of bioorthogonal cell labeling via click chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo fluorescent optical imaging of cytotoxic T lymphocyte migration using IRDye800CW near-infrared dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of cell tracing by in vivo imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a versatile, heterobifunctional linker molecule designed for advanced applications in drug delivery and in vivo imaging. This molecule incorporates three key features: a methoxy-terminated polyethylene glycol (PEG) chain, an azide group for bioorthogonal "click" chemistry, and a Cyanine7 (Cy7) near-infrared (NIR) fluorescent dye. The PEG component enhances solubility and biocompatibility, potentially increasing the circulation half-life of drug delivery systems. The azide moiety allows for the efficient and specific conjugation of drug payloads or targeting ligands via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The Cy7 dye enables real-time, non-invasive fluorescence imaging of the drug delivery system's biodistribution and tumor accumulation in preclinical models.
These application notes provide a comprehensive overview of the utility of this compound in the development of targeted drug delivery systems, complete with detailed experimental protocols and illustrative data.
Key Applications in Drug Delivery
-
Fluorescent Labeling of Drug Carriers: The intrinsic NIR fluorescence of Cy7 allows for the tracking of nanoparticles, liposomes, micelles, and other drug delivery vehicles in vitro and in vivo.
-
Surface Functionalization via Click Chemistry: The azide group serves as a versatile handle for the covalent attachment of targeting ligands (e.g., peptides, antibodies, small molecules) or drug molecules that have been modified to contain an alkyne group. This enables the development of targeted drug delivery systems with enhanced efficacy and reduced off-target effects.
-
PROTAC Development: This molecule can be used as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems functionalized with Cy7-PEG linkers. Note that these values are representative and will vary depending on the specific nanoparticle composition, drug, and targeting ligand used.
Table 1: Physicochemical Properties of a Representative Cy7-Labeled Nanoparticle Formulation
| Parameter | Value |
| Hydrodynamic Diameter (nm) | 100 - 200 |
| Polydispersity Index (PDI) | < 0.2 |
| Surface Charge (Zeta Potential, mV) | -10 to -25 |
| Drug Loading Content (%) | 1 - 5 |
| Encapsulation Efficiency (%) | > 80 |
Table 2: In Vitro Drug Release Profile (Representative)
| Time (hours) | Cumulative Drug Release (%) at pH 7.4 | Cumulative Drug Release (%) at pH 5.5 |
| 1 | 5 | 15 |
| 6 | 12 | 35 |
| 12 | 20 | 55 |
| 24 | 30 | 75 |
| 48 | 45 | 90 |
Table 3: In Vivo Tumor Accumulation of Cy7-Labeled Nanoparticles in a Xenograft Mouse Model
| Time Post-Injection (hours) | Tumor Fluorescence Intensity (Radiant Efficiency) |
| 1 | 1.5 x 10⁸ |
| 6 | 5.2 x 10⁸ |
| 24 | 8.9 x 10⁸ |
| 48 | 6.5 x 10⁸ |
Experimental Protocols
Protocol 1: Formulation of Cy7-Labeled, Drug-Loaded Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles and their surface modification with this compound and a targeting ligand using click chemistry. This example utilizes a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) and a model anticancer drug.
Materials:
-
PLGA (poly(lactic-co-glycolic acid))
-
PLGA-PEG-Alkyne
-
Anticancer drug (e.g., Doxorubicin)
-
This compound
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 4% w/v)
-
Copper (II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation): a. Dissolve 100 mg of PLGA, 10 mg of PLGA-PEG-Alkyne, and 5 mg of the anticancer drug in 2 mL of DCM. b. Add this organic phase dropwise to 10 mL of 4% PVA solution while sonicating on an ice bath. c. Continue sonication for 5 minutes to form a stable o/w emulsion. d. Stir the emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle formation. e. Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes, discard the supernatant, and wash the pellet three times with deionized water to remove excess PVA and unencapsulated drug. f. Resuspend the nanoparticle pellet in 10 mL of deionized water.
-
Surface Functionalization with this compound (CuAAC Click Chemistry): a. To the 10 mL of alkyne-functionalized nanoparticle suspension, add 1 mg of this compound. b. In a separate tube, prepare the catalyst solution by mixing 10 µL of 100 mM CuSO₄ and 50 µL of 100 mM THPTA. c. Add the catalyst solution to the nanoparticle suspension. d. Initiate the click reaction by adding 100 µL of freshly prepared 1 M sodium ascorbate. e. Allow the reaction to proceed for 12 hours at room temperature with gentle stirring, protected from light. f. Purify the Cy7-labeled nanoparticles by dialysis against deionized water for 48 hours to remove unreacted reagents.
Workflow for Nanoparticle Formulation and Labeling
Protocol 2: In Vitro Cellular Uptake Study
This protocol describes how to assess the uptake of the Cy7-labeled nanoparticles into cancer cells using fluorescence microscopy and flow cytometry.
Materials:
-
Cy7-labeled, drug-loaded nanoparticles
-
Target cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
96-well plates and glass coverslips
-
Fluorescence microscope
-
Flow cytometer
Procedure:
-
Cell Seeding: a. For microscopy, seed cells onto glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well. b. For flow cytometry, seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well. c. Allow cells to adhere and grow for 24 hours.
-
Nanoparticle Incubation: a. Prepare a dilution series of the Cy7-labeled nanoparticles in complete cell culture medium (e.g., 10, 50, 100 µg/mL). b. Remove the old medium from the cells and replace it with the nanoparticle-containing medium. c. Incubate for 4 hours at 37°C.
-
Sample Preparation for Fluorescence Microscopy: a. After incubation, wash the cells three times with cold PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Stain the cell nuclei with DAPI for 5 minutes. e. Wash the cells twice with PBS. f. Mount the coverslips onto microscope slides using a mounting medium.
-
Sample Preparation for Flow Cytometry: a. After incubation, wash the cells three times with cold PBS. b. Detach the cells using trypsin-EDTA. c. Resuspend the cells in 500 µL of PBS.
-
Data Acquisition: a. For microscopy, visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue channel) and Cy7 (NIR channel). b. For flow cytometry, analyze the cell suspension to quantify the percentage of Cy7-positive cells and the mean fluorescence intensity.
Workflow for In Vitro Cellular Uptake Assay
Protocol 3: In Vivo Biodistribution and Tumor Targeting Study
This protocol outlines the procedure for evaluating the biodistribution and tumor accumulation of the Cy7-labeled nanoparticles in a tumor-bearing mouse model using an in vivo imaging system.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Cy7-labeled, drug-loaded nanoparticles
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: a. Anesthetize the tumor-bearing mice using isoflurane. b. Acquire a baseline pre-injection fluorescence image.
-
Nanoparticle Administration: a. Administer a single intravenous (tail vein) injection of the Cy7-labeled nanoparticle suspension (e.g., 10 mg/kg) in sterile PBS.
-
In Vivo Imaging: a. Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, and 48 hours). b. Ensure consistent imaging parameters (exposure time, binning, etc.) across all time points.
-
Ex Vivo Organ Imaging: a. At the final time point (e.g., 48 hours), euthanize the mice. b. Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). c. Arrange the organs in the imaging system and acquire a final fluorescence image to quantify accumulation in each tissue.
-
Data Analysis: a. Use the imaging software to draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images. b. Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI. c. Plot the tumor fluorescence intensity over time and compare the fluorescence intensity in the tumor to that in other organs.
Logical Flow for In Vivo Imaging Study
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the bioconjugation of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared fluorescent probe containing a terminal azide group. This reagent is designed for covalent labeling of biomolecules functionalized with an alkyne or a strained alkyne moiety through a highly efficient and specific click chemistry reaction. The tetraethylene glycol (PEG4) spacers enhance solubility and minimize steric hindrance, while the Cy7 fluorophore allows for sensitive detection in the near-infrared spectrum, a region with minimal autofluorescence from biological samples.[1][2][3]
The primary method for bioconjugation using this reagent is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry that forms a stable triazole linkage.[4][5][6][7] An alternative, copper-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is ideal for applications involving live cells or other systems where copper cytotoxicity is a concern.[1][8] This guide will focus on the CuAAC method.
Physicochemical and Fluorescence Properties
A summary of the key properties of the this compound reagent is provided below.
| Property | Value |
| Molecular Formula | C₄₀H₅₁ClN₆O (for the Cy7 azide core) |
| Molecular Weight | ~667.3 g/mol (for the Cy7 azide core) |
| Excitation Maximum (λex) | ~750 nm[3] |
| Emission Maximum (λem) | ~773 nm[3] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹[3] |
| Solubility | DMSO, DMF, Acetonitrile |
| Storage Conditions | -20°C, protect from light and moisture[9] |
Experimental Protocols
This section details the materials and step-by-step procedures for the bioconjugation of an alkyne-modified protein with this compound via CuAAC.
Materials and Reagents
-
Alkyne-modified protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Deionized water
-
Size-Exclusion Chromatography (SEC) column for purification
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching buffer (e.g., 50 mM EDTA)
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
THPTA Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.
Bioconjugation Protocol (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. A 10- to 20-fold molar excess of the Cy7 reagent relative to the protein is recommended. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein stability.
-
Catalyst Premix: In a separate tube, prepare the copper catalyst premix. For a typical reaction, combine CuSO₄ and THPTA in a 1:5 molar ratio.
-
Reaction Initiation: Add the copper catalyst premix to the protein-dye mixture.
-
Reduction of Copper(II): Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 1-2 mM sodium ascorbate is recommended.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quenching (Optional): The reaction can be stopped by adding the quenching buffer to chelate the copper catalyst.
-
Purification: Purify the Cy7-labeled protein conjugate using a size-exclusion chromatography (SEC) column to remove unreacted dye and other small molecules.
Quantitative Data Summary
The following table provides representative quantitative data for a typical bioconjugation reaction. Actual results may vary depending on the specific protein and reaction conditions.
| Parameter | Recommended Range |
| Molar Excess of Cy7 Reagent | 10 - 20 fold |
| Final DMSO Concentration | < 10% (v/v) |
| CuSO₄:THPTA Molar Ratio | 1:5 |
| Final Sodium Ascorbate Concentration | 1 - 2 mM |
| Reaction Time | 1 - 2 hours (Room Temperature) or Overnight (4°C) |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the bioconjugation process.
Caption: Experimental workflow for CuAAC bioconjugation.
Caption: Reaction mechanism of CuAAC bioconjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound|COA [dcchemicals.com]
- 3. Cy7 Azide, 1557149-65-1 | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 8. creativepegworks.com [creativepegworks.com]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in targeted therapy research. This heterobifunctional linker, equipped with a terminal azide for click chemistry, a Cy7 near-infrared (NIR) fluorophore for imaging, and polyethylene glycol (PEG) spacers for enhanced solubility, is a powerful tool for the synthesis of targeted therapeutic and diagnostic agents.
Introduction to this compound
This compound is a versatile chemical probe designed for bioconjugation, enabling the linkage of various molecules to targeting moieties such as antibodies or small molecule ligands. Its key features include:
-
Azide Group: Allows for highly specific and efficient covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". These bioorthogonal reactions can be performed in complex biological media with high yields.
-
Cy7 Fluorophore: A near-infrared dye with excitation and emission maxima around 750 nm and 776 nm, respectively. This falls within the NIR window of biological tissues (700-900 nm), where light absorption and autofluorescence are minimized, allowing for deep tissue imaging with a high signal-to-noise ratio in in vivo studies.
-
PEG4 Spacers: The two tetraethylene glycol linkers enhance the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. They also provide a flexible spacer arm to minimize steric hindrance between the conjugated molecules.
These characteristics make this compound an ideal building block for creating:
-
Antibody-Drug Conjugates (ADCs): For targeted delivery of cytotoxic agents to cancer cells.
-
PROteolysis TArgeting Chimeras (PROTACs): To induce the degradation of specific disease-causing proteins.
-
Targeted Imaging Probes: For in vivo visualization and tracking of biological targets and processes.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₄₆H₆₆ClN₅O₈ |
| Molecular Weight | 852.51 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DMF, and water. |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~776 nm |
| Molar Extinction Coeff. | ~250,000 M⁻¹cm⁻¹ in methanol |
| Quantum Yield (Φ) | ~0.28 in methanol |
Applications in Targeted Therapy Research
Synthesis of Fluorescent Antibody-Drug Conjugates (ADCs)
This compound can be used to synthesize fluorescently labeled ADCs, enabling the simultaneous tracking of drug delivery and therapeutic efficacy. The general workflow involves the conjugation of a cytotoxic drug to an alkyne-modified targeting antibody using the azide-PEG-Cy7 linker.
Illustrative Signaling Pathway: EGFR-Targeted ADC
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. An ADC targeting EGFR can deliver a cytotoxic payload specifically to tumor cells overexpressing this receptor, leading to their destruction while minimizing off-target toxicity. The Cy7 label allows for the visualization of the ADC's accumulation in the tumor.
Development of Fluorescent PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. Incorporating this compound as a linker allows for the synthesis of fluorescent PROTACs. This enables researchers to visualize the PROTAC's distribution and quantify target engagement and degradation in cells and in vivo.
Illustrative Signaling Pathway: KRAS-Targeted PROTAC
Mutations in the KRAS gene are common drivers of cancer. A PROTAC targeting mutant KRAS can lead to its degradation, thereby inhibiting downstream signaling pathways that promote tumor growth. The Cy7 tag facilitates the study of the PROTAC's pharmacokinetics and pharmacodynamics.
Experimental Protocols
The following protocols provide a general framework for using this compound in bioconjugation experiments. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific application.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro conjugation of an alkyne-modified molecule (e.g., a targeting ligand or a drug) to this compound.
Materials:
-
This compound
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMSO or reaction buffer).
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and a 1.5 to 3-fold molar excess of the this compound solution in the reaction buffer.
-
Add the THPTA solution to the reaction mixture (final concentration ~1-2 mM).
-
Add the CuSO₄ solution (final concentration ~0.2-0.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~2-5 mM).
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the Cy7-labeled conjugate from unreacted components using an SEC column equilibrated with a suitable buffer (e.g., PBS).
-
Collect fractions and analyze by UV-Vis spectroscopy to identify the fractions containing the labeled product (absorbance peaks at ~280 nm for protein and ~750 nm for Cy7).
-
Quantitative Parameters for CuAAC:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1.5:1 to 3:1 | An excess of the azide-Cy7 linker ensures complete reaction of the alkyne. |
| CuSO₄ Concentration | 0.2 - 0.5 mM | Higher concentrations can lead to protein precipitation. |
| Sodium Ascorbate Conc. | 2 - 5 mM | Should be in excess of CuSO₄ to maintain copper in the Cu(I) state. |
| THPTA Concentration | 1 - 2 mM | Stabilizes the Cu(I) ion and prevents protein aggregation. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by LC-MS or SDS-PAGE if possible. |
| Temperature | Room Temperature |
Experimental Workflow: CuAAC Conjugation
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for conjugating this compound to a molecule modified with a strained alkyne (e.g., DBCO or BCN), particularly in biological systems where the copper catalyst may be toxic.
Materials:
-
This compound
-
DBCO- or BCN-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
SEC column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Dissolve the DBCO- or BCN-modified molecule in a compatible solvent.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the DBCO- or BCN-modified molecule and a 1.5 to 5-fold molar excess of the this compound solution in the reaction buffer.
-
Incubate the reaction for 4-24 hours at 4°C or room temperature, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the Cy7-labeled conjugate as described in Protocol 1.
-
Quantitative Parameters for SPAAC:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1.5:1 to 5:1 | An excess of the azide-Cy7 linker drives the reaction to completion. |
| Reaction Time | 4 - 24 hours | SPAAC is generally slower than CuAAC. |
| Temperature | 4°C to Room Temp. | Lower temperatures can be used to maintain the stability of sensitive biomolecules. |
Experimental Workflow: SPAAC Conjugation
Protocol 3: In Vivo Near-Infrared Fluorescence Imaging
This protocol describes a general procedure for in vivo imaging of a Cy7-labeled targeted therapeutic agent in a tumor-bearing mouse model.
Materials:
-
Cy7-labeled therapeutic agent
-
Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models)
-
In vivo fluorescence imaging system with appropriate laser and filter sets for Cy7
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the mouse in the imaging chamber and maintain anesthesia throughout the imaging session.
-
-
Image Acquisition:
-
Acquire a pre-injection (baseline) fluorescence image of the mouse.
-
Administer the Cy7-labeled therapeutic agent via an appropriate route (e.g., intravenous tail vein injection). The dose will depend on the specific agent and its concentration.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the agent.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.
-
Illustrative In Vivo Biodistribution Data:
The following table presents hypothetical biodistribution data for a Cy7-labeled targeted agent, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) | 48 hours (%ID/g) |
| Tumor | 8.5 ± 1.2 | 15.2 ± 2.1 | 12.8 ± 1.8 |
| Liver | 12.3 ± 2.5 | 8.7 ± 1.5 | 5.1 ± 0.9 |
| Spleen | 3.1 ± 0.6 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Kidneys | 4.5 ± 0.8 | 2.1 ± 0.5 | 1.2 ± 0.2 |
| Lungs | 2.8 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| Muscle | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Inefficient click reaction- Degradation of reagents- Incorrect buffer pH | - Optimize molar ratios and reaction time.- Use freshly prepared reagents, especially sodium ascorbate.- Ensure the reaction buffer is at the optimal pH (7.0-8.0 for CuAAC). |
| Protein Aggregation/Precipitation | - High concentration of copper catalyst- Inadequate chelation of copper | - Reduce the concentration of CuSO₄.- Increase the concentration of the copper-chelating ligand (e.g., THPTA). |
| High Background in Imaging | - Non-specific binding of the probe- Incomplete clearance of the unbound probe | - Increase the PEG chain length to improve solubility and reduce non-specific uptake.- Optimize the imaging time point to allow for clearance of the unbound probe. |
| Low Signal in Imaging | - Low labeling efficiency- Quenching of the Cy7 dye- Insufficient dose | - Confirm successful conjugation and purification.- Avoid harsh conditions that may degrade the fluorophore.- Increase the injected dose of the labeled agent. |
Conclusion
This compound is a highly valuable tool for researchers in targeted therapy. Its trifunctional nature allows for the straightforward synthesis of fluorescently labeled therapeutic and diagnostic agents. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this versatile linker in the development of novel targeted strategies for a wide range of diseases.
Application Notes and Protocols for Live Cell Imaging with N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for observing cellular processes in real-time, providing critical insights into cell health, disease progression, and the effects of therapeutic agents. The selection of an appropriate fluorescent probe is paramount for successful imaging. N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent probe ideal for live-cell applications. The Cy7 dye exhibits fluorescence in the far-red to near-infrared spectrum, which minimizes background autofluorescence from biological samples and allows for deeper tissue penetration.[1][2] The molecule features a polyethylene glycol (PEG) linker that enhances its solubility and biocompatibility.[3][4] A key feature of this probe is its terminal azide group, which allows for covalent labeling of target molecules through "click chemistry."[1][5] This bioorthogonal reaction enables the specific and efficient labeling of biomolecules, such as proteins or lipids, that have been metabolically engineered to contain an alkyne group.[6][7]
These application notes provide a comprehensive guide for utilizing this compound in live cell imaging experiments, covering the necessary protocols, data interpretation, and troubleshooting.
Quantitative Data Presentation
The physicochemical and spectroscopic properties of this compound are summarized in the table below. These properties are essential for designing experiments and configuring imaging instrumentation.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₆H₆₆ClN₅O₈ | [8] |
| Molecular Weight | ~852.5 g/mol | [8] |
| Excitation Maximum (λex) | ~750 nm | [9] |
| Emission Maximum (λem) | ~775 nm | [2] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [8] |
| Storage | Store at -20°C, protected from light and moisture. | [10] |
Experimental Protocols
This section provides detailed protocols for labeling and imaging live cells using this compound. The example protocol focuses on labeling newly synthesized proteins in cultured mammalian cells that have been metabolically labeled with an alkyne-containing amino acid analog, L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG).
Diagram of Experimental Workflow
Caption: Experimental workflow for live cell imaging.
Materials
-
This compound
-
Mammalian cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-homopropargylglycine (HPG) or other alkyne-containing metabolic label
-
Copper-free click chemistry reagents (e.g., DBCO- or BCN-containing molecules if the target molecule is azide-modified and the probe is alkyne-modified) or a copper-catalyzed click chemistry kit with a copper protectant ligand for live-cell applications.
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Live-cell imaging buffer (e.g., phenol red-free medium)
-
Fluorescence microscope equipped with an environmental chamber (for temperature, CO2, and humidity control) and appropriate filter sets for Cy7 (Excitation: ~740 nm, Emission: ~770 nm).
Protocol 1: Labeling of Alkyne-Modified Proteins in Live Cells
This protocol describes the labeling of newly synthesized proteins in live cells that have been metabolically labeled with an alkyne-containing amino acid.
1. Cell Preparation and Metabolic Labeling: a. Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 70-90%). b. Remove the normal culture medium and replace it with a methionine-free medium supplemented with L-homopropargylglycine (HPG) at a final concentration of 25-50 µM. c. Incubate the cells for 4-16 hours to allow for the incorporation of HPG into newly synthesized proteins.[6]
2. Preparation of this compound Stock Solution: a. Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. b. Store the stock solution at -20°C, protected from light.
3. Click Chemistry Labeling: This protocol is based on a copper-catalyzed reaction. For live-cell imaging, copper-free click chemistry (SPAAC) is highly recommended to avoid cytotoxicity. If using SPAAC, the target molecule should contain a strained alkyne (e.g., DBCO), and the probe an azide.
4. Washing: a. Remove the reaction cocktail and wash the cells three times with PBS to remove unbound probe.
5. Image Acquisition: a. Replace the PBS with a pre-warmed, phenol red-free imaging medium. b. Place the imaging dish on the microscope stage within the environmental chamber, ensuring physiological conditions (37°C, 5% CO₂). c. Acquire images using a fluorescence microscope with the appropriate filter set for Cy7. d. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.[5][11]
Diagram of a Potential Application: Visualizing Receptor Internalization
Caption: Visualizing receptor internalization.
This diagram illustrates a potential application where a cell surface receptor is metabolically labeled with an alkyne, tagged with the Cy7-azide probe, and its subsequent internalization upon ligand binding is tracked.
Troubleshooting
High background and low signal are common issues in fluorescence imaging. The following table provides potential causes and solutions.
| Problem | Potential Cause | Suggested Solution | Reference(s) |
| High Background | 1. Incomplete removal of unbound probe.2. Non-specific binding of the probe.3. Autofluorescence from the cell culture medium. | 1. Increase the number and duration of washing steps after probe incubation.2. Titrate the probe concentration to find the optimal balance between signal and background. Include a blocking step if necessary.3. Use a phenol red-free imaging medium. | [11][12] |
| Low or No Signal | 1. Inefficient metabolic labeling.2. Low probe concentration.3. Photobleaching. | 1. Optimize the concentration and incubation time of the alkyne-containing metabolic label.2. Increase the concentration of the Cy7 probe.3. Reduce excitation light intensity and exposure time. Use an antifade reagent if compatible with live-cell imaging. | [13] |
| Cell Death/Toxicity | 1. Phototoxicity from excessive light exposure.2. Cytotoxicity of the labeling reagents (e.g., copper). | 1. Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images at longer intervals.2. For copper-catalyzed reactions, use a copper protectant ligand. Whenever possible, use copper-free click chemistry (SPAAC) for live-cell imaging. | [5][11] |
Diagram of Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
Troubleshooting & Optimization
troubleshooting low fluorescence signal with N-(m-PEG4)-N'-(azide-PEG4)-Cy7
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for low fluorescence signals encountered when using N-(m-PEG4)-N'-(azide-PEG4)-Cy7.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal completely absent after labeling?
An absent signal typically points to a fundamental issue with the labeling reaction or the integrity of the dye itself.
-
Inefficient Click Chemistry: The azide group on the Cy7 probe reacts with an alkyne-modified biomolecule via click chemistry.[1] Failure of this reaction is a primary suspect. This can be due to an inactive copper catalyst, incorrect reagent concentrations, or the presence of interfering substances.[2][3]
-
Degraded Dye: this compound, like other cyanine dyes, is sensitive to light and improper storage.[4] Exposure to light can cause photobleaching, while repeated freeze-thaw cycles can lead to degradation, rendering the dye non-fluorescent.[4]
-
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or azide compounds are incompatible with certain click chemistry reactions and can inhibit conjugation.[5]
-
Low Target Abundance: The target molecule you are trying to label may be present at very low concentrations or not at all in your sample.[6][7]
Q2: My Cy7 signal is present but much weaker than expected. What are the common causes?
A weak signal suggests that while the labeling may have occurred, its efficiency was low, or the dye's fluorescence is being compromised.
-
Fluorescence Quenching: This is a major cause of reduced fluorescence intensity.
-
Self-Quenching: High labeling densities on a single biomolecule can cause adjacent Cy7 molecules to interact and dissipate energy non-radiatively, a phenomenon known as self-quenching or aggregation-caused quenching (ACQ).[8][9]
-
Environmental Quenching: The local chemical environment, including solvent polarity and interaction with other molecules, can affect the quantum yield of Cy7.[10] The presence of dissolved oxygen can also quench fluorescence.[10]
-
-
Photobleaching: Cy7 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[11] Excessive exposure during imaging will lead to a progressively weaker signal.[8]
-
Suboptimal Molar Ratios: Using a non-optimal molar ratio of the Cy7 probe to the target biomolecule can result in under-labeling and consequently, a weak signal.[6]
-
Incomplete Purification: Residual, unreacted dye in the sample can sometimes interfere with signal quantification, although it more commonly contributes to high background.[11]
Q3: I suspect my click chemistry reaction is inefficient. How can I troubleshoot this?
This compound is designed for click chemistry, which can be either copper-catalyzed (CuAAC) or strain-promoted (SPAAC).[12] Most issues arise with the more common copper-catalyzed method.
-
Catalyst Inactivation (CuAAC): The active catalyst is Copper(I), which is prone to oxidation.[3][13]
-
Solution: Always use freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I).[2][14] Ensure the reaction is protected from oxygen where possible.[2] The use of a copper-chelating ligand like THPTA or TBTA is highly recommended to stabilize the Cu(I) and improve reaction efficiency.[14][15]
-
-
Incorrect Reagent Order of Addition (CuAAC): Adding ascorbate to the copper salt solution before the ligand and substrates are mixed can lead to catalyst precipitation and inactivation.[3][13]
-
Interfering Buffer Components: Chelating agents like EDTA in your buffer can sequester the copper catalyst, inhibiting the reaction.
-
Solution: Perform a buffer exchange into a non-interfering buffer like PBS prior to starting the reaction.
-
Q4: Could my experimental conditions or buffers be affecting the Cy7 fluorescence?
Yes, environmental factors can significantly impact fluorescence intensity.
-
pH: Cy7 fluorescence is generally stable across a broad pH range of 4 to 10.[12] However, extreme pH values can lead to the degradation of the dye or the conjugated biomolecule.[4]
-
High Ionic Strength: Buffers with high salt concentrations can sometimes promote the aggregation of cyanine dyes, which may lead to fluorescence quenching.[4]
-
Fixation and Permeabilization: For cellular imaging, some fixation agents or harsh permeabilization protocols can diminish the fluorescent signal.[11]
Q5: How should I properly store and handle this compound to prevent signal loss?
Proper storage is critical to maintaining the dye's fluorescent properties.
-
Temperature: The dye powder and stock solutions should be stored at -20°C or colder.[4][16][17]
-
Light: Cy7 is photosensitive.[4] Protect the dye from light at all times by using amber vials or tubes wrapped in aluminum foil.[4] Handle solutions in low-light conditions.
-
Moisture: The compound should be stored desiccated to prevent degradation.[16]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[4] It is best to aliquot stock solutions into smaller, single-use volumes.
Data Summary Tables
Table 1: Troubleshooting Quick Guide for Low/No Fluorescence
| Problem | Potential Cause | Recommended Solution |
| No Signal | Failed click chemistry reaction | Verify catalyst activity, use fresh reagents, optimize reactant ratios, and use a stabilizing ligand (e.g., THPTA).[3][14][15] |
| Degraded/bleached dye | Ensure dye was stored properly (-20°C, dark, desiccated).[4][16] Prepare fresh stock solutions. | |
| Incompatible buffer | Remove interfering substances like Tris, glycine, or EDTA via buffer exchange before labeling.[5] | |
| Weak Signal | Self-quenching (over-labeling) | Titrate the molar ratio of dye-to-target molecule to find the optimal degree of labeling. |
| Photobleaching during imaging | Minimize exposure to excitation light. Use an anti-fade mounting medium for microscopy.[7] | |
| Inefficient labeling | Increase incubation time for the click reaction. Ensure optimal pH and reagent concentrations.[2] |
Table 2: Recommended Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Recommended Concentration / Ratio | Notes |
| Alkyne-Biomolecule | 1x | Should be in a compatible buffer (e.g., PBS). |
| This compound | 2-10x molar excess over alkyne | Titration is recommended to find the optimal ratio.[2] |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | Higher concentrations are not necessarily better and can be cytotoxic.[13] |
| Copper Ligand (e.g., THPTA) | 5x molar excess over CuSO₄ | Stabilizes Cu(I) and increases reaction rate. Essential for bioconjugation.[14] |
| Sodium Ascorbate | 2-5 mM (or 40-50x over CuSO₄) | Must be prepared fresh. Add last to initiate the reaction.[3][15] |
| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) | DMSO or DMF can be used as a co-solvent if solubility is an issue.[16][17] |
| Temperature & Time | Room Temperature, 30-120 minutes | Protect from light during incubation.[2][15] |
Table 3: Key Parameters for Cy7 Dye Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or colder | Prevents thermal degradation of the dye.[4] |
| Light Exposure | Minimize at all times | Cy7 is photosensitive and prone to irreversible photobleaching.[4] |
| pH | Stable between pH 4-10 | Optimal performance is often in the physiological range (pH 7.2-8.5).[4][12] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Repeated cycling can degrade the dye and reduce fluorescence.[4] |
| Solvent | Anhydrous DMSO or DMF for stock | Ensures complete dissolution and stability.[12][16][17] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol provides a starting point for labeling an alkyne-modified biomolecule. Optimization may be required.
Materials:
-
Alkyne-modified biomolecule in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (water-soluble ligand)
-
Sodium Ascorbate
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Cy7 Azide: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.[15]
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[15]
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [15]
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, add your alkyne-modified biomolecule.
-
Add the desired molar excess of the 10 mM Cy7 Azide stock solution (e.g., for a 5-fold excess).
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the 20 mM CuSO₄ solution and the 100 mM THPTA ligand solution in a 1:5 ratio (e.g., 10 µL CuSO₄ and 50 µL THPTA).
-
Let this mixture stand for 1-2 minutes.[14]
-
-
Catalyze the Reaction:
-
Add the catalyst premix to the reaction tube containing the biomolecule and dye. The final concentration of CuSO₄ should be around 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[14] Mix gently.
-
-
Incubate:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[18]
-
Protocol 2: Purification of the Cy7-Labeled Conjugate
Effective removal of unreacted dye is critical to reduce background and ensure accurate quantification.
Materials:
-
Size-Exclusion Chromatography (SEC) / Desalting column (e.g., Sephadex G-25)
-
Appropriate storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the Column: Equilibrate the desalting column with at least 5 column volumes of your desired storage buffer.
-
Load the Sample: Once the equilibration buffer has completely entered the column bed, carefully load the entire volume of the click chemistry reaction mixture onto the center of the column bed.
-
Elute the Conjugate:
-
Begin collecting fractions immediately after the sample has entered the column bed.
-
The labeled biomolecule conjugate, being larger, will elute first in the void volume. The smaller, unreacted Cy7 azide molecules will be retained longer and elute in later fractions.
-
The fractions containing the labeled conjugate will be visibly colored (a faint blue/green).
-
-
Confirm Separation:
-
Store: Store the purified conjugate at 4°C for short-term use or at -20°C (in aliquots) for long-term storage, always protected from light.
Visualizations
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. apexbt.com [apexbt.com]
- 17. Cy7 Azide, 1557149-65-1 | BroadPharm [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Cyanine 7 azide (A270185) | Antibodies.com [antibodies.com]
Cy7 Dyes: Technical Support Center for Reducing Background Fluorescence
Welcome to the technical support center for Cy7 dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background fluorescence in their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your results and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using Cy7 dyes?
High background fluorescence with Cy7 dyes can originate from several factors, which can be broadly categorized as intrinsic to the sample or extrinsic and related to the experimental procedure.
-
Intrinsic Factors (Autofluorescence): Biological samples possess natural fluorescence, known as autofluorescence.[1][2] This is a major contributor to background noise, particularly in tissue sections.[2] Molecules like collagen, elastin, and lipofuscin are common sources of autofluorescence.[2][3] While Cy7 operates in the near-infrared (NIR) spectrum (700-900 nm) to minimize this issue, some residual autofluorescence can still interfere with signal detection.[2]
-
Extrinsic Factors (Probe-Related):
-
Non-Specific Binding: Cy7-conjugated antibodies or probes can adhere non-specifically to components within the sample.[2] This can be caused by using too high an antibody concentration or having insufficient blocking.[2] The hydrophobic nature of the Cy7 dye itself can also lead to its non-specific adsorption to tissues.[4]
-
Dye Aggregation: Cyanine dyes like Cy7 have a tendency to form aggregates in aqueous solutions.[2] These aggregates can lead to non-specific signals or fluorescence quenching.[1][2]
-
Unbound Fluorophores: Incomplete removal of unbound Cy7 conjugates during the washing steps is a common cause of high background signal.[2]
-
-
Instrumental Factors:
Q2: Can the diet of an animal affect background fluorescence in in vivo imaging with Cy7?
Yes, for in vivo imaging studies, the animal's diet can significantly impact background fluorescence. Standard rodent chow often contains chlorophyll, which exhibits strong autofluorescence in the 650-700 nm range. To mitigate this, it is recommended to switch the animals to a purified or alfalfa-free diet for at least one week prior to imaging.[5]
Q3: Are there alternative NIR dyes to Cy7 that might produce lower background?
While Cy7 is a widely used NIR dye, newer generation dyes may offer improved performance. For instance, Alexa Fluor 750 is spectrally similar to Cy7 but is reported to have greater photostability and brightness, which can contribute to a better signal-to-noise ratio.[6][7] Additionally, dyes that emit in the NIR-II window (1000-1700 nm) can offer even lower background due to further reduced tissue autofluorescence and scattering.[5]
Troubleshooting Guides
High background fluorescence can obscure your specific signal and compromise your results. The following guides provide a systematic approach to identifying and resolving the root cause of the issue.
Guide 1: General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and address high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Autofluorescence Quenching | Visikol [visikol.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Conjugation Efficiency
Welcome to the technical support center for N-(m-PEG4)-N'-(azide-PEG4)-Cy7 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experiments for enhanced reaction kinetics and yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating this compound to my molecule of interest?
A1: The azide group on the this compound linker allows for two primary types of "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of the azide with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst. It is known for its high efficiency and rapid reaction rates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This method is ideal for applications where copper toxicity is a concern, such as in living systems.
Q2: Which click chemistry method should I choose: CuAAC or SPAAC?
A2: The choice between CuAAC and SPAAC depends on your specific application and the nature of your biomolecule.
-
Choose CuAAC if:
-
Your biomolecule is stable in the presence of a copper catalyst and a reducing agent.
-
You require a very fast reaction rate.
-
You are working in a cell-free system.
-
-
Choose SPAAC if:
-
You are working with live cells or in vivo models where copper toxicity is a concern.
-
Your biomolecule is sensitive to copper or reducing agents.
-
You prefer a simpler reaction setup without the need for a catalyst and ligand.
-
Q3: My SPAAC reaction is slow or has a low yield. What are the potential causes?
A3: Several factors can contribute to low yields in SPAAC reactions. Common issues include:
-
Reagent Instability: Strained cyclooctynes can be unstable and degrade, especially under acidic conditions or during long-term storage.
-
Steric Hindrance: Bulky groups near the azide or cyclooctyne can physically block the reactive sites, slowing down the reaction.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact the reaction kinetics.
-
Incorrect Stoichiometry: An improper molar ratio of the azide and cyclooctyne reactants can lead to incomplete consumption of the limiting reagent.
Q4: How does the PEG4 linker affect the conjugation reaction?
A4: The polyethylene glycol (PEG) linkers in this compound offer several advantages:
-
Enhanced Solubility: PEGylation increases the water solubility of the Cy7 dye and the resulting conjugate, which is crucial for biological applications.
-
Reduced Aggregation: The PEG chains create a hydrating shell around the molecule, which helps to prevent aggregation that can lead to fluorescence quenching.
-
Minimized Steric Hindrance: The flexible PEG spacers distance the bulky Cy7 dye from the reactive azide group, which can improve access to the target alkyne or cyclooctyne.
-
Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the circulation half-life of the conjugate.
Q5: What is the most effective method for purifying the final conjugate?
A5: The choice of purification method depends on the properties of your target molecule and the nature of the impurities. Common and effective techniques for purifying PEGylated molecules include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted small molecules like the Cy7 linker from a larger biomolecule conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is a powerful technique for purifying PEGylated conjugates.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This can be useful for separating the labeled from the unlabeled biomolecule, as the conjugation can alter the isoelectric point.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the conjugation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive Reagents | - Ensure the alkyne or cyclooctyne functional group on your molecule is present and active.- Use fresh this compound, as the azide can degrade over time.- For CuAAC, use a freshly prepared solution of sodium ascorbate. |
| Suboptimal Reaction Conditions | - pH: For SPAAC, a pH range of 7-8.5 is generally optimal. For CuAAC, a pH of 7-8 is recommended.- Temperature: While reactions can proceed at room temperature, gentle heating (e.g., 37°C) may increase the reaction rate. However, ensure your biomolecule is stable at higher temperatures.- Solvent: Ensure both reactants are soluble in the reaction buffer. A co-solvent like DMSO or DMF (typically <20%) can be used to improve the solubility of hydrophobic components. | |
| Steric Hindrance | - If possible, consider introducing a longer linker on your target molecule to increase the distance between the reactive group and any bulky domains. | |
| Incorrect Molar Ratio | - Optimize the molar ratio of the reactants. A 1.5 to 10-fold molar excess of the less critical component is a good starting point. | |
| Multiple Conjugation Products or Aggregation | Multiple Reactive Sites on Target Molecule | - If your target molecule has multiple alkyne or cyclooctyne groups, consider reducing the molar excess of the Cy7 linker to favor single labeling. |
| Poor Solubility of the Conjugate | - The PEG linkers are designed to improve solubility, but if aggregation persists, consider using a buffer with additives that reduce non-specific interactions. The Cy7 dye itself is hydrophobic and can contribute to aggregation. | |
| Difficulty in Purifying the Conjugate | Co-elution of Reactants and Product | - Optimize your chromatography method. For RP-HPLC, adjust the gradient to improve separation. For SEC, ensure the column has the appropriate fractionation range. |
| Non-specific Binding to Purification Resin | - Pre-condition columns according to the manufacturer's instructions. Consider using a different type of chromatography (e.g., IEX instead of HIC). |
Quantitative Data Summary
The following tables provide an overview of typical reaction parameters and their impact on conjugation efficiency. Please note that these values are illustrative and optimal conditions should be determined empirically for each specific application.
Table 1: Comparison of CuAAC and SPAAC for this compound Conjugation
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactant on Target Molecule | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper(I)) | No |
| Typical Reaction Time | 0.5 - 4 hours | 1 - 24 hours |
| Relative Reaction Rate | Very Fast | Moderate to Fast |
| Biocompatibility | Limited due to copper cytotoxicity | High (suitable for live cells and in vivo) |
| Typical Yield | High to Quantitative | Moderate to High |
Table 2: Effect of Molar Ratio on SPAAC Conjugation Efficiency (Illustrative)
| Molar Ratio (Cyclooctyne : Azide-Cy7) | Illustrative Conjugation Efficiency (%) | Notes |
| 1 : 1 | 60 - 75% | Equimolar ratios may result in incomplete reaction. |
| 1 : 1.5 | 75 - 85% | A slight excess of the Cy7 linker can drive the reaction towards completion. |
| 1 : 3 | 85 - 95% | A higher excess can further increase yield but may lead to challenges in purification. |
| 1 : 5 | > 90% | Recommended for difficult conjugations or when maximizing the labeling of the target molecule is critical. |
Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general method for conjugating this compound to a DBCO-functionalized protein.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the Cy7 linker: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the reaction mixture:
-
In a microcentrifuge tube, add the DBCO-functionalized protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 3 to 10-fold).
-
Ensure the final concentration of DMSO is below 10% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle shaking. Protect the reaction from light.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted Cy7 linker.
-
Characterization: Characterize the purified conjugate using UV-Vis spectroscopy to determine the degree of labeling (DOL) and SDS-PAGE to confirm conjugation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
Alkyne-functionalized molecule in a suitable buffer
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., RP-HPLC)
Procedure:
-
Prepare a stock solution of the Cy7 linker: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the reaction mixture:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and the this compound in the reaction buffer.
-
Add the copper ligand solution.
-
Add the CuSO₄ solution.
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the conjugate using RP-HPLC to separate the labeled product from unreacted starting materials and catalyst components.
-
Characterization: Analyze the purified conjugate by mass spectrometry to confirm the molecular weight and UV-Vis spectroscopy to determine the concentration and DOL.
Visualizations
Caption: Chemical reaction pathways for CuAAC and SPAAC.
Caption: General experimental workflow for conjugation.
Caption: Troubleshooting logic for low conjugation yield.
preventing photobleaching of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 conjugates during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is the signal from my Cy7 conjugate fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Cy7, upon exposure to excitation light.[1] The process begins when the Cy7 molecule absorbs a photon and enters a highly energized state. While it typically returns to the ground state by emitting fluorescence, it can sometimes transition into a reactive, long-lived "triplet state".[2][3] This triplet state molecule can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack and permanently damage the Cy7 fluorophore, rendering it non-fluorescent.[4] This leads to the gradual fading of your signal during imaging experiments.[5] Cy7, in particular, is known to have lower photostability compared to other cyanine dyes like Cy5.[6]
Q2: What are the primary factors that accelerate the photobleaching of Cy7?
A2: Several experimental factors can significantly increase the rate of photobleaching:
-
High Excitation Light Intensity: Using excessive laser power increases the rate at which Cy7 molecules enter the destructive triplet state.[2]
-
Prolonged Exposure Times: Continuous or repeated exposure to the excitation light source increases the cumulative damage to the fluorophore population.[5]
-
Presence of Molecular Oxygen: Oxygen is a key reactant in the photobleaching pathway for most organic dyes, including Cy7.[4] Its presence in the imaging medium is a primary driver of dye degradation.
-
Suboptimal Sample Environment: The chemical composition of the imaging buffer or mounting medium is critical. The absence of protective antifade agents will result in rapid signal loss.[2]
Q3: What are antifade reagents and how do they prevent photobleaching?
A3: Antifade reagents are chemical compounds added to the imaging medium to slow down photobleaching.[7] They primarily work through two mechanisms:
-
Oxygen Scavenging: These systems remove dissolved molecular oxygen from the buffer, thereby preventing the formation of damaging ROS.[2] Enzymatic systems like glucose oxidase and catalase (GLOX) are common examples.[2]
-
Triplet State Quenching: These molecules directly interact with the excited Cy7 molecule in its triplet state, returning it to the ground state before it can react with oxygen.[3][4] Common triplet state quenchers include Trolox (a water-soluble vitamin E analog) and n-propyl gallate (NPG).[4][7]
Q4: Can I use a commercial mounting medium for my fixed samples?
A4: Yes, using a commercial antifade mounting medium is a highly effective and convenient method for protecting Cy7-labeled fixed samples. Products such as ProLong Diamond, SlowFade, and Vectashield are specifically formulated to suppress photobleaching for a wide range of fluorescent dyes, including cyanines.[2][8][9] However, be cautious with formulations containing p-Phenylenediamine (PPD), as this agent can react with and damage cyanine dyes.[7]
Q5: Does the PEG4 linker on my this compound molecule affect its photostability?
A5: The polyethylene glycol (PEG) linkers primarily increase the hydrophilicity and solubility of the Cy7 dye in aqueous solutions.[10][11] This can be beneficial by reducing dye aggregation, which can otherwise lead to fluorescence quenching.[6][12] However, it is important to be aware that commercial PEG reagents can sometimes contain reactive oxygen species (ROS) as contaminants from the manufacturing process.[13] The presence of these impurities could potentially decrease the stability of the dye. While the PEG linker itself does not inherently protect the Cy7 core from photobleaching, its positive influence on solubility is generally advantageous for bioconjugation and imaging applications.[13][14]
Q6: How should I store my Cy7 conjugates to maximize their stability?
A6: To prevent degradation and photobleaching during storage, Cy7 and its conjugates should be stored in a cold (-20°C), dark environment.[6] It is critical to protect them from light at all stages, including during storage and handling for experiments.[15] To avoid degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots.[16]
Photobleaching and Prevention Mechanisms
Caption: The photobleaching pathway of Cy7 and points of intervention for antifade reagents.
Troubleshooting Guide
This guide addresses common issues related to Cy7 photobleaching during experiments.
Caption: A troubleshooting workflow for diagnosing and solving Cy7 photobleaching issues.
Quantitative Data Summary
The choice of antifade reagent can significantly impact the photostability of Cy7. The following table summarizes common agents and their properties.
| Antifade Agent | Primary Mechanism | Typical Concentration | Compatibility | Key Considerations |
| Trolox | Triplet State Quencher | 1-2 mM | Live & Fixed Cells | Cell-permeable and effective, but can have a finite lifespan in buffer.[4] |
| n-Propyl gallate (NPG) | Triplet State Quencher | 0.1-1% (w/v) | Primarily Fixed Cells | Effective but can be toxic to live cells and may require heating to dissolve.[7] |
| GLOX System | Oxygen Scavenger | See Protocol 1 | Live & Fixed Cells | Highly effective but must be prepared fresh as enzymatic activity is limited to a few hours.[2] |
| DABCO | Triplet State Quencher | 2.5% (w/v) | Primarily Fixed Cells | Less effective than other agents but also less toxic.[7] |
| Commercial Mountants | Mixed / Proprietary | Per Manufacturer | Fixed Cells | Convenient and highly effective. Choose one validated for cyanine dyes.[8][9] |
Experimental Protocols
Protocol 1: Preparation of GLOX Imaging Buffer (Oxygen Scavenging)
This protocol describes how to prepare an imaging buffer containing a Glucose Oxidase/Catalase (GLOX) enzymatic system to remove molecular oxygen. This buffer must be prepared fresh on the day of the experiment.
Materials:
-
Imaging Buffer Base (e.g., PBS or other physiological buffer, pH 7.4-8.0)
-
D-Glucose stock solution (50% w/v in water)
-
GLOX Enzyme Stock (e.g., 100x solution containing ~40 mg/mL Catalase and ~25 mg/mL Glucose Oxidase in buffer)
-
(Optional) Trolox (100 mM stock in DMSO or ethanol)
Procedure:
-
Begin with 880 µL of your Imaging Buffer Base in a microcentrifuge tube.
-
Add 100 µL of the 50% D-Glucose stock solution to achieve a final concentration of 5%. Mix gently.
-
Add 10 µL of the 100x GLOX Enzyme Stock.
-
(Optional) For combined triplet quenching, add 10 µL of 100 mM Trolox stock for a final concentration of 1 mM.
-
Mix gently by inversion. Do not vortex, as this can denature the enzymes.
-
The buffer is now ready for use. Apply to your sample immediately before imaging. The oxygen scavenging activity is effective for a few hours.[2]
Protocol 2: Preparation of a Simple Antifade Buffer for Live-Cell Imaging
This protocol is for supplementing standard cell culture medium or a physiological buffer with a triplet state quencher for live-cell experiments.
Materials:
-
Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS)
-
Trolox (100 mM stock in DMSO or ethanol)
Procedure:
-
Prepare your cells for imaging in your chosen live-cell imaging medium.
-
Just before placing the sample on the microscope, supplement the imaging medium with Trolox.
-
To 1 mL of imaging medium, add 10-20 µL of the 100 mM Trolox stock solution to achieve a final concentration of 1-2 mM.
-
Gently swirl the dish or plate to mix.
-
Proceed with imaging immediately. The protective effect of Trolox will diminish over time as it is consumed.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. benchchem.com [benchchem.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. This compound|COA [dcchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of N-(m-PEG4)-N'-(azide-PEG4)-Cy7.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and performance of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on the properties of its constituent components: the Cy7 dye, the PEG linker, and the azide group.
-
Temperature: For long-term storage, the compound should be stored at -20°C or colder.[1]
-
Light: Cy7 is a photosensitive dye and should be protected from light to prevent photobleaching.[2] Store the product in a dark vial or container.
-
Moisture: The azide group and the PEG linker can be sensitive to moisture. It is recommended to store the product in a desiccated environment. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation, which can introduce moisture.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the molecule, it is advisable to aliquot the compound into smaller, single-use volumes upon receipt.[2]
Q2: What is the shelf life of this compound?
A2: While specific shelf-life data for this compound may not be readily available, proper storage as outlined above is critical to maximizing its stability. For similar azide-PEG compounds, a shelf life of up to 24 months has been suggested when stored correctly.[3] However, for optimal performance, it is always best to use the product within a year of receipt.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in a variety of common laboratory solvents. Due to the hydrophilic nature of the PEG4 spacer, it has good solubility in aqueous media.[1] It is also soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[4]
Q4: How does pH affect the stability and fluorescence of the Cy7 dye in this molecule?
A4: The fluorescence of Cy7 dyes is generally stable across a broad pH range. However, for optimal performance and to prevent degradation of the molecule, it is recommended to work within a pH range of 6.5 to 8.0, especially in bioconjugation experiments.[5] Extreme pH values should be avoided as they can lead to the degradation of the Cy7 dye and potentially affect the stability of the azide group.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Low Yield in Click Chemistry Reactions
| Problem | Possible Cause | Solution |
| Consistently low or no product yield | Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use.[1] Consider using a direct Cu(I) source like CuBr or CuI, being mindful of its instability. |
| Insufficient or Inappropriate Ligand: The ligand is crucial for stabilizing the Cu(I) catalyst. | Ensure the correct molar ratio of ligand to copper is used. For aqueous reactions, a water-soluble ligand like THPTA is recommended.[5] | |
| Presence of Oxygen: Oxygen can deactivate the copper catalyst. | Deoxygenate the solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon before adding the catalyst.[1] | |
| Degraded this compound: Improper storage can lead to the degradation of the azide group. | Ensure the reagent has been stored correctly at -20°C and protected from light and moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] | |
| Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can result in incomplete conversion. | While a 1:1 ratio is theoretical, using a slight excess (1.1 to 1.5-fold) of one reagent can drive the reaction to completion.[5] |
High Background Fluorescence in Imaging
| Problem | Possible Cause | Solution |
| High background across the entire image | Non-Specific Binding: The Cy7 conjugate may be binding non-specifically to cellular components. | Optimize the concentration of the Cy7 conjugate through titration. Ensure adequate blocking steps are included in your protocol. |
| Unbound Fluorophore: Incomplete removal of unbound this compound after conjugation. | Ensure thorough washing steps after the conjugation reaction to remove any unbound dye. | |
| Dye Aggregation: Cyanine dyes like Cy7 can form aggregates, leading to non-specific signals. | Use a buffer system that minimizes aggregation. High salt concentrations can sometimes promote aggregation. | |
| Signal in unstained controls | Autofluorescence: Biological samples can exhibit natural fluorescence. | Include an unstained control to assess the level of autofluorescence and adjust imaging parameters accordingly. |
Quantitative Data Summary
The following table summarizes the key stability and storage parameters for this compound based on the properties of its components.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or colder | Minimizes chemical degradation of the Cy7 dye, PEG linker, and azide group.[1] |
| Light Exposure | Store in the dark | Cy7 is susceptible to photobleaching.[2] |
| Moisture | Store in a desiccated environment | The azide group and PEG linker can be moisture-sensitive.[1] |
| Freeze-Thaw Cycles | Avoid; aliquot upon receipt | Repeated freezing and thawing can lead to degradation of the molecule.[2] |
| Working pH Range | 6.5 - 8.0 | Ensures stability of the Cy7 dye and optimal performance in bioconjugation reactions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the bioconjugation of an alkyne-modified molecule with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the alkyne-modified molecule in the reaction buffer.
-
Prepare a 100 mM solution of sodium ascorbate in water (must be freshly made).
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 2-5 fold molar excess of the this compound solution.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from the reaction components using a size-exclusion chromatography column.
-
Protocol 2: Assessing the Stability of this compound in Solution
This protocol outlines a method to assess the stability of the compound under specific experimental conditions.
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, cell culture media)
-
Spectrophotometer or fluorometer
-
HPLC system (optional, for more detailed analysis)
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the buffer of interest at a known concentration.
-
Incubation Conditions:
-
Divide the solution into multiple aliquots.
-
Incubate the aliquots under different conditions to be tested (e.g., different temperatures, light exposure, duration). Include a control sample stored under recommended conditions (-20°C, dark).
-
-
Analysis:
-
At various time points, analyze the aliquots.
-
Spectrophotometry/Fluorometry: Measure the absorbance and fluorescence intensity of the Cy7 dye. A decrease in absorbance or fluorescence may indicate degradation.
-
HPLC Analysis: For a more detailed assessment, analyze the samples by HPLC to detect the appearance of degradation products.
-
-
Data Interpretation: Compare the results from the test conditions to the control sample to determine the stability of the compound under your specific experimental conditions.
Visualizations
Caption: General experimental workflow for bioconjugation.
Caption: Troubleshooting workflow for low click chemistry yield.
References
Technical Support Center: N-(m-PEG4)-N'-(azide-PEG4)-Cy7 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for in vivo imaging and drug development applications.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal / Low Signal-to-Noise Ratio | 1. Suboptimal Probe Concentration: Excess probe can lead to non-specific accumulation. 2. Inadequate Clearance: The probe has not had sufficient time to clear from non-target tissues. 3. Non-Specific Binding: The inherent hydrophobicity of cyanine dyes can cause binding to proteins and membranes.[1] 4. Animal Diet: Standard rodent chow containing chlorophyll can cause high autofluorescence in the near-infrared (NIR) spectrum. 5. Free Dye: Incomplete purification after conjugation can result in unbound Cy7 circulating in vivo. | 1. Titrate Probe Concentration: Perform a dose-response study to determine the optimal concentration that maximizes target signal while minimizing background. 2. Optimize Imaging Time Points: Acquire images at multiple time points post-injection (e.g., 1, 4, 24, 48 hours) to identify the window with the best target-to-background ratio.[2] 3. PEGylation Strategy: The dual PEG4 linkers on this molecule are designed to improve hydrophilicity and reduce non-specific binding. Ensure your conjugation strategy does not compromise the PEG chains. 4. Dietary Changes: Switch animals to an alfalfa-free or purified diet for at least one week prior to imaging to reduce gut autofluorescence. 5. Purification: Use size-exclusion chromatography or dialysis to effectively remove unconjugated this compound after labeling your molecule of interest. |
| Weak or No Target Signal | 1. Poor Probe Stability: The Cy7 fluorophore may be degrading in vivo. 2. Low Target Expression: The target molecule may not be present in sufficient quantities for detection. 3. Inefficient Conjugation: The click chemistry reaction may not have been successful, leading to a low degree of labeling. 4. Photobleaching: Excessive exposure to excitation light can destroy the fluorophore. | 1. Storage and Handling: Store the probe and its conjugates protected from light at -20°C. Handle under low-light conditions. 2. Target Validation: Confirm target expression levels in your model system using other methods (e.g., histology, western blot). 3. Optimize Conjugation: Ensure the use of an appropriate catalyst (for CuAAC) or a highly reactive cyclooctyne (for SPAAC). Verify the degree of labeling post-conjugation. 4. Imaging Parameters: Minimize laser power and exposure time to the lowest levels that still provide a detectable signal. |
| Inconsistent Biodistribution | 1. Formation of Anti-PEG Antibodies: Repeated administration of PEGylated compounds can lead to an immune response, altering clearance patterns.[3] 2. Probe Aggregation: Cyanine dyes can form aggregates, which are rapidly cleared by the reticuloendothelial system (liver and spleen). 3. Variability in Animal Model: Differences in animal age, weight, or health can affect probe distribution. | 1. Monitor for Immune Response: If conducting longitudinal studies with repeated injections, be aware of the potential for altered pharmacokinetics. Consider using alternative linkers for subsequent studies if this is suspected. 2. Formulation: Ensure the probe is fully solubilized in a biocompatible buffer before injection. The PEG linkers are intended to mitigate aggregation. 3. Standardize Animal Cohorts: Use animals of similar age and weight, and ensure they are healthy before beginning the study. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bifunctional linker primarily used in the synthesis of targeted imaging agents and Proteolysis Targeting Chimeras (PROTACs).[2][4] The azide group allows for covalent attachment to molecules containing an alkyne group via "click chemistry," while the Cy7 moiety provides a near-infrared fluorescent signal for in vivo imaging.[2] The dual PEG4 chains enhance solubility and are intended to improve in vivo pharmacokinetics.
Q2: How does the PEGylation in this molecule affect its in vivo behavior?
A2: The two PEG4 linkers are designed to increase the hydrophilicity and hydrodynamic radius of the molecule it is conjugated to. This can lead to several in vivo advantages, including:
-
Reduced Non-Specific Binding: PEGylation can shield the hydrophobic Cy7 core, minimizing interactions with plasma proteins and cell membranes.
-
Longer Circulation Half-Life: By reducing opsonization and subsequent uptake by the mononuclear phagocyte system, PEGylation can prolong the time the probe circulates in the bloodstream.[5]
-
Improved Tumor Accumulation: For cancer imaging applications, a longer circulation half-life can enhance the Enhanced Permeability and Retention (EPR) effect in tumors.[5]
However, it is important to note that PEGylation can also elicit an immune response, leading to the formation of anti-PEG antibodies, which can alter the biodistribution and accelerate clearance upon subsequent injections.[3]
Q3: What are the optimal excitation and emission wavelengths for Cy7 in vivo?
A3: For in vivo imaging, Cy7 is typically excited in the range of 740-750 nm, with emission collected around 770-800 nm.[6] Imaging in this near-infrared window minimizes tissue autofluorescence, allowing for deeper tissue penetration and a better signal-to-noise ratio compared to visible light fluorophores.
Q4: Can I use this molecule for applications other than in vivo imaging?
A4: Yes. While the Cy7 component makes it ideal for in vivo and in vitro fluorescence applications, its primary role as a linker means it can be used to synthesize molecules for various purposes. For example, it is used in the development of PROTACs, where the Cy7 tag can be used to track the distribution of the PROTAC molecule itself.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for PEGylated Cy7-based probes in vivo. Note that these values are representative and can vary significantly based on the conjugated targeting moiety, the animal model, and the specific experimental conditions.
| Parameter | Typical Value/Range | Significance |
| In Vivo Circulation Half-Life | 5 - 7 hours | A longer half-life allows for better accumulation in target tissues like tumors. |
| Tumor-to-Muscle Ratio | 4:1 to 6:1 at 24-48h post-injection | This ratio is a key indicator of targeting specificity and image contrast.[7] |
| Peak Tumor Accumulation (%ID/g) | 10 - 30% of injected dose per gram | Represents the efficiency of the probe in reaching its target. Smaller, highly PEGylated nanoparticles have shown high tumor specificity.[5] |
| Primary Clearance Route | Hepatic (Liver) and Splenic | Cyanine dyes and their conjugates are often cleared by the reticuloendothelial system.[8] |
Experimental Protocols
Protocol 1: Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general method for conjugating this compound to a targeting molecule functionalized with a strained alkyne (e.g., DBCO).
-
Reagent Preparation:
-
Dissolve your DBCO-functionalized targeting molecule (e.g., peptide, antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of your targeting molecule. A molar excess of the Cy7 reagent (e.g., 3-5 fold) is recommended to ensure complete reaction with the DBCO groups.
-
Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at the protein maximum (~280 nm) and the Cy7 maximum (~750 nm).
-
Protocol 2: General In Vivo Imaging Workflow
This protocol outlines a typical procedure for in vivo fluorescence imaging in a tumor-bearing mouse model.
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse on the imaging stage of an in vivo imaging system, ensuring the animal's body temperature is maintained.
-
-
Probe Administration:
-
Acquire a baseline, pre-injection image of the animal.
-
Inject the purified Cy7-conjugate intravenously via the tail vein. The dose will need to be optimized but is typically in the nanomolar range per animal.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor biodistribution and tumor accumulation.[5]
-
Use appropriate excitation (e.g., 745 nm) and emission (e.g., 800 nm) filters.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.
-
-
Ex Vivo Analysis (Optional but Recommended):
-
At the final time point, euthanize the animal and dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart).
-
Image the excised organs to confirm the in vivo signal localization and quantify probe accumulation in each organ.
-
Visualizations
References
- 1. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Biodistribution Analysis of NIR-Labeled Nanogels using In Vivo FMT Imaging in Triple Negative Human Mammary Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative, real-time in vivo tracking of magnetic nanoparticles using multispectral optoacoustic tomography (MSOT) imaging - PMC [pmc.ncbi.nlm.nih.gov]
common issues with click chemistry reactions for bioconjugation
Welcome to the Technical Support Center for click chemistry in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Troubleshooting Guides
This section addresses common problems encountered during click chemistry experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: My CuAAC reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?
Answer: Low yields in CuAAC reactions are a common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1][2]
-
Solution: Ensure a reducing environment. Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[2][3] It is also beneficial to degas all solvents and solutions and perform the reaction under an inert atmosphere like nitrogen or argon.[1][2]
-
-
Reagent Purity and Integrity: The purity of the azide, alkyne, and solvents can significantly affect the reaction's success.[3]
-
Inappropriate Ligand or Ligand-to-Copper Ratio: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[2][3]
-
Poor Substrate Solubility: If your biomolecule or alkyne/azide-containing molecule has poor solubility in the chosen solvent, it can lead to low yields.[1]
-
Steric Hindrance: Bulky functional groups near the azide or alkyne can physically block the reactive sites, slowing down the reaction.[1][2]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and reactant concentrations can significantly impact the reaction outcome.
-
Solution: Optimize these parameters through small-scale trial reactions. The optimal pH for CuAAC is generally between 7 and 8.[1] Click chemistry is generally pH-insensitive within a range of 4-11.[4] Test a range of copper concentrations (50 µM to 500 µM) and reactant stoichiometries (e.g., a 1.1 to 2-fold excess of one reactant).[3]
-
Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Issue 2: Unexpected Side Reactions
Question: I am observing unexpected side products in my reaction mixture. What could be the cause?
Answer: While click chemistry is known for its high specificity, side reactions can occur, particularly in complex biological samples.
Common Side Reactions and Solutions:
-
Oxidative Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne, which can be a significant side reaction if the Cu(I) catalyst is oxidized to Cu(II).[1][5]
-
Solution: Maintain a reducing environment by using an adequate excess of a reducing agent like sodium ascorbate and by degassing solutions to remove oxygen.[5]
-
-
Reaction with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with alkyne probes.[5]
-
Solution: If working with proteins, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[5]
-
-
Generation of Reactive Oxygen Species (ROS): The combination of Cu(I), a reducing agent, and oxygen can generate ROS, which may damage sensitive biomolecules.[5]
-
Solution: The use of copper-stabilizing ligands can help mitigate the generation of ROS.[5]
-
-
Protein Damage: In bioconjugation experiments, the presence of copper and sodium ascorbate can sometimes lead to protein crosslinking and precipitation.[5] Byproducts of ascorbate oxidation can also react with certain amino acid residues.[5]
-
Solution: Carefully optimize the concentrations of copper and sodium ascorbate. If you are concerned about side reactions with arginine residues, you can add aminoguanidine to the reaction mixture.[6]
-
Issue 3: Problems with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question: I am using a copper-free SPAAC reaction, but I am still facing issues with low yield and slow reaction rates. What can I do?
Answer: While SPAAC avoids the issue of copper cytotoxicity, it has its own set of challenges.
Potential Causes and Solutions:
-
Inefficient Reaction Kinetics: SPAAC reactions can be inherently slow depending on the specific cyclooctyne used.[7]
-
Solution: Increase the reaction temperature (e.g., to 37°C) and monitor the reaction over a longer period (24-48 hours).[7] Optimizing the pH to a slightly alkaline range (7.5-8.5) can also enhance the reaction rate.[7] The choice of buffer can also play a role; for instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some systems.[7]
-
-
Low Reactant Concentrations: SPAAC reactions are second-order, meaning their rate is dependent on the concentration of both the azide and the cyclooctyne.[7][8]
-
Solution: Increasing the concentration of the reactants will lead to a faster reaction.[8]
-
-
Reagent Instability: Some cyclooctyne linkers, like BCN, can be susceptible to degradation under acidic conditions or during prolonged storage.[7] Azides can also be reduced to amines in the presence of strong reducing agents like DTT.[7]
-
Solution: Ensure proper storage of your reagents, typically at -20°C or -80°C, protected from light and moisture.[7] Prepare fresh solutions of reactants before each experiment.[7] If a reducing agent is necessary, consider using TCEP, which is often more compatible with SPAAC reactions than DTT.[7]
-
-
Hydrophobicity of Cyclooctynes: The relatively large and hydrophobic nature of many cyclooctynes can affect their solubility and the properties of the final bioconjugate.[9]
-
Solution: Use cyclooctyne derivatives with solubilizing moieties like polyethylene glycol (PEG) or sulfonate groups.[10]
-
Quantitative Data Summary
For successful bioconjugation, optimizing the concentrations and ratios of reaction components is crucial. The following tables provide recommended starting conditions for typical CuAAC and SPAAC reactions.
Table 1: Recommended Starting Conditions for a Typical CuAAC Reaction
| Parameter | Recommended Range | Notes |
| Copper (CuSO₄) Concentration | 50 µM - 500 µM | To be optimized for your specific application.[3] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio can enhance catalyst stability.[3] |
| Reducing Agent (Sodium Ascorbate) | 1 mM - 10 mM | Should be prepared fresh.[3] |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1 to 5:1 (or vice versa) | A slight excess of one reactant can drive the reaction to completion.[3] |
| Temperature | Room Temperature (25°C) or 37°C | Can be performed at 4°C for overnight incubations.[3][6] |
| Reaction Time | 1 - 4 hours | Can be extended for sterically hindered substrates.[3][6] |
Table 2: Recommended Starting Conditions for a Typical SPAAC Reaction
| Parameter | Recommended Range/Value | Notes |
| Cyclooctyne:Azide Molar Ratio | 2 to 4-fold molar excess of cyclooctyne | A good starting point for many protein labeling reactions.[7] |
| Temperature | Room Temperature (25°C) or 37°C | Higher temperatures generally lead to faster reactions.[7] |
| Reaction Time | 4 - 24 hours | Monitor reaction progress to determine the optimal time.[7] |
| pH | 7.4 - 8.5 | A slightly basic pH can improve reaction rates.[7] |
| Buffer | PBS or HEPES | HEPES may offer faster kinetics in some systems.[7] |
| Co-solvent (e.g., DMSO) | <5% (v/v) | To dissolve the cyclooctyne linker if necessary.[7][11] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Trial CuAAC Reaction
This protocol is suitable for optimizing reaction conditions for the labeling of a biomolecule.
Reagent Preparation:
-
Biomolecule Solution: Prepare a stock solution of your alkyne- or azide-modified biomolecule in a suitable buffer (e.g., phosphate buffer).
-
Probe Solution: Prepare a stock solution of the corresponding azide or alkyne probe (e.g., a fluorescent dye) in a compatible solvent like DMSO.
-
Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each experiment.
Reaction Setup (for a 50 µL final volume):
-
In a microcentrifuge tube, add the biomolecule solution.
-
Add the desired amount of the probe solution. A 5 to 10-fold molar excess of the probe over the biomolecule is a common starting point.
-
Add the ligand solution. For a 5:1 ligand-to-copper ratio, if you use 0.5 µL of 20 mM CuSO₄, you would add 0.5 µL of 100 mM THPTA.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[3][6]
Analysis:
-
Analyze the reaction mixture using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the extent of conjugation.
Protocol 2: Purification of the Bioconjugate
After the click reaction, it is essential to remove excess reagents, the copper catalyst (for CuAAC), and any byproducts.
Common Purification Methods:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing small molecules like excess dyes and catalysts from larger biomolecules.[6]
-
Dialysis: A straightforward method for removing small molecules from a solution of macromolecules by diffusion across a semi-permeable membrane.[6]
-
Spin Filtration: Utilizes centrifugal force to pass the solution through a membrane with a specific molecular weight cut-off (MWCO), retaining the larger bioconjugate while smaller molecules pass through.[6][12]
-
Hydrophobic Interaction Chromatography (HIC): Can be used for further purification if the initial methods do not achieve the desired purity, especially for antibody-drug conjugates.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the copper catalyst in CuAAC? A1: The copper catalyst, specifically in its Cu(I) oxidation state, is essential for the CuAAC reaction. It facilitates the formation of a copper acetylide intermediate, which then reacts with the azide to form the stable triazole ring.[2] The uncatalyzed reaction is significantly slower and often requires high temperatures.[2][13]
Q2: Why is a ligand necessary in CuAAC reactions? A2: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[2] They also increase the catalyst's solubility and can accelerate the reaction rate.[2]
Q3: Can I perform click chemistry in the presence of living cells? A3: Yes, click chemistry is widely used for bioconjugation in living systems due to its high specificity and bioorthogonality.[2][4] The azide and alkyne functional groups are largely absent in biological systems, which prevents side reactions with native biomolecules.[2][4] For live-cell applications, copper-free SPAAC is often preferred to avoid copper-induced cytotoxicity.[1][] If CuAAC is used, it is critical to use a biocompatible ligand and carefully optimize the copper concentration to minimize toxicity.[13][15]
Q4: How do I choose between CuAAC and SPAAC for my experiment? A4: The choice between CuAAC and SPAAC depends on the specific requirements of your experiment.
-
CuAAC is generally faster and uses smaller, less sterically demanding tags. However, the potential for copper cytotoxicity can be a concern for in vivo applications.
-
SPAAC is copper-free, making it ideal for live-cell imaging and other applications where copper toxicity is a concern.[1][] However, the cyclooctyne reagents are bulkier, which can sometimes affect the properties of the labeled biomolecule, and the reaction kinetics can be slower.[9]
Decision Tree: Choosing Between CuAAC and SPAAC
Caption: Decision tree for selecting between CuAAC and SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 12. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Purification of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound conjugates?
A1: The main challenges in purifying these conjugates arise from the physicochemical properties of the PEG linkers and the Cy7 dye. Key difficulties include:
-
Separation from Starting Materials: Removing unreacted this compound, along with any unconjugated biomolecules, is crucial for accurate downstream applications.[1]
-
Product Heterogeneity: The reaction mixture may contain conjugates with varying degrees of labeling (e.g., mono-PEGylated vs. multi-PEGylated species), which can be challenging to separate.[1][2]
-
Poor Chromatographic Resolution: The hydrophilicity of the PEG chains and the hydrophobicity of the Cy7 dye can lead to broad or tailing peaks in chromatography, making separation difficult.[1][3]
-
Low Recovery: The conjugate can be lost due to non-specific binding to chromatography media or membranes, or through aggregation.[1]
-
Product Instability: Cyanine dyes like Cy7 are susceptible to photobleaching and degradation, requiring careful handling and storage.[4][5] The azide groups may also be sensitive to harsh chemical conditions.[6]
Q2: Which purification techniques are most effective for these conjugates?
A2: A multi-step approach combining different techniques is often necessary to achieve high purity. The most effective methods include:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. It is effective for removing smaller, unreacted dye-PEG linkers from larger biomolecule conjugates.[4][7][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is particularly useful for purifying PEGylated peptides and small molecules.[3][9]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be effective in separating conjugates with different degrees of PEGylation, as the PEG chains can shield the charges on the biomolecule's surface.[][9][10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity in the presence of a high salt concentration. It can be a useful alternative or complementary method to IEX.[][9]
-
Dialysis and Ultrafiltration/Diafiltration (UF/DF): These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange. The choice of an appropriate molecular weight cut-off (MWCO) is critical.[1][7][11]
Q3: How can I remove the unreacted this compound linker?
A3: Due to the significant size difference between the linker and a target biomolecule (like a protein or antibody), size-based separation methods are highly effective.
-
Size Exclusion Chromatography (SEC): Use a column with a fractionation range appropriate for your biomolecule to separate the larger conjugate from the smaller, unreacted linker.[4][]
-
Dialysis/Ultrafiltration: Use a membrane with an MWCO that is 3-5 times smaller than the molecular weight of your conjugate to retain the product while allowing the smaller linker to pass through.[7][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence from Conjugate | Over-labeling leading to self-quenching of the Cy7 dye.[4][12] | Optimize the molar ratio of the dye-PEG linker to your biomolecule to achieve a lower degree of labeling (DOL). |
| Degradation of the Cy7 dye. | Protect the conjugate from light at all stages of purification and storage.[4] Consider using a reducing agent in buffers to limit tandem dye degradation if applicable.[5] | |
| High Background Fluorescence in Assays | Presence of unconjugated this compound.[7][12] | Improve purification by using a longer SEC column for better resolution or by performing a subsequent purification step like dialysis.[7] |
| Non-specific binding of the conjugate.[13] | The PEG chains are intended to reduce non-specific binding, but if issues persist, ensure the conjugate is highly pure.[14] | |
| Poor Peak Shape (Tailing/Broadening) in HPLC | Slow interaction kinetics of the PEG chain with the stationary phase.[3] | Increase the column temperature (e.g., 40-60°C) to improve peak shape.[3] |
| Column overloading.[1] | Reduce the amount of sample injected onto the column. | |
| Low Recovery of Purified Conjugate | Non-specific binding to the chromatography column or membrane.[1][15] | For SEC, consider adding modifiers like arginine to the mobile phase. For membrane filtration, use low protein-binding membranes (e.g., regenerated cellulose).[1] |
| Aggregation and precipitation of the conjugate.[4] | Ensure the buffer conditions (pH, ionic strength) maintain the solubility of your conjugate. Consider performing purification at 4°C.[1][4] | |
| Co-elution of Product and Impurities | Similar hydrodynamic radii of the product and impurities in SEC. | Optimize SEC conditions by using a longer column, a resin with a different pore size, or a slower flow rate.[1] |
| Insufficient difference in charge or hydrophobicity for IEX or RP-HPLC. | Optimize the gradient for elution. For IEX, adjust the pH to maximize the charge difference. For RP-HPLC, a shallower gradient may improve resolution.[3][9] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the this compound conjugate from the smaller, unreacted linker, especially when the conjugate is a large biomolecule like a protein or antibody.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your conjugate.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is filtered and degassed.
-
Column Equilibration: Equilibrate the column with at least two column volumes of the mobile phase at the intended flow rate.
-
Sample Preparation: If necessary, concentrate the crude reaction mixture. Centrifuge the sample to remove any precipitated material.
-
Injection: Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[9]
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The conjugate should elute in the earlier fractions, followed by the smaller, unreacted linker.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (monitoring both the protein absorbance at 280 nm and the Cy7 absorbance around 750 nm) to identify the fractions containing the purified conjugate.[9]
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is effective for purifying smaller conjugates, such as PEGylated peptides or oligonucleotides, based on hydrophobicity.
-
Column Selection: Choose a suitable C18 or C8 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase. Filter the sample through a 0.22 µm filter.
-
Method Development: Perform an analytical run with a linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of your conjugate.
-
Preparative Run: Inject the sample and run the preparative HPLC using an optimized gradient based on the analytical run. A shallower gradient around the elution time of the product will improve resolution.
-
Fraction Collection: Collect the peak corresponding to your desired product.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC or mass spectrometry and pool the pure fractions.
-
Solvent Removal: Remove the organic solvent and TFA, typically by lyophilization.[1]
Workflow and Logic Diagrams
Caption: General purification workflow for this compound conjugates.
Caption: Decision tree for troubleshooting low purity of PEG-Cy7 conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Worry and FRET: ROS Production Leads to Fluorochrome Tandem Degradation and impairs Interpretation of Flow Cytometric Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. columbiabiosciences.com [columbiabiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
minimizing non-specific binding of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize non-specific binding of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 conjugates in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with Cy7-PEG conjugates?
A1: Non-specific binding (NSB) of this compound can arise from several factors:
-
Hydrophobic Interactions: Cyanine dyes, including Cy7, are inherently hydrophobic and can interact non-specifically with proteins and cell membranes.[1]
-
Electrostatic Interactions: The charged nature of the Cy7 dye can lead to binding with oppositely charged molecules on cell surfaces or other substrates.[2][3]
-
Dye Aggregation: In aqueous solutions, cyanine dyes have a tendency to form aggregates, which may lead to non-specific signals.[1][4]
-
Fc Receptor Binding: In applications involving antibodies, the Cy7 dye itself has been shown to bind non-specifically to Fc receptors on cells like monocytes and macrophages.[5][6][7][8]
Q2: How does the PEG4 linker help in reducing non-specific binding?
A2: The polyethylene glycol (PEG) linker is incorporated to increase the hydrophilicity of the conjugate.[3] It forms a flexible, neutral, water-soluble shield around the Cy7 dye, which sterically hinders non-specific hydrophobic and electrostatic interactions with other molecules, thereby reducing background signal.[3][9][10][11]
Q3: Does the azide functional group contribute to non-specific binding?
A3: The azide group is designed for bio-orthogonal "click" chemistry reactions, which are highly specific and generally do not interact with native biological functional groups.[12][13] Therefore, the azide moiety itself is not considered a significant source of non-specific binding. However, in copper-catalyzed click reactions, some weak, non-specific labeling of proteins by alkynes can occur.[14]
Q4: What are the best practices for storing and handling this compound to maintain its performance?
A4: To ensure optimal performance and minimize issues that can lead to non-specific binding, proper storage and handling are crucial. It is recommended to store the compound in a cold (-20°C) and dark environment.[4] Solutions should be prepared fresh, and vortexed thoroughly before use to minimize aggregation. Protect all solutions containing the Cy7 conjugate from light to prevent photobleaching.[4][15]
Troubleshooting Guides
Problem 1: High background fluorescence across the entire sample.
This is a common issue that can obscure specific signals. Follow this guide to diagnose and resolve the problem.
| Potential Cause | Recommended Solution |
| Excessive Conjugate Concentration | Perform a titration experiment to determine the optimal concentration of the Cy7 conjugate. Start with the manufacturer's recommended concentration and prepare a series of dilutions to find the best signal-to-noise ratio.[4][16] |
| Inadequate Blocking | The blocking step is critical for preventing non-specific binding. Increase the incubation time with the blocking buffer (e.g., 1-2 hours at room temperature).[1] Consider trying different blocking agents such as Bovine Serum Albumin (BSA), normal serum from the secondary antibody species, or commercially available blocking buffers designed to reduce cyanine dye binding.[5][6][17][18] |
| Insufficient Washing | Unbound conjugate that is not washed away will contribute to high background. Increase the number and duration of washing steps after incubation with the Cy7 conjugate. Using a wash buffer containing a mild detergent like Tween-20 can also be beneficial.[1][3][16] |
| Sample Autofluorescence | Biological samples can have intrinsic fluorescence. Image an unstained control sample to assess the level of autofluorescence. If it is high, consider using an autofluorescence quenching kit or a different imaging wavelength if possible.[4] |
Problem 2: Non-specific binding to certain cell types (e.g., monocytes, macrophages).
Cyanine dyes are known to exhibit non-specific binding to certain immune cells.[5][6][7]
| Potential Cause | Recommended Solution |
| Dye-Mediated Binding to Fc Receptors | This is a known issue with cyanine dyes.[7][8] Use an Fc receptor blocking reagent prior to your staining protocol. Alternatively, use a specialized commercial blocking buffer, such as Cyanine TruStain™ or BD Pharmingen™ Leukocyte Blocking Buffer, which are designed to eliminate this type of non-specific binding.[5][6][19] |
Data Presentation
The choice of blocking buffer can significantly impact the reduction of non-specific binding. The following table provides an illustrative comparison of common blocking agents.
Table 1: Illustrative Comparison of Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent | Concentration | Incubation Time | Signal-to-Noise Ratio (Illustrative) |
| 1% BSA in PBS | 1% (w/v) | 1 hour | 3:1 |
| 5% Normal Goat Serum in PBS | 5% (v/v) | 1 hour | 5:1 |
| Commercial Cyanine Dye Blocking Buffer | Per Manufacturer | 30 min | 10:1 |
| No Blocking | N/A | N/A | 1:1 |
Note: The data in this table is for illustrative purposes only. Optimal blocking conditions should be determined empirically for each specific application.
Experimental Protocols
Protocol: General Immunofluorescence Staining with a Cy7-Conjugated Secondary Antibody
This protocol provides a general workflow for immunofluorescence staining of cultured cells and highlights steps to minimize non-specific binding.
-
Cell Preparation:
-
Grow cells on sterile coverslips in a petri dish until the desired confluency is reached.
-
Wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (if targeting an intracellular antigen).
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5-10 minutes each to remove unbound primary antibody.[1]
-
-
Secondary Antibody Incubation:
-
Dilute the this compound conjugated secondary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBST for 5-10 minutes each.
-
Wash once with PBS to remove any residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the slide using a fluorescence microscope with the appropriate filter set for Cy7 (Excitation/Emission: ~750/776 nm).
-
Visualizations
Caption: Key factors contributing to non-specific binding of Cy7 conjugates.
Caption: A typical workflow for an immunofluorescence staining experiment.
Caption: A decision tree for troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 8. sanguinebio.com [sanguinebio.com]
- 9. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
- 17. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 18. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. academic.oup.com [academic.oup.com]
dealing with solubility issues of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 conjugates
Technical Support Center: N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound conjugates. The unique structure of this molecule, combining a hydrophobic Cy7 core with hydrophilic PEG linkers, can lead to specific challenges in handling and experimental use, primarily related to solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS). Why is this happening?
A1: This is a common issue. The core of the molecule is a non-sulfonated Cy7 dye, which is inherently hydrophobic and has low water solubility.[1][] While the dual PEG4 linkers are designed to improve aqueous solubility, the hydrophobic nature of the large Cy7 chromophore can still dominate, leading to poor dissolution directly in aqueous media.[3][4] Furthermore, cyanine dyes are prone to forming aggregates in aqueous solutions, which presents as insolubility.[5]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: It is highly recommended to first prepare a concentrated stock solution in a high-quality, anhydrous polar aprotic solvent.[6] The best choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][7][8] These solvents can effectively solvate both the hydrophobic and hydrophilic parts of the molecule.[6]
Q3: I dissolved the conjugate in DMSO, but it precipitated when I diluted it into my aqueous reaction buffer. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the concentration of the conjugate exceeds its solubility limit in the final aqueous buffer. The key is to avoid localized high concentrations during dilution.[9] Add the DMSO stock solution to the aqueous buffer slowly and in small aliquots while vortexing or stirring vigorously.[9] It is also crucial to keep the final concentration of the organic solvent low, as it may affect your experiment, and ensure the final conjugate concentration is not too high.[7]
Q4: My solution of the conjugate has a much lower fluorescence signal than expected. What is the cause?
A4: A weak fluorescent signal is often caused by aggregation-induced quenching. When Cy7 molecules stack together in aqueous environments (forming H-aggregates), their fluorescence is significantly reduced.[1][5][10] This can be caused by high concentrations, high ionic strength buffers, or improper dissolution.[1] Another potential cause is photobleaching from excessive exposure to light, as Cy7 is photolabile.[1]
Q5: How should I properly store the this compound conjugate?
A5: The solid, lyophilized powder should be stored at -20°C or colder, protected from light.[1] After preparing a stock solution in anhydrous DMSO or DMF, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[1] Aqueous solutions of Cy7 are not recommended for storage for more than one day.[7]
Troubleshooting Guide
This guide provides a systematic approach to solving common problems encountered with this compound.
Problem 1: Poor Solubility or Visible Precipitation
| Potential Cause | Recommended Solution |
| Inherent Hydrophobicity | Do not attempt to dissolve the conjugate directly in aqueous buffers. Always start by creating a 1-10 mM stock solution in anhydrous DMSO or DMF.[7][8][9] |
| Aggregation Upon Dilution | Add the organic stock solution dropwise into the aqueous buffer while vortexing to prevent localized high concentrations.[9] Consider using a buffer with lower ionic strength, as high salt can promote aggregation.[1] |
| Concentration Too High | The final working concentration in aqueous buffers may need to be lower than anticipated. If precipitation occurs, try preparing a more dilute working solution. The solubility of a generic Cy7 in PBS is approximately 1 mg/mL, but this can vary.[7] |
| Incomplete Initial Dissolution | After adding solvent for the stock solution, ensure complete dissolution by vortexing thoroughly. Gentle warming (to room temperature) or brief sonication can also help, but avoid prolonged heating.[9] |
Problem 2: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Aggregation-Induced Quenching | This is the most common cause. Dilute the sample further. You can check for aggregation by examining the absorbance spectrum; the formation of H-aggregates often results in the appearance of a new, blue-shifted peak or shoulder on the main absorbance peak.[10] |
| Photobleaching | Cy7 is susceptible to photobleaching.[1] Minimize exposure of the conjugate—both in solid form and in solution—to light at all times. Use dark tubes and work in low-light conditions when possible.[1] |
| Degradation | Ensure the conjugate has been stored properly at low temperatures and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1] |
| Incorrect Buffer pH | While Cy7 is stable across a wide pH range (3-10), optimal performance is typically seen between pH 7.2 and 8.5.[1] Extreme pH values can lead to degradation. |
Data Presentation
Solubility Profile of Cy7 Conjugates
The following table summarizes the expected solubility of non-sulfonated Cy7 conjugates based on available data for similar molecules.
| Solvent | Solubility | Recommended Max. Stock Concentration | Notes |
| DMSO | Highly Soluble | ~10 mg/mL | The preferred solvent for primary stock solutions.[7] Use anhydrous grade. |
| DMF | Highly Soluble | ~10 mg/mL | An excellent alternative to DMSO for stock solutions.[7] Use anhydrous grade. |
| Ethanol | Soluble | ~5 mg/mL | Can be used, but DMSO/DMF are generally better for higher concentrations.[7] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble / Prone to Aggregation | < 1 mg/mL | Not recommended for initial dissolution or long-term storage.[7] Solubility is highly dependent on concentration and buffer composition.[3] |
| Water | Poorly Soluble | Not Recommended | The lack of buffering salts can sometimes lead to even faster aggregation than in PBS. |
| Dichloromethane (DCM) | Soluble | Not Applicable | While PEG is soluble in DCM, this is not a suitable solvent for biological applications.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the recommended procedure for dissolving the lyophilized this compound powder.
-
Equilibrate: Allow the vial of lyophilized conjugate to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of high-quality, anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for at least 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or colder.
Protocol 2: Preparation of an Aqueous Working Solution from Stock
This protocol is critical for preventing precipitation when diluting the organic stock solution into your experimental buffer.
-
Prepare Buffer: Have the final volume of your desired aqueous buffer (e.g., PBS, pH 7.4) ready in a tube.
-
Vortex: Begin vortexing or rapidly stirring the aqueous buffer.
-
Slow Addition: While the buffer is being agitated, add the required volume of the DMSO/DMF stock solution very slowly, either drop-by-drop or as a very thin stream into the vortex. This ensures rapid dispersal and prevents the local concentration from exceeding the solubility limit.
-
Final Mix: Continue to vortex for another 30 seconds after the addition is complete.
-
(Optional but Recommended) Clarification: Before adding the working solution to your cells or protein sample, centrifuge the tube at high speed (>10,000 x g) for 5-10 minutes to pellet any microscopic aggregates that may have formed.[9] Carefully transfer the supernatant to a new tube for use.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: General experimental workflow for conjugation.
Caption: Aggregation leads to fluorescence quenching.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and Other Cy7 Derivatives for Advanced Imaging and Bioconjugation
For Immediate Publication
Shanghai, China – December 17, 2025 – In the rapidly evolving fields of biomedical research and drug development, the precise selection of fluorescent probes is critical for achieving high-fidelity data in applications ranging from in vivo imaging to targeted molecular therapies. This guide provides an objective, data-driven comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 against other commonly used Cy7 derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal near-infrared (NIR) fluorophore for their specific needs.
This compound is a bifunctional cyanine dye that has gained prominence due to its unique architecture. It incorporates the well-established Cy7 fluorophore for NIR detection, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce non-specific binding, and a terminal azide group for bio-orthogonal conjugation via "click chemistry".[1][2][3][4] This versatile design makes it particularly suitable for the construction of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).[2][3]
This comparison guide will delve into the performance of this compound relative to other widely used Cy7 derivatives, namely Cy7-NHS ester and Cy7-maleimide, which are staples for labeling primary amines and thiols, respectively.
Quantitative Performance Metrics: A Comparative Overview
The performance of a fluorescent probe is dictated by several key photophysical and chemical properties. The following table summarizes the available quantitative data for this compound and other common Cy7 derivatives. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a definitive comparison, it is recommended to evaluate these derivatives side-by-side under identical experimental settings.
| Property | This compound | Cy7-NHS Ester | Cy7-Maleimide | References |
| Excitation Maximum (nm) | ~750 | ~747-756 | ~750-756 | [1][5][6][7][8][9] |
| Emission Maximum (nm) | ~773 | ~776-779 | ~773-779 | [1][5][6][7][8][9] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~199,000 - 250,000 | ~199,000 - 200,000 | ~199,000 | [1][5][7][9] |
| Fluorescence Quantum Yield (Φ) | Not explicitly stated | ~0.3 | ~0.3 | [5][7][9][10] |
| Reactive Group | Azide | N-hydroxysuccinimide ester | Maleimide | [2][11][12] |
| Target for Conjugation | Alkyne or cyclooctyne | Primary amines (-NH₂) | Thiols/Sulfhydryls (-SH) | [2][11][12] |
| Molecular Weight ( g/mol ) | ~852.5 | ~682.3 - 867 | ~667.3 - 707.4 | [7][8][11][13] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | Soluble in DMSO, DMF; low solubility in water for non-sulfonated versions | Soluble in DMSO, DMF, DCM | [5][7][8][14] |
Key Performance Characteristics
Photostability: Cyanine dyes, including Cy7, are known to be susceptible to photobleaching, especially under continuous and high-intensity illumination.[15][16] The photostability can be influenced by the local microenvironment and the nature of the conjugated biomolecule. While direct comparative studies are limited, the fundamental Cy7 chromophore is the primary determinant of photostability. For applications requiring high photostability, specialized formulations or derivatives may be necessary.[17]
Conjugation Chemistry: The choice of Cy7 derivative is often dictated by the available functional groups on the target biomolecule.
-
This compound is ideal for targeted labeling of molecules containing an alkyne or a strained cyclooctyne group through highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, respectively.[18][19][20][21][22] This "click chemistry" approach offers excellent bio-orthogonality, meaning the reaction is highly selective and does not interfere with native biological functional groups.
-
Cy7-NHS ester is a widely used derivative for labeling proteins and other biomolecules through their primary amine groups, such as the side chain of lysine residues.[1][6][11][14]
-
Cy7-maleimide is the reagent of choice for labeling biomolecules containing free thiol groups, which are present in cysteine residues.[7][10][12][13][23]
Impact of the PEG4 Linker: The inclusion of a PEG4 spacer in this compound offers several advantages. PEGylation is known to increase the hydrophilicity of molecules, which can improve their solubility in aqueous buffers and reduce aggregation.[8] This can be particularly beneficial when labeling hydrophobic biomolecules or for in vivo applications where aggregation can lead to rapid clearance and non-specific uptake.
Experimental Protocols
To facilitate a direct comparison of these Cy7 derivatives, we provide the following generalized experimental protocols.
Experimental Workflow for Comparing Fluorescent Probes
Caption: Workflow for comparing the performance of different Cy7 derivatives.
Protocol for Determining Relative Fluorescence Quantum Yield
The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[24][25][26][27][28]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol or PBS)
-
Quantum yield standard (e.g., Indocyanine Green in DMSO, Φ = 0.13)
-
Cy7 derivatives to be tested
Procedure:
-
Prepare a series of five dilutions for both the standard and the test samples in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for all samples.
-
Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test samples.
-
The slope of these plots is proportional to the quantum yield. The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_S * (Slope_X / Slope_S) * (n_X² / n_S²)
Where:
-
Φ_S is the quantum yield of the standard
-
Slope_X and Slope_S are the slopes of the plots for the test sample and the standard, respectively
-
n_X and n_S are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Protocol for Antibody Labeling and Live-Cell Imaging
This protocol describes the labeling of an antibody with the different Cy7 derivatives and subsequent use for live-cell imaging.
Part 1: Antibody Labeling
-
For Cy7-NHS Ester:
-
Dissolve the antibody in a carbonate/bicarbonate buffer (pH 8.5-9.0) at a concentration of 1-5 mg/mL.
-
Dissolve the Cy7-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 5-10 fold molar excess of the Cy7-NHS ester to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled antibody using a size-exclusion chromatography column.
-
-
For Cy7-Maleimide:
-
If the antibody does not have free thiols, it may need to be reduced with a reagent like DTT, followed by removal of the reducing agent.
-
Dissolve the antibody in a phosphate buffer (pH 6.5-7.5) at 1-5 mg/mL.
-
Dissolve the Cy7-maleimide in DMSO to 10 mg/mL.
-
Add a 10-20 fold molar excess of the Cy7-maleimide to the antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate as described above.
-
-
For this compound (requires an alkyne-modified antibody):
-
The antibody must first be modified to introduce an alkyne group.
-
Dissolve the alkyne-modified antibody and the azide-Cy7 derivative in a reaction buffer (e.g., PBS).
-
Prepare a catalyst solution containing copper(II) sulfate and a reducing agent like sodium ascorbate. A copper ligand such as TBTA can be included to improve efficiency.
-
Add the catalyst solution to the antibody/dye mixture.
-
Incubate for 1-4 hours at room temperature, protected from light.[18][19][20]
-
Purify the conjugate as described above.
-
Part 2: Live-Cell Imaging
-
Plate cells on a glass-bottom dish suitable for microscopy and grow to the desired confluency.
-
Dilute the Cy7-labeled antibodies to the desired working concentration in a serum-free, phenol red-free cell culture medium.
-
Wash the cells with warm PBS.
-
Add the antibody solution to the cells and incubate at 37°C for 30-60 minutes.
-
Gently wash the cells three times with warm, phenol red-free medium to remove unbound antibody.
-
Image the cells using a fluorescence microscope equipped with a Cy7 filter set (e.g., excitation 710-760 nm, emission 780-830 nm).
-
For photostability analysis, acquire images continuously over time and measure the decay in fluorescence intensity. For signal-to-noise analysis, quantify the fluorescence intensity of the stained cells versus a background region.
Signaling Pathway and Experimental Workflow Diagrams
Receptor-Mediated Endocytosis of a Cy7-Labeled Ligand
Caption: Tracking a Cy7-labeled ligand through receptor-mediated endocytosis.
Logical Flow for Selecting a Cy7 Derivative
References
- 1. abpbio.com [abpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound|COA [dcchemicals.com]
- 5. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]
- 6. Cy7 NHS Ester | CAS:1432019-64-1 | AxisPharm [axispharm.com]
- 7. Cy7 maleimide, 2801565-54-6 | BroadPharm [broadpharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Cy7 Azide, 1557149-65-1 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. stratech.co.uk [stratech.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. interchim.fr [interchim.fr]
- 21. lumiprobe.com [lumiprobe.com]
- 22. benchchem.com [benchchem.com]
- 23. Cyanine7 maleimide | AxisPharm [axispharm.com]
- 24. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 25. chem.uci.edu [chem.uci.edu]
- 26. Making sure you're not a bot! [opus4.kobv.de]
- 27. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: N-(m-PEG4)-N'-(azide-PEG4)-Cy7 vs. Alexa Fluor 750 in Near-Infrared Fluorescence Applications
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) fluorescence-based assays, the selection of the optimal fluorophore is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two prominent NIR dyes: N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and Alexa Fluor 750, focusing on their performance characteristics and supported by experimental data.
This comparison will delve into the photophysical properties, functional capabilities, and relevant experimental considerations for both dyes. While this compound offers the versatility of bioorthogonal conjugation via its azide moiety, Alexa Fluor 750 is renowned for its exceptional brightness and photostability. The choice between these fluorophores will ultimately depend on the specific requirements of the application, including the need for covalent attachment through click chemistry, the desired signal intensity, and the demands of the imaging modality.
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorescent dye is fundamentally defined by its photophysical properties. Brightness, a key parameter, is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, or the resistance to photobleaching, is another critical factor, especially in applications requiring long or repeated light exposure.
| Property | This compound (Cy7 azide derivative) | Alexa Fluor 750 |
| Maximum Excitation (λex) | ~750 nm[1] | 749 nm[2] |
| Maximum Emission (λem) | ~773 nm[1] | 775 nm[2] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹[1] | ~240,000 - 290,000 M⁻¹cm⁻¹[2] |
| Quantum Yield (Φ) | ~0.3[1][3] | 0.12[2] |
| Relative Brightness | Good | Excellent[2][4] |
| Photostability | Moderate | High[5][6] |
| Key Feature | Azide group for click chemistry conjugation[7] | High brightness and photostability[5][6] |
Key Insights: Both dyes operate in the near-infrared spectrum, which is advantageous for deep tissue imaging due to reduced autofluorescence and light scattering.[2] While this compound, as a Cy7 derivative, exhibits a respectable quantum yield, Alexa Fluor 750 is generally considered to be brighter and more photostable.[2][4][5] The standout feature of this compound is its azide functionality, enabling covalent attachment to alkyne-modified molecules through click chemistry.[7]
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Biomolecule with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes a general method for conjugating this compound to a biomolecule containing a terminal alkyne.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (freshly prepared)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Anhydrous DMSO
-
Size-exclusion chromatography column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2-5 fold molar excess of the this compound stock solution.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from the reaction components using a size-exclusion chromatography column.
-
Protocol 2: General Workflow for In Vivo Near-Infrared Imaging with Alexa Fluor 750-Conjugated Probes
This protocol provides a general workflow for in vivo imaging in a murine model using an Alexa Fluor 750-labeled targeting agent (e.g., an antibody).
Materials:
-
Alexa Fluor 750-conjugated targeting probe
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system equipped for NIR fluorescence detection
-
Anesthesia
-
Sterile saline
Procedure:
-
Probe Preparation and Administration:
-
Dilute the Alexa Fluor 750-conjugated probe in sterile saline to the desired concentration.
-
Administer the probe to the animal, typically via intravenous injection.
-
-
In Vivo Imaging:
-
Anesthetize the animal and place it in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for target accumulation and clearance from non-target tissues.
-
Use appropriate excitation and emission filters for Alexa Fluor 750 (e.g., excitation ~740 nm, emission ~790 nm).[2]
-
-
Data Analysis:
-
Quantify the fluorescence signal in the region of interest (e.g., the tumor) and in control regions to assess probe biodistribution and target engagement.
-
Signaling Pathways and Experimental Workflows
To visualize the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for labeling a biomolecule using click chemistry.
Caption: General workflow for an in vivo imaging experiment.
Conclusion
Both this compound and Alexa Fluor 750 are powerful reagents for near-infrared fluorescence applications. The choice between them hinges on the specific experimental needs. For applications requiring the covalent attachment of a fluorophore to a biomolecule via a flexible PEG linker using the highly specific and efficient click chemistry, this compound is an excellent choice. However, for experiments where maximal brightness and photostability are paramount for achieving the highest sensitivity and signal-to-noise ratio, Alexa Fluor 750 is the superior option. Researchers should carefully consider the trade-offs between the unique functionalities and the photophysical performance of these two dyes to select the most appropriate tool for their research.
References
- 1. Cy7 Azide, 1557149-65-1 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Depths: A Comparative Guide to Alternatives for In Vivo Near-Infrared Imaging
For researchers, scientists, and drug development professionals venturing into the realm of in vivo imaging, the selection of a suitable near-infrared (NIR) fluorophore is a critical decision that profoundly impacts experimental outcomes. While N-(m-PEG4)-N'-(azide-PEG4)-Cy7 has been a reliable tool, a new generation of fluorescent probes offers significant advancements in brightness, photostability, and in vivo performance. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to empower informed decisions in your research.
The ideal NIR fluorophore for in vivo imaging should exhibit high quantum yield, a large molar extinction coefficient, exceptional photostability, and low non-specific tissue accumulation, leading to a high signal-to-background ratio. This guide explores several classes of alternatives to Cy7-based probes, including other cyanine dyes, zwitterionic fluorophores, and FDA-approved agents, detailing their performance characteristics and providing the necessary protocols for their application.
Quantitative Comparison of Key In Vivo Imaging Fluorophores
The selection of an appropriate dye often involves a trade-off between various photophysical and pharmacokinetic properties. The following table summarizes the key quantitative data for prominent alternatives to Cy7, providing a basis for direct comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Advantages | Potential Limitations |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.28 | Well-established, commercially available. | Prone to aggregation, moderate photostability.[1] |
| Alexa Fluor 750 | ~749 | ~775 | ~270,000 | ~0.12 | High brightness and photostability.[1][2] | Higher cost compared to traditional cyanine dyes.[2] |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.05 - 0.12 | High photostability, good brightness, often shows higher TBR than Cy5.5.[3][4] | Proprietary, can have non-specific uptake.[3] |
| CF® 750 / CF® 770 | 755 / 767 | 777 / 806 | High | High | Highly water-soluble, leading to brighter conjugates and less quenching.[5] | Proprietary. |
| Zwitterionic (ZW800-1) | ~765 | ~785 | ~230,000 | ~0.10 | Ultralow nonspecific tissue background, rapid renal clearance.[6][7] | Requires specific chemical synthesis.[6] |
| Indocyanine Green (ICG) | ~790-805 | ~810-830 | ~200,000 | ~0.01-0.02 (in blood) | FDA-approved, strong NIR-II tail emission.[3][8] | Low quantum yield, rapid clearance, concentration-dependent aggregation.[3][7] |
| Small-Molecule NIR-II Dyes | 800-1100 | 1000-1700 | Variable | Often <0.01 | Deeper tissue penetration, higher resolution, reduced autofluorescence.[3][9] | Lower brightness, may require specialized imaging equipment.[3][10] |
| Quantum Dots | Broad | Tunable (700-1000+) | Very High | High | Extreme brightness and photostability. | Potential toxicity must be carefully managed.[11] |
In Vivo Performance: A Focus on Signal-to-Background Ratio
A critical metric for the efficacy of an in vivo imaging agent is the signal-to-background ratio (SBR), often referred to as the tumor-to-background ratio (TBR) in oncological studies. A higher SBR enables clearer delineation of the target tissue from the surrounding environment.
Recent studies have highlighted the superior performance of zwitterionic fluorophores in achieving high SBRs. For instance, a study comparing targeted probes found that a cRGD peptide conjugated to ZW800-1 achieved a TBR of 17.2 just 4 hours post-injection, significantly outperforming conjugates with IRDye 800CW (TBR of 5.1) and Cy5.5 (TBR of 2.7).[6] This enhanced performance is attributed to the zwitterionic nature of the dye, which minimizes non-specific interactions with tissues and promotes rapid clearance of unbound probe from the body.[6][7]
Similarly, IRDye 800CW has demonstrated improved TBR compared to shorter-wavelength dyes like Cy5.5, suggesting that longer-wavelength probes can lead to more effective targeting agents for optical imaging due to reduced background autofluorescence.[4][12]
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vivo imaging experiments.
Protocol 1: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines a typical procedure for assessing the tumor-targeting capabilities of a near-infrared dye conjugate.
-
Animal Model:
-
Utilize immunodeficient mice (e.g., nude mice).
-
Subcutaneously implant human cancer cells (e.g., U87MG) on the flank or shoulder.
-
Allow tumors to reach a palpable size (e.g., 5-10 mm in diameter) before commencing imaging studies.[3]
-
-
Probe Administration:
-
In Vivo Imaging:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse in a small animal in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to determine the optimal imaging window.[3][13]
-
Use appropriate excitation and emission filters for the specific dye. For example, for IRDye 800CW, use an excitation wavelength around 745 nm and an emission filter around 800 nm.[3]
-
-
Data Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle) to serve as background.[3]
-
Calculate the average fluorescence intensity for each ROI.
-
The Tumor-to-Background Ratio (TBR) is calculated as: (Average tumor signal) / (Average background signal).[3]
-
Protocol 2: Ex Vivo Organ Biodistribution
This protocol is performed after the final in vivo imaging time point to confirm probe accumulation in the target tissue and assess its clearance profile.
-
Tissue Collection:
-
Immediately following the last imaging session, humanely euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[3]
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs on a non-fluorescent surface within the imaging system.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scan.[3]
-
-
Quantification:
-
Draw ROIs around each organ and the tumor.
-
Measure the average fluorescence intensity for each. This provides a quantitative measure of the probe's biodistribution and clearance profile.[3]
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and key concepts, the following diagrams have been generated using the DOT language.
Caption: General workflow for an in vivo imaging experiment.
Caption: Concept of Signal-to-Background Ratio (SBR).
Caption: Classes of alternative probes for in vivo imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. international-pharma.com [international-pharma.com]
- 5. biotium.com [biotium.com]
- 6. Targeted zwitterionic near-infrared fluorophores for improved optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vivo Fate of Zwitterionic Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 11. luminicell.com [luminicell.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. researchgate.net [researchgate.net]
PEG4 Linkers: A Comparative Guide to Optimizing Bioconjugate Performance
For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical design parameter in the creation of novel therapeutics and diagnostics. The length of the PEG chain significantly influences the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[1][2] This guide provides an objective, data-driven comparison of the PEG4 linker over other PEG chain lengths, highlighting its advantages in optimizing therapeutic efficacy.
The inclusion of PEG linkers in bioconjugates serves multiple purposes. The hydrophilic nature of PEG can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance from circulation.[3][] Furthermore, PEGylation can shield the bioconjugate from the immune system, potentially reducing immunogenicity, and increase its hydrodynamic radius, which often leads to a longer plasma half-life.[5][6] However, the choice of PEG linker length is a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[1]
The Advantages of the PEG4 Linker
The PEG4 linker, consisting of four repeating ethylene glycol units, has emerged as a widely adopted standard in bioconjugation due to its unique balance of properties.[3][7] Unlike longer PEG chains which can sometimes sterically hinder the binding of the targeting moiety to its receptor, the PEG4 linker provides sufficient spatial separation between the conjugated molecules without compromising biological activity.[3][5] Its discrete length ensures batch-to-batch consistency, a crucial factor for manufacturing and regulatory approval.[3]
Key advantages of the PEG4 linker include:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to a risk of aggregation which can diminish efficacy.[3] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the conjugate, preventing aggregation and improving its formulation characteristics.[3][]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can extend the drug's circulation half-life by reducing renal clearance.[3] This often leads to improved drug exposure at the target site.[3]
-
Reduced Immunogenicity: The PEG4 spacer can form a protective hydration shell around the bioconjugate, masking immunogenic epitopes and reducing the risk of an immune response.[3][7]
-
Optimal Spatial Separation: The defined length of the PEG4 linker (approximately 1.4 nm) provides crucial spatial separation between the targeting moiety and the payload, which is critical for maintaining the biological activity of both components.[3]
Quantitative Comparison of PEG Linker Performance
The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Linker PEG Length | ADC Construct (Antibody-Payload) | Cell Line | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t½) | Key Finding |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4[8] | 19.6 min | Baseline cytotoxicity and short half-life.[2] |
| PEG2 | Trastuzumab-MMAE | L540cy | - | - | ADCs with 2 and 4 PEG units showed similar tumor exposures.[9] |
| PEG4 | Trastuzumab-MMAE | SK-BR-3 | 0.7[6] | - | Demonstrates a balance of good in vitro potency. [6] |
| PEG8 | Trastuzumab-MMAE | SK-BR-3 | 1.1[6] | - | Increasing PEG length can lead to decreased in vitro potency.[6][9] |
| PEG12 | Trastuzumab-MMAE | SK-BR-3 | 1.5[6] | - | Further decrease in in vitro potency observed.[6] |
| PEG4K (4 kDa) | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8[8] | 49.2 min | 2.5-fold increase in half-life compared to no PEG.[2][10] |
| PEG10K (10 kDa) | ZHER2-PEG10K-MMAE | NCI-N87 | ~99[8] | 219.0 min | 11.2-fold increase in half-life compared to no PEG, but with a significant reduction in in vitro cytotoxicity.[2][10] |
Table 2: Impact of PEG Linker Length on PROTAC Performance
| Linker PEG Length | PROTAC Target | DC50 (nM) | Dmax (%) | Cell Permeability (Papp) | Key Finding |
| PEG2 | Bromodomain | - | - | High | Shorter PEG linkers generally lead to higher permeability.[7][11] |
| PEG3 | Bromodomain | - | - | Moderate | Permeability can decrease with increasing PEG units.[7] |
| PEG4 | BRD4 | Low nM range | >90 | Moderate | Often provides an optimal balance of degradation potency and cellular permeability. [12] |
| PEG5 | BRD4 | Low nM range | >90 | Moderate | Similar performance to PEG4 in some systems.[12] |
| Longer PEGs | Various | Variable | Variable | Generally Lower | Excessively long chains can negatively impact permeability.[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different PEG linker lengths.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with varying PEG linker lengths.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in cell culture media.[8] Add the diluted ADCs to the cells and incubate for a period of 72-96 hours.[1][8]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.[1] For MTT, incubate for 1-4 hours, then solubilize the formazan crystals with DMSO.[8]
-
Data Analysis: Measure the absorbance or luminescence using a plate reader.[2][8] Plot the cell viability against the ADC concentration and determine the IC50 for each ADC using a four-parameter logistic curve.[2][8]
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profiles of bioconjugates with different PEG linker lengths.
Materials:
-
Animal model (e.g., mice or rats)
-
Bioconjugates with varying PEG linker lengths
-
Equipment for intravenous injection and blood collection
-
ELISA or LC-MS/MS for quantification
Procedure:
-
Dosing: Administer a single intravenous dose of the bioconjugates to the animals.[14]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).[2]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.[2][8]
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated method such as ELISA or LC-MS/MS.[2][8]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using a two-compartment model.[2][8]
Protocol 3: PROTAC-Mediated Protein Degradation Assay
Objective: To measure the degradation efficiency (DC50 and Dmax) of PROTACs with different PEG linker lengths.
Materials:
-
Target cell line
-
PROTACs with varying PEG linker lengths
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for the target protein and a loading control (e.g., GAPDH)
-
Western blot or In-Cell Western™ assay reagents and equipment
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with serial dilutions of the PROTACs for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control. Visualize the bands using a secondary antibody and chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Mandatory Visualizations
Caption: Mechanism of action for an antibody-drug conjugate with a PEGylated linker.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of functionalized molecules is a critical step in creating advanced therapeutics and diagnostics. The validation of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 conjugation to a target biomolecule via click chemistry is paramount for ensuring the desired product has been formed and for determining the efficiency of the reaction. This guide provides an objective comparison of mass spectrometry as the gold standard for validation against alternative analytical techniques, supported by model experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for confirming the conjugation of this compound depends on the level of detail required, the nature of the biomolecule, and the available instrumentation. While mass spectrometry offers the most definitive confirmation of covalent linkage, other methods provide valuable complementary information regarding purity and the presence of the fluorophore.
| Feature | Mass Spectrometry (MALDI-TOF) | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Precise mass measurement of the final conjugate, confirming the covalent addition of the linker. | Confirmation of the presence of the Cy7 fluorophore and quantification of dye incorporation. | Separation and quantification of the conjugate, unreacted biomolecule, and excess linker. |
| Key Indicator for Conjugation | A mass shift corresponding to the molecular weight of the this compound linker (~852.5 Da).[1] | Absorbance maximum (~750 nm) characteristic of the Cy7 dye.[2] | A new peak with a different retention time compared to the starting materials.[3][4] |
| Sample Requirement | Low (< 1 mg, in solution) | Low (µg to mg range, in solution) | Low (µg to mg range, in solution) |
| Analysis Time | Fast (< 15 minutes per sample) | Very Fast (< 5 minutes per sample) | Moderate (15-60 minutes per sample) |
| Sensitivity | High | Moderate to High | High |
| Data Interpretation | Moderate complexity, requires identification of molecular ion peaks. | Simple, based on absorbance spectra. | Moderate complexity, requires peak integration and comparison of chromatograms. |
Experimental Data: A Model Conjugation
To illustrate the validation process, we present model data for the conjugation of this compound to a model alkyne-functionalized peptide ("Peptide-Alkyne").
Mass Spectrometry Data
The primary evidence for successful conjugation is the detection of a mass increase in the starting peptide corresponding to the mass of the this compound linker.
| Compound | Molecular Formula (Linker) | Theoretical Monoisotopic Mass (Da) | Observed m/z (MALDI-TOF MS) | Mass Shift (Da) |
| Peptide-Alkyne | - | 2500.00 | 2501.00 [M+H]⁺ | - |
| This compound | C₄₆H₆₆ClN₅O₈ | 851.46 | Not typically measured alone in this context | - |
| Conjugated Peptide | - | 3351.46 | 3352.45 [M+H]⁺ | +851.45 |
UV-Vis Spectroscopy Data
UV-Vis spectroscopy confirms the presence of the Cy7 fluorophore in the purified conjugate.
| Sample | Absorbance Maximum (λmax) | Interpretation |
| Peptide-Alkyne | ~280 nm | Absorbance from aromatic amino acids in the peptide. |
| This compound | ~750 nm | Characteristic absorbance of the Cy7 dye. |
| Conjugated Peptide | ~280 nm and ~750 nm | Presence of both the peptide and the Cy7 dye, indicating conjugation. |
HPLC Data
Reversed-phase HPLC can be used to separate the final conjugate from the starting materials, allowing for an assessment of purity.
| Sample | Retention Time (minutes) | Interpretation |
| Peptide-Alkyne | 15.2 | Elution of the unconjugated peptide. |
| This compound | 12.5 | Elution of the free linker. |
| Conjugated Peptide | 18.7 | Elution of the more hydrophobic conjugate at a later retention time, indicating successful reaction and allowing for purity assessment. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Mass Spectrometry (MALDI-TOF) Protocol
This protocol outlines the steps for verifying the conjugation using MALDI-TOF mass spectrometry.
-
Sample Preparation:
-
Dissolve the unconjugated peptide, the conjugated peptide, and the this compound linker in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.[1]
-
-
Matrix Solution Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid.[5]
-
-
MALDI Plate Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the sample solution to the matrix spot.
-
Allow the mixture to air-dry completely at room temperature, which facilitates the co-crystallization of the sample and the matrix.[1]
-
-
Data Acquisition:
-
Load the MALDI plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode over an appropriate mass-to-charge (m/z) range to detect the starting peptide and the expected conjugated product.
-
Calibrate the instrument using a standard peptide or protein mixture.
-
-
Data Analysis:
-
Analyze the resulting spectra to identify the molecular ion peaks (typically [M+H]⁺) for the unconjugated peptide and the conjugated product.[1]
-
Confirm successful conjugation by observing a peak that corresponds to the theoretical mass of the conjugated peptide.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer to scan the absorbance of the sample from approximately 250 nm to 850 nm.
-
Use the same buffer as a blank to zero the instrument.
-
-
Data Analysis:
-
Identify the absorbance maxima. The presence of a peak around 750 nm confirms the incorporation of the Cy7 dye.[2]
-
HPLC (Reversed-Phase) Protocol
-
Sample Preparation:
-
Dissolve the reaction mixture or purified conjugate in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for peptide or protein separations.
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm and 750 nm.
-
-
Data Analysis:
-
Analyze the chromatogram to identify the peaks corresponding to the unreacted peptide, the free linker, and the conjugated product based on their retention times.
-
The area under the peak for the conjugate can be used to estimate the purity of the sample.
-
Workflow for Validation of Conjugation
The following diagram illustrates the logical workflow for the conjugation and subsequent validation process.
Caption: Experimental workflow for conjugation and validation.
References
A Comparative Analysis of the Photostability of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and Other Near-Infrared Dyes
In the rapidly advancing fields of biomedical imaging and drug development, the selection of robust and reliable near-infrared (NIR) fluorescent dyes is paramount for generating high-quality, reproducible data. Among the plethora of available options, N-(m-PEG4)-N'-(azide-PEG4)-Cy7 has emerged as a versatile tool for labeling and tracking biomolecules due to its terminal azide group, which allows for straightforward bioconjugation via click chemistry. However, a critical performance characteristic that dictates the utility of a fluorescent probe, particularly for longitudinal studies and quantitative imaging, is its photostability. This guide provides an objective comparison of the photostability of this compound against other commonly used NIR dyes, supported by available experimental data and detailed methodologies.
While direct quantitative photostability data for this compound is not extensively available in peer-reviewed literature, its core structure is based on the cyanine 7 (Cy7) backbone. Therefore, its photostability is expected to be comparable to other Cy7 derivatives. This comparison will focus on Cy7 and other popular NIR dyes such as Alexa Fluor 750 and IRDye 800CW, which are frequently employed in similar applications.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the photostability and key spectral properties of selected NIR dyes. It is important to note that direct comparisons of photobleaching quantum yields can be complex, as they are often dependent on the experimental conditions, including the solvent, concentration, and excitation light intensity.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.28 | Moderate |
| This compound | ~750 | ~776 | ~250,000 | Not Reported | Assumed to be similar to Cy7 |
| Alexa Fluor 750 | ~749 | ~775 | ~270,000 | ~0.12 | High[1] |
| DyLight 750 | ~754 | ~776 | ~270,000 | Not Reported | High |
| IRDye 800CW | ~774 | ~794 | ~240,000 | ~0.08 | Very High |
Note: The photostability of cyanine dyes like Cy7 can be influenced by their environment and the presence of stabilizing agents. The PEG linkers on this compound may offer some protection against aggregation-induced quenching, which can indirectly affect its functional photostability in aqueous environments. Anecdotal evidence suggests that DyLight dyes may offer improved photostability over traditional cyanine dyes.[2]
Experimental Protocols
To empirically assess the photostability of this compound and other NIR dyes, a standardized experimental protocol is crucial for generating comparable data. The following section outlines a detailed methodology for measuring photobleaching in a solution-based assay.
Protocol for Assessing Photostability of NIR Dyes in Solution
Objective: To quantify and compare the rate of photobleaching of this compound against other NIR dyes under controlled irradiation.
Materials:
-
This compound and other NIR dyes for comparison (e.g., Alexa Fluor 750 NHS ester, IRDye 800CW NHS ester).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spectrofluorometer with a temperature-controlled cuvette holder and a suitable NIR detector.
-
A stable light source (e.g., laser or xenon arc lamp) with a narrow bandpass filter centered at the excitation maximum of the dye being tested.
-
Neutral density filters.
-
Quartz cuvettes.
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mM stock solutions of each dye in anhydrous DMSO. Protect from light and store at -20°C.
-
Preparation of Working Solutions: Dilute the stock solutions in PBS to a final concentration of 1 µM. Ensure the final DMSO concentration is less than 1%. This concentration should be optimized to give a strong fluorescence signal without significant inner filter effects.
-
Spectrofluorometer Setup:
-
Set the excitation and emission wavelengths to the maximum for the dye being tested.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Use a neutral density filter to adjust the excitation light intensity to a level that induces photobleaching over a measurable timescale (e.g., 10-30 minutes). It is critical to use the same light intensity for all dyes being compared.
-
Set the temperature of the cuvette holder to 25°C.
-
-
Photobleaching Measurement:
-
Place the cuvette containing the dye solution into the spectrofluorometer.
-
Record the initial fluorescence intensity (F₀) at time t=0.
-
Continuously irradiate the sample with the excitation light.
-
Record the fluorescence intensity (Fₜ) at regular intervals (e.g., every 30 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 30 minutes).
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (Fₜ / F₀).
-
Plot the normalized fluorescence intensity as a function of irradiation time.
-
To quantify the photobleaching rate, fit the data to a single exponential decay model: F(t) = A * exp(-kt) + C, where 'k' is the photobleaching rate constant. A higher 'k' value indicates lower photostability.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagrams illustrate the key steps in the experimental workflow for assessing NIR dye photostability.
Caption: Experimental workflow for assessing NIR dye photostability.
Signaling Pathway of Photobleaching
The process of photobleaching involves the irreversible photochemical destruction of a fluorophore. The following diagram illustrates a simplified signaling pathway leading to photobleaching, primarily through reactions with molecular oxygen in the triplet state.
Caption: Simplified pathway of fluorophore photobleaching.
References
A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for the Synthesis of N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For researchers, scientists, and drug development professionals, the efficient and precise conjugation of molecules is paramount. "Click chemistry," particularly the azide-alkyne cycloaddition, has become an indispensable tool for this purpose. This guide provides a comparative analysis of the two primary modalities of this reaction—copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)—for the synthesis of the near-infrared fluorescent probe N-(m-PEG4)-N'-(azide-PEG4)-Cy7.
The synthesis of this compound involves the formation of a stable triazole linkage between an azide-functionalized PEGylated cyanine dye and a corresponding alkyne partner. The choice between a copper-catalyzed or a copper-free approach is a critical decision that hinges on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the experimental system.[1][2]
Quantitative Performance Comparison
The decision between CuAAC and SPAAC often comes down to a balance between the speed of the reaction and the need for biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.[3]
Table 1: General Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted)[1][4] |
| Biocompatibility | Lower, due to copper cytotoxicity.[1][4][5] Ligands can help mitigate this.[5] | High, making it ideal for live cells and in vivo applications.[4][5][6] |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[2][7] |
| Alkyne Type | Terminal alkynes.[2] | Strained cyclooctynes (e.g., DBCO, BCN).[4][8] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2] | Not regioselective, yielding a mixture of regioisomers.[2] However, this is often not a concern in bioconjugation.[9] |
| Purification | Requires removal of the copper catalyst and ligands. | Generally simpler, focused on removing excess reagents.[10] |
Table 2: Comparative Reaction Kinetics
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Terminal Alkyne + Azide | 1 - 100[4][5] | Very fast kinetics, with a 10⁷ to 10⁸-fold acceleration over the uncatalyzed reaction.[1][5] |
| SPAAC | DBCO + Azide | ~0.90 (with primary azides)[5] | Significantly faster than other cyclooctynes like BCN. |
| SPAAC | BCN + Azide | ~0.012 - 0.024 (with primary azides)[5] | Slower but still effective for many applications. |
Experimental Workflows and Logical Comparisons
The following diagrams illustrate the experimental workflows for both CuAAC and SPAAC in the context of synthesizing this compound, as well as a comparison of their key characteristics.
Caption: A comparative workflow for the synthesis of this compound via CuAAC and SPAAC.
Caption: A logical diagram highlighting the core distinctions between CuAAC and SPAAC.
Experimental Protocols
Below are representative methodologies for the synthesis of this compound using both copper-catalyzed and copper-free click chemistry. These protocols are intended as a starting point and may require optimization for specific applications.[5]
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-functionalized Cy7-PEG4
-
Azide-functionalized m-PEG4
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMSO, tBuOH/H₂O mixture)
-
Purification system (e.g., RP-HPLC, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of alkyne-Cy7-PEG4 and azide-m-PEG4 in a suitable solvent like DMSO.
-
Freshly prepare stock solutions of 50 mM CuSO₄ in deionized water and 500 mM sodium ascorbate in deionized water.[11]
-
Prepare a 10 mM stock solution of the copper-chelating ligand (THPTA for aqueous reactions, TBTA for organic solvents) in DMSO or water.[11][12]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-Cy7-PEG4 and a slight excess (e.g., 1.2 equivalents) of the azide-m-PEG4.
-
Add the THPTA or TBTA ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like LC-MS.
-
Protect the reaction from light due to the photosensitivity of the Cy7 dye.
-
-
Purification:
-
Upon completion, purify the reaction mixture to remove the copper catalyst, excess reagents, and byproducts.
-
Reverse-phase HPLC is often the method of choice for purifying fluorescently labeled molecules. Dialysis can also be used to remove the copper catalyst.[10]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Strained alkyne-functionalized Cy7-PEG4 (e.g., DBCO-PEG4-Cy7)
-
Azide-functionalized m-PEG4
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)
-
Purification system (e.g., RP-HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-PEG4-Cy7 and the azide-m-PEG4 in a biocompatible solvent such as PBS. If solubility is an issue, a co-solvent like DMSO can be used.
-
-
Reaction Setup:
-
Combine the DBCO-PEG4-Cy7 with a slight excess (e.g., 1.2-1.5 equivalents) of the azide-m-PEG4 in the chosen solvent.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the concentration of the reactants and the specific strained alkyne used.[13]
-
Protect the reaction from light.
-
-
Purification:
-
Purify the final product using RP-HPLC or size-exclusion chromatography to remove any unreacted starting materials.
-
Conclusion
Both CuAAC and SPAAC are highly effective methods for the synthesis of this compound. The choice between them is dictated by the specific requirements of the application. For in vitro synthesis where reaction speed and cost are primary concerns, CuAAC is often the preferred method.[4] However, for applications involving sensitive biological samples, live cells, or in vivo studies, the biocompatibility of SPAAC makes it the superior and often necessary choice.[3][4][6] The development of more reactive strained alkynes continues to narrow the kinetic gap between the two methods, making SPAAC an increasingly attractive option for a wider range of applications.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. chempep.com [chempep.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of near-infrared (NIR) imaging and targeted therapeutics, the biocompatibility of fluorescent probes is a critical parameter dictating their translational potential. This guide provides a comparative evaluation of the biocompatibility of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 conjugates, a novel class of molecules for "click" chemistry applications. Due to the limited availability of specific biocompatibility data for this exact conjugate, this guide will focus on the broader class of PEGylated Cy7 conjugates and compare their expected biocompatibility profiles with established alternative NIR dyes, namely Indocyanine Green (ICG) and IRDye 800CW.
Comparative Biocompatibility Overview
The biocompatibility of a fluorescent conjugate is influenced by its core dye structure, any modifications such as PEGylation, and its overall physicochemical properties. Polyethylene glycol (PEG) is widely known to enhance the biocompatibility of molecules by increasing hydrophilicity and reducing immunogenicity. Cyanine dyes, including Cy7, are generally considered to have good biocompatibility, though this can be molecule-dependent.
| Parameter | PEGylated Cy7 Conjugates | Indocyanine Green (ICG) | IRDye 800CW |
| In Vitro Cytotoxicity | Generally low to moderate. The PEG chains are expected to mitigate the inherent cytotoxicity of the Cy7 dye. Specific IC50 values are dependent on the cell line and the nature of the conjugated molecule. | Very low. ICG is an FDA-approved dye with a long history of clinical use and is considered non-toxic at typical imaging concentrations[1]. | Low. Preclinical studies have shown no pathological evidence of toxicity at various dose levels[2][3]. |
| Hemolytic Potential | Expected to be low. PEGylation is known to reduce the hemolytic activity of nanoparticles and other conjugates[4]. | Low. As a clinically approved intravenous agent, it has a well-established safety profile with minimal hemolytic effects[1]. | Expected to be low, based on its favorable in vivo safety profile[2][3]. |
| In Vivo Biocompatibility | Generally good. PEGylation helps to reduce non-specific uptake and prolong circulation time, which can contribute to a favorable in vivo safety profile. However, long-term accumulation and potential chronic toxicity of cyanine dyes are areas of ongoing research[5]. | Excellent short-term safety. ICG is rapidly cleared by the liver. However, its short half-life can be a limitation for some imaging applications[1][6][7]. | Good. Studies in animal models have demonstrated a favorable safety profile with no significant toxic effects observed[2][3]. |
| Key Features | Versatile for "click" chemistry conjugation; tunable properties with PEG linkers. | FDA-approved for clinical use; extensive safety data available. | High photostability and brightness; well-established for preclinical imaging. |
Experimental Protocols
To facilitate the direct assessment of the biocompatibility of this compound conjugates and other novel probes, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cell line of interest (e.g., HEK-293 for general cytotoxicity, or a cancer cell line relevant to the intended application)
-
96-well cell culture plates
-
This compound conjugate stock solution (dissolved in a biocompatible solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound conjugate in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted conjugate solutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the cell viability against the conjugate concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hemolysis Assay
This assay evaluates the potential of the conjugate to damage red blood cells (erythrocytes), leading to the release of hemoglobin.
Materials:
-
Fresh whole blood from a healthy donor (with an anticoagulant like EDTA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
This compound conjugate stock solution
-
Positive control: 1% Triton X-100 solution
-
Negative control: PBS
-
Centrifuge
-
96-well plate
-
Spectrophotometer
Protocol:
-
Erythrocyte Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the red blood cells (RBCs) three times with PBS, centrifuging and removing the supernatant after each wash. Resuspend the packed RBCs in PBS to obtain a 2% (v/v) erythrocyte suspension.
-
Sample Preparation: Prepare different concentrations of the this compound conjugate in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of the 2% erythrocyte suspension with 100 µL of the conjugate solutions, the positive control, or the negative control.
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the wavelength of hemoglobin absorption.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and hemolysis assays.
References
- 1. Indocyanine Green-based Glow Nanoparticles Probe for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging indocyanine green-integrated nanocarriers for multimodal cancer therapy: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00059D [pubs.rsc.org]
- 7. Indocyanine green-incorporating nanoparticles for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biomedical imaging and diagnostics, the selection of appropriate fluorescent probes is paramount for achieving high sensitivity and specificity. This guide provides a comprehensive quantitative comparison of the fluorescence intensity of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a near-infrared (NIR) cyanine dye, with its alternatives. The inclusion of polyethylene glycol (PEG) linkers is designed to enhance solubility and reduce non-specific binding, properties critical for in vivo applications and the development of targeted therapeutics and diagnostics.
Performance Overview
This compound is a derivative of the Cy7 dye, functionalized with both a methyl-terminated PEG4 chain and an azide-terminated PEG4 chain. This bifunctional design allows for its use in "click chemistry" for covalent attachment to alkyne-modified biomolecules while the PEGylation is intended to improve its physicochemical properties. The core Cy7 chromophore provides fluorescence in the NIR spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence from biological tissues.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by its molar extinction coefficient and quantum yield. While direct head-to-head quantitative data for this compound is limited in publicly available literature, we can infer its performance by comparing the parent Cy7 dye and its derivatives with other commonly used NIR dyes.
Table 1: Comparison of Photophysical Properties of Cy7 and Alternative NIR Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.28 | 70,000 |
| Alexa Fluor 750 | ~749 | ~775 | ~271,000 | ~0.12 | 32,520 |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.076 | 18,240 |
Note: The values for Cy7 are for the parent dye and may vary for its derivatives. The brightness is a calculated metric for relative comparison.
The data suggests that the parent Cy7 dye exhibits a high molar extinction coefficient and a respectable quantum yield, resulting in excellent theoretical brightness. However, a known drawback of cyanine dyes, including Cy7, is their propensity to aggregate in aqueous environments, which can lead to fluorescence quenching and a significant reduction in practical brightness.
The Impact of PEGylation
The introduction of PEG chains, as in this compound, is a widely adopted strategy to mitigate the limitations of cyanine dyes. PEGylation is expected to:
-
Increase Hydrophilicity: The hydrophilic nature of the PEG chains enhances the water solubility of the dye, reducing the likelihood of aggregation.
-
Improve Biocompatibility: PEG is a biocompatible polymer that can reduce non-specific binding to cells and proteins, leading to improved signal-to-noise ratios in biological assays.
-
Enhance Photostability: By preventing aggregation, PEGylation can contribute to improved photostability, allowing for longer exposure times during imaging.
Alternative NIR Azide Dyes
For applications requiring NIR fluorescence and azide functionality for click chemistry, several alternatives to this compound exist.
Table 2: Comparison with Alternative NIR Azide Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Alexa Fluor 750 Azide | ~749 | ~775 | Generally considered highly photostable and bright, with good water solubility. |
| DBCO-Cy7 | ~755 | ~778 | Designed for copper-free click chemistry, which can be advantageous for in vivo applications. |
| IRDye 800CW Azide | ~774 | ~789 | Exhibits good photostability and is widely used for in vivo imaging. |
The choice between these alternatives will depend on the specific experimental requirements, including the desired brightness, photostability, and the type of click chemistry reaction to be employed.
Experimental Protocols
To facilitate a direct and objective comparison of this compound with other fluorescent dyes, the following experimental protocols are provided.
Protocol 1: Determination of Molar Extinction Coefficient and Quantum Yield
This protocol outlines the steps to measure the key photophysical properties that determine the brightness of a fluorescent dye.
Caption: Workflow for determining the molar extinction coefficient and quantum yield of fluorescent dyes.
Protocol 2: Comparison of Fluorescence Intensity of Dye-Antibody Conjugates
This protocol details the procedure for comparing the fluorescence intensity of antibodies labeled with different azide-functionalized dyes via click chemistry.
Caption: Workflow for comparing the fluorescence intensity of dye-antibody conjugates.
Conclusion
This compound represents a promising fluorescent probe for NIR imaging and bioconjugation applications. The inclusion of PEG linkers is anticipated to enhance its aqueous solubility and biocompatibility, potentially overcoming the aggregation-induced quenching often observed with cyanine dyes. While direct quantitative comparisons with its non-PEGylated counterpart are not extensively documented, a comparison with the parent Cy7 dye and other NIR dyes suggests a high potential for brightness. For critical applications, it is recommended that researchers perform a head-to-head comparison with alternative dyes using the standardized protocols provided in this guide to determine the optimal probe for their specific needs. The choice of fluorophore will ultimately depend on a balance of factors including brightness, photostability, cost, and the specific requirements of the experimental system.
A Comparative Guide to the Applications of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a versatile, heterobifunctional molecule designed for advanced applications in biological research and therapeutic development. This near-infrared (NIR) fluorescent probe incorporates a Cy7 dye, an azide group for "click chemistry," and two polyethylene glycol (PEG4) linkers. This unique structure enables its use in sophisticated applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and for fluorescently labeling biomolecules for in vivo imaging.[1][2]
This guide provides a comparative analysis of this compound, its performance attributes, and its alternatives, supported by experimental data and detailed protocols to inform its application.
Core Applications and Performance
The primary applications of this compound stem from its bifunctional nature, allowing for the conjugation of various molecules to the Cy7 fluorophore via a stable triazole linkage formed through click chemistry.[3][4]
1. Fluorescent Labeling for In Vivo Imaging: The Cy7 component of the molecule is a near-infrared dye with excitation and emission maxima around 750 nm and 776 nm, respectively.[5][6] This spectral range is ideal for deep-tissue in vivo imaging due to reduced tissue autofluorescence and deeper light penetration compared to fluorophores in the visible spectrum.[7][8] The azide group allows for the covalent attachment of this probe to alkyne-modified biomolecules, such as peptides, antibodies, or small molecules, enabling the visualization and tracking of these molecules in living organisms.[9][10]
2. PROTAC Synthesis: this compound serves as a fluorescent linker in the synthesis of PROTACs.[1][11] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13] The PEG4 linkers in the structure provide flexibility and hydrophilicity, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, a critical step for efficient protein degradation.[11][14] The embedded Cy7 fluorophore allows for the direct visualization and tracking of the PROTAC, facilitating studies on its distribution, target engagement, and degradation kinetics.
Comparative Analysis with Alternative NIR Probes
While this compound offers the advantage of a built-in click chemistry handle, the performance of its core fluorophore, Cy7, can be compared to other commonly used NIR dyes for in vivo imaging.
| Feature | Cy7 | Indocyanine Green (ICG) | IRDye® 800CW |
| Excitation Max (nm) | ~750-760 | ~780 | ~774 |
| Emission Max (nm) | ~776-790 | ~820 | ~789 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~200,000 | ~240,000 |
| Quantum Yield | ~0.1-0.28 | ~0.01-0.02 (in blood) | ~0.05-0.12 |
| Key Advantages | Well-established, high extinction coefficient.[6] | FDA-approved for clinical use. | High photostability and brightness. |
| Key Disadvantages | Susceptible to photobleaching.[8] | Low quantum yield, rapid clearance. | Can exhibit non-specific binding. |
This table presents a summary of the photophysical properties of the core fluorophores. The performance of the final conjugate may vary depending on the attached biomolecule and the local environment.
Experimental Protocols and Workflows
Protocol 1: Labeling of an Alkyne-Modified Peptide with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the general procedure for conjugating an alkyne-containing peptide to this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PD-10 desalting columns
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in PBS to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide with a 1.5- to 3-fold molar excess of the this compound stock solution.
-
Add THPTA to the reaction mixture at a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the Cy7-labeled peptide from unreacted components using a PD-10 desalting column equilibrated with PBS.
-
Collect the colored fractions, which contain the conjugated peptide.
-
-
Characterization:
-
Determine the concentration of the labeled peptide and the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and ~750 nm (for Cy7).
-
Visualizing the Experimental Workflow
Caption: Workflow for labeling an alkyne-peptide with this compound.
Protocol 2: In Vivo Tumor Imaging with a Cy7-Labeled Targeting Peptide
This protocol outlines a general procedure for evaluating the tumor-targeting capabilities of a Cy7-labeled peptide in a mouse xenograft model.[9]
Materials:
-
Cy7-labeled targeting peptide (from Protocol 1)
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
In vivo imaging system (e.g., IVIS) with appropriate NIR filters
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
-
Probe Administration:
-
Inject approximately 1-5 nmol of the Cy7-labeled peptide in a biocompatible vehicle (e.g., 100 µL of sterile PBS) via the tail vein.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., ~780 nm long-pass).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area to quantify the fluorescence signal.
-
Calculate the tumor-to-background ratio to assess targeting efficiency.
-
Visualizing the In Vivo Imaging Workflow
Caption: Workflow for in vivo tumor imaging with a Cy7-labeled targeting peptide.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound can be used as a fluorescent linker in PROTACs to induce the degradation of a target Protein of Interest (POI). The following diagram illustrates the general mechanism of action.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescein-PEG4-azide | fluorescent PEG analogue | CAS# 1454662-54-4 | InvivoChem [invivochem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. benchchem.com [benchchem.com]
- 6. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cy7-Tetrameric arginine-glycine-aspartic acid peptide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Versatile Split-and-Mix Liposome PROTAC Platform for Efficient Degradation of Target Protein In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in Preclinical Research
In the rapidly evolving landscape of preclinical research, the ability to accurately track and quantify biological processes in vivo is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools for this purpose, offering deep tissue penetration and low autofluorescence. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a versatile NIR cyanine dye, with its key alternatives. We will delve into its performance, supported by experimental data from related studies, to assist researchers, scientists, and drug development professionals in making informed decisions for their preclinical imaging needs.
This compound is a specialized fluorescent linker combining a Cy7 fluorophore with a polyethylene glycol (PEG) spacer and an azide group for bioorthogonal "click" chemistry.[1][2][3][4] This unique combination of features makes it a valuable tool for in vivo imaging and the construction of targeted probes such as Proteolysis Targeting Chimeras (PROTACs).[1][2]
Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent probe for preclinical imaging hinges on several factors, including its photophysical properties, pharmacokinetic profile, and conjugation chemistry. Below, we compare this compound with other commonly used NIR probes. While direct comparative studies for this specific molecule are not extensively available, we can infer its performance based on the properties of its constituent parts and data from similar compounds.
Key Competitors:
-
Indocyanine Green (ICG): An FDA-approved NIR dye widely used in clinical and preclinical settings for applications such as angiography and sentinel lymph node mapping.[5]
-
IRDye® 800CW Azide: A well-characterized NIR dye with an azide moiety for click chemistry, often used for labeling antibodies and small molecules.
-
ZW800-1: A zwitterionic NIR fluorophore known for its low nonspecific tissue uptake and rapid renal clearance.[5][6][7]
Quantitative Data Summary
The following table summarizes the key performance characteristics of this compound and its alternatives. Data for this compound is estimated based on the properties of Cy7 and the expected benefits of PEGylation.
| Feature | This compound (Inferred) | Indocyanine Green (ICG) | IRDye® 800CW Azide | ZW800-1 |
| Excitation Max (nm) | ~750 | ~780 | ~774 | ~765 |
| Emission Max (nm) | ~773 | ~820 | ~789 | ~786 |
| Conjugation Chemistry | Click Chemistry (Azide) | Non-covalent binding to proteins, NHS ester | Click Chemistry (Azide) | NHS ester, Carboxylate |
| PEGylated | Yes (PEG4) | No | No (unless modified) | No |
| Primary Clearance Route | Expected Renal (due to PEG) and some Hepatobiliary | Hepatobiliary | Hepatobiliary | Renal |
| Key Advantages | Pre-functionalized for click chemistry, improved solubility and circulation time due to PEG. | Clinically approved, well-established. | High quantum yield, well-validated for antibody conjugation. | Very low nonspecific binding, rapid clearance from non-target tissues.[5][6][7] |
| Potential Limitations | Limited direct comparative data available. | High protein binding, rapid clearance, primarily hepatobiliary excretion.[5] | Can exhibit nonspecific uptake in the liver and spleen. | May require conjugation for specific targeting. |
Experimental Protocols
Detailed methodologies are crucial for reproducible preclinical studies. Below are representative protocols for in vivo fluorescence imaging and biodistribution studies, which can be adapted for this compound and its alternatives.
In Vivo Fluorescence Imaging Protocol
-
Animal Model: Nude mice bearing subcutaneous or orthotopic tumors are commonly used.
-
Probe Administration: The fluorescent probe (typically 1-10 nmol in 100-200 µL of sterile PBS) is administered intravenously via the tail vein.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), mice are anesthetized and placed in an in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).
-
Image Acquisition: Images are acquired using the appropriate excitation and emission filters for the specific dye. Exposure time and other parameters should be kept consistent across all animals and time points.
-
Data Analysis: The fluorescence intensity in the tumor and other organs is quantified using the system's software. The tumor-to-background ratio is a key metric for evaluating targeting efficiency.
Ex Vivo Biodistribution Protocol
-
Probe Administration: As described in the in vivo imaging protocol.
-
Tissue Harvesting: At the final time point, mice are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.) are harvested.
-
Ex Vivo Imaging: The harvested organs are arranged and imaged using the in vivo imaging system to quantify the fluorescence signal in each organ.
-
Data Analysis: The average fluorescence intensity per gram of tissue is calculated for each organ to determine the biodistribution profile of the probe.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams representing a typical experimental workflow and a signaling pathway relevant to targeted cancer imaging.
The Role of PEGylation and Click Chemistry
The inclusion of a PEG4 linker in this compound offers significant advantages in a preclinical setting. PEGylation is a well-established strategy to improve the pharmacokinetic properties of molecules. Studies comparing PEGylated and non-PEGylated nanoparticles and dyes have shown that PEGylation can prolong circulation half-life and reduce uptake by the reticuloendothelial system (RES), particularly the liver and spleen.[8][9][10] This leads to a better tumor-to-background signal ratio.
The azide functionality allows for covalent conjugation to molecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry".[11][12][13] This bioorthogonal reaction is highly specific and efficient, enabling the labeling of a wide range of biomolecules, such as peptides, antibodies, and small molecules, for targeted delivery to tumors. Copper-free click chemistry (SPAAC) is particularly advantageous for in vivo applications as it avoids the potential toxicity associated with copper catalysts.[12]
Conclusion
This compound is a promising tool for preclinical research, offering the benefits of NIR fluorescence, improved pharmacokinetics through PEGylation, and versatile conjugation via click chemistry. While direct comparative data is still emerging, its properties, inferred from studies on similar compounds, suggest it is a strong candidate for developing targeted imaging agents. For applications requiring minimal nonspecific binding and rapid clearance, zwitterionic dyes like ZW800-1 present a compelling alternative.[5][6][7] The choice of probe will ultimately depend on the specific requirements of the preclinical study, including the nature of the target, the desired pharmacokinetic profile, and the imaging modality. This guide provides a foundational comparison to aid researchers in navigating these choices and designing more effective in vivo imaging experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-(m-PEG4)-N'-(azide-PEG4)-Cy7_2107273-40-3_新研博美 [xinyanbm.com]
- 5. ZW800-1, a zwitterionic near-infrared fluorophore, and its cyclic RGD peptide derivative cyclo-(RGDyK)-ZW800-1 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tumor-Targeted ZW800-1 Analog for Enhanced Tumor Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-Targeted ZW800-1 Analog for Enhanced Tumor Imaging and Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Orthogonal spin labeling using click chemistry for in vitro and in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Comprehensive Guide
The proper disposal of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a critical aspect of laboratory safety, essential for protecting personnel and preserving environmental integrity. This molecule, a valuable tool in bioconjugation and drug development, incorporates an organic azide, a polyethylene glycol (PEG) linker, and a cyanine dye (Cy7). Each component presents distinct hazards that must be addressed during disposal. The azide group, in particular, is a high-energy functional group requiring specific handling to mitigate risks of explosion and toxicity.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, in line with established safety procedures for hazardous chemical waste.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, a thorough understanding of its constituent hazards is imperative.
-
Azide Group (-N₃) : This is the primary hazard. Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, potentially leading to explosive decomposition.[1][2] They can react with heavy metals, such as lead and copper often found in plumbing, to form highly shock-sensitive and explosive metal azides.[3][4] Furthermore, contact with acids can generate hydrazoic acid, a substance that is both highly toxic and explosive.[1][2][3]
-
Cy7 Moiety : As a fluorescent dye, Cy7 should be treated as chemical waste. While not highly toxic, it can cause staining and should not be released into the environment.[3] All dyes and stains should generally be collected for proper waste disposal.[5]
-
PEG Moieties : Polyethylene glycol (PEG) is generally considered to have low toxicity.[3] However, it should not be disposed of down the drain as it can negatively impact wastewater treatment processes.[3]
The fundamental directive is to treat this compound and any materials contaminated with it as hazardous chemical waste. Under no circumstances should this chemical or its solutions be poured down the drain. [3][4]
Key Safety and Handling Parameters
A summary of crucial quantitative and qualitative data for the safe handling and disposal of organic azides is presented below.
| Parameter | Guideline / Specification | Rationale | Source(s) |
| Waste Segregation | Collect in a dedicated, clearly labeled hazardous waste container. | Prevents dangerous reactions with incompatible materials. | [1][6][7] |
| Incompatible Materials | Acids, heavy metals (and their salts), halogenated solvents (e.g., chloroform, dichloromethane), bromine, carbon disulfide, dimethyl sulfate. | Avoids formation of highly toxic and explosive compounds like hydrazoic acid or metal azides.[1][2][6] | [1][2][6] |
| Handling Equipment | Use non-metal utensils (e.g., plastic or glass spatulas). | Prevents the formation of shock-sensitive metal azides.[1][7] | [1][7] |
| Waste Container | Use non-metal containers (e.g., glass or polyethylene). | Avoids reaction with the container material. | [8] |
| Storage Conditions | Store waste away from light, heat, friction, and pressure. Store below room temperature if possible. | Organic azides can decompose violently when exposed to external energy sources.[1][2][6] | [1][2][6] |
| Concentration Limit | Concentrations of organic azides in solution should not exceed 1 M for handling. | Higher concentrations increase the risk of instability. | [1] |
| Chemical Deactivation | Solutions containing ≤ 5% azide can be chemically deactivated prior to disposal. | Reduces the explosive hazard of the waste stream. | [4][8] |
Step-by-Step Disposal Protocol
The mandatory method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.[9][10]
-
Personal Protective Equipment (PPE) : Before handling, always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[2][11][12]
-
Waste Classification : Treat all forms of this compound—including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper)—as hazardous chemical waste.[9]
-
Container Selection and Labeling :
-
Waste Collection :
-
Solids : Carefully transfer the solid waste into the designated container using a non-metal spatula. Avoid creating dust.
-
Liquids : Transfer solutions into the designated liquid waste container. Do not mix with other waste streams unless compatibility is certain. Keep the container tightly closed when not in use.
-
Contaminated Materials : Place all contaminated disposable items into the solid waste container.
-
-
Storage : Store the sealed waste container in a designated, cool, and dark Satellite Accumulation Area (SAA) away from incompatible materials, particularly acids and metal containers.[2][5][13] Ensure the storage area is secure and has secondary containment to prevent spills.
-
Disposal Request : Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[10]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols: Chemical Deactivation of Azide Waste
For enhanced safety, especially for dilute aqueous waste streams (≤ 5% azide), chemical deactivation of the azide group is a recommended practice before collection for disposal.[1][4][8] This should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.
Method 1: Reductive Quenching with Triphenylphosphine (Staudinger Reaction)
This method converts the organic azide into a stable phosphazene, which is then hydrolyzed to an amine and triphenylphosphine oxide. It is suitable for organic solutions.
Materials:
-
Waste solution containing this compound in an appropriate organic solvent (e.g., THF, acetonitrile).
-
Triphenylphosphine (PPh₃).
-
Water.
-
Stir plate and stir bar.
Procedure:
-
Setup : Place the azide waste solution in a round-bottom flask equipped with a stir bar inside a chemical fume hood.
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Addition of PPh₃ : Slowly add triphenylphosphine (approximately 1.1 equivalents relative to the azide) to the stirred solution in portions.
-
Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for at least 2 hours. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
Hydrolysis : Add water to the reaction mixture and stir for an additional hour to hydrolyze the intermediate phosphazene.
-
Disposal : The resulting mixture, now free of the azide hazard, can be collected as standard hazardous organic waste.
Method 2: Oxidative Quenching with Nitrous Acid
This method is effective for aqueous waste streams and destroys the azide by converting it to nitrogen gas.
Materials:
-
Aqueous waste solution containing this compound (diluted to ≤ 5% azide concentration).[4][8]
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Three-neck flask with a stirrer, dropping funnel, and a gas outlet.
-
pH paper.
Procedure:
-
Dilution : Ensure the concentration of the azide in the aqueous waste is 5% or less. Dilute with water if necessary.[8]
-
Setup : Place the diluted azide waste in the three-neck flask inside a chemical fume hood. The gas outlet should be directed to the fume hood flue to vent the nitrogen oxides produced. Begin stirring.
-
Add Sodium Nitrite : With continuous stirring, add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of azide compound.[4][8]
-
Acidification : Crucially, add the 20% sulfuric acid solution after the sodium nitrite. Add the acid gradually from the dropping funnel. The reaction will produce gas (N₂ and NO). Continue adding acid until the solution is acidic to pH paper and gas evolution ceases.[4][8] Caution: The order of addition is essential for safety. [4]
-
Neutralization : Once the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to a pH between 6 and 9.[4]
-
Disposal : The treated, azide-free aqueous solution should be collected as hazardous chemical waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ucd.ie [ucd.ie]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. broadpharm.com [broadpharm.com]
- 13. labmedicineblog.com [labmedicineblog.com]
Essential Safety and Logistical Information for Handling N-(m-PEG4)-N'-(azide-PEG4)-Cy7
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides crucial safety and logistical guidance for N-(m-PEG4)-N'-(azide-PEG4)-Cy7, a molecule combining a cyanine dye (Cy7) with an azide-functionalized polyethylene glycol (PEG) linker. Due to the presence of both an azide group and a fluorescent dye, specific precautions are necessary.
Hazard Identification and Mitigation
The primary hazards associated with this compound stem from its constituent parts: the organic azide and the cyanine dye.
-
Organic Azide Hazards : Organic azides are energetic molecules and can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1][2] They are also toxic.[1] It is crucial to avoid contact with heavy metals, as this can form highly unstable and explosive metal azides.[3][4] Halogenated solvents like dichloromethane and chloroform must be avoided as they can form extremely unstable di- and tri-azidomethane.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound in both solid and solution forms.[7][8]
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[6] | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[3][7] | Laboratory coat.[6] | Use in a chemical fume hood. A dust mask may be used to prevent inhalation of fine particles.[6][7] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[6] | Chemical-resistant gloves (e.g., Nitrile).[6] | Laboratory coat.[6] | Work in a well-ventilated area or a chemical fume hood.[6][7] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required if handling closed containers. |
Operational Plan: A Step-by-Step Guide
A systematic approach is essential for preventing contamination and exposure.
1. Pre-Handling Preparations:
-
Designate a Handling Area : All work with the compound should be conducted in a designated area, preferably within a chemical fume hood.[7]
-
Assemble Materials : Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before starting.[7]
2. Handling Procedures:
-
Receiving and Storage : Upon receipt, the product can be stored for up to 24 months at -20°C in a tightly sealed vial.[9] It should be protected from light.[10]
-
Preparation of Stock Solutions : Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[9] It is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[9]
-
Weighing : When weighing the solid form, do so in a fume hood to avoid inhalation of dust particles.[7] Use plastic or ceramic spatulas instead of metal ones to avoid the formation of metal azides.[2][3]
-
Dissolving : Add the solvent slowly to the solid to prevent splashing.[7] The compound is soluble in aqueous media.[9]
3. Post-Handling Procedures:
-
Decontamination : Thoroughly decontaminate all work surfaces and equipment that came into contact with the compound.[7]
-
Labeling : Clearly label all containers with the compound name, concentration, date, and any relevant hazard warnings.[7]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[7][11]
-
Waste Segregation : Azide-containing waste should be collected in a separate, labeled container and kept away from acidic materials to prevent the formation of highly toxic and explosive hydrazoic acid.[4][5] It should also be segregated from heavy metals and their salts.[2]
-
Container Management : Use compatible containers with secure lids. Do not overfill waste containers.[11]
-
Disposal of Empty Containers : Empty containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
-
Deactivation (for bulk quantities) : For larger quantities of azide waste, deactivation procedures may be necessary. A common method involves reacting the azide with an aqueous solution of sodium nitrite and sulfuric acid.[3] This should only be performed by trained personnel in a controlled environment.
Visualized Workflows and Relationships
To further clarify the safe handling procedures and the rationale behind the PPE recommendations, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards and required personal protective equipment.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. ucd.ie [ucd.ie]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. This compound|COA [dcchemicals.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
